5-Aminosalicylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-2-carboxyphenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminosalicylate (5-ASA) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis and purification techniques for 5-Aminosalicylate (5-ASA), also known as mesalazine. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the primary manufacturing routes, purification strategies, and the underlying mechanistic pathways of this crucial anti-inflammatory agent.
Introduction to this compound (5-ASA)
5-Aminosalicylic acid is a cornerstone in the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is attributed to its topical anti-inflammatory effects on the colonic mucosa.[1] The core challenge in the application of 5-ASA lies in its efficient delivery to the colon, as it is readily absorbed in the upper gastrointestinal tract.[2] This has led to the development of various prodrugs and delayed-release formulations. From a manufacturing perspective, achieving high purity and yield is paramount. This guide delves into the key chemical synthesis and purification methodologies employed to produce high-quality 5-ASA.
Core Synthesis Methodologies
Several synthetic routes to 5-aminosalicylic acid have been established, each with distinct advantages and challenges. The most prominent methods include the reduction of 5-nitrosalicylic acid, the diazotization of aniline followed by coupling with salicylic acid and subsequent reduction, and the direct carboxylation of p-aminophenol.[3]
Reduction of 5-Nitrosalicylic Acid
This method involves the nitration of salicylic acid to form 5-nitrosalicylic acid, which is then reduced to 5-ASA. Catalytic hydrogenation is a common reduction method.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitrosalicylic Acid
-
Reaction Setup: A Parr pressure reactor or a similar hydrogenation apparatus is charged with 5-nitrosalicylic acid (e.g., 10.0 mmol), a catalyst such as 10% Palladium on carbon (Pd/C) (e.g., 200 mg), and a suitable solvent like methanol (e.g., 30 mL).[2]
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then subjected to hydrogen pressure (e.g., 50 psi) and stirred for a specified duration (e.g., 3 hours) at a controlled temperature.[2]
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate by vacuum evaporation to yield the crude 5-aminosalicylic acid.[2]
-
Purification: The crude product is typically purified by recrystallization.
Aniline Diazotization and Azo Coupling Route
This classic route involves the diazotization of aniline, which is then coupled with salicylic acid to form an azo compound, 5-(phenylazo)salicylic acid. This intermediate is subsequently reduced to yield 5-ASA and aniline.
Experimental Protocol: Aniline Route
-
Diazotization of Aniline: Aniline (e.g., 9.31g) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[1][4]
-
Azo Coupling: The freshly prepared diazonium salt solution is added to a cooled alkaline solution of salicylic acid. The pH is carefully controlled (e.g., maintained at alkaline conditions) to facilitate the coupling reaction, forming 5-(phenylazo)salicylic acid.[1][4]
-
Reduction of the Azo Compound: The azo intermediate can be reduced using several methods. A common laboratory and industrial method is catalytic hydrogenation. The 5-(phenylazo)salicylic acid solution is transferred to a pressure reactor with a catalyst (e.g., Palladium on carbon or Raney nickel).[1] Hydrogen gas is introduced under pressure (e.g., 0.2-0.4 MPa) and the reaction is heated (e.g., 50-90°C) until the reduction is complete.[1]
-
Isolation and Purification: After reduction, the catalyst is filtered off. The aniline byproduct is removed by distillation. The pH of the remaining solution is adjusted to the isoelectric point of 5-ASA (around pH 3.0-4.0) with an acid (e.g., hydrochloric acid) to precipitate the product.[1] The precipitated 5-ASA is then collected by filtration, washed, and dried.
Carboxylation of p-Aminophenol (Kolbe-Schmitt Reaction)
This method involves the direct carboxylation of p-aminophenol using carbon dioxide, typically under pressure and at elevated temperatures, in a process analogous to the Kolbe-Schmitt reaction for salicylic acid synthesis.[3][5]
Experimental Protocol: Kolbe-Schmitt Synthesis of 5-ASA
-
Formation of the Phenoxide: p-Aminophenol is reacted with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.[6]
-
Carboxylation: The sodium p-aminophenoxide is then placed in a high-pressure autoclave. Carbon dioxide is introduced at high pressure (e.g., 0.5-3 MPa) and the reactor is heated to a high temperature (e.g., 120-200°C).[3]
-
Work-up and Isolation: After the reaction, the autoclave is cooled and the pressure is released. The reaction mixture, containing the sodium salt of 5-ASA, is dissolved in water.[3]
-
Precipitation: The aqueous solution is then acidified with a mineral acid (e.g., dilute hydrochloric acid) to precipitate the 5-aminosalicylic acid.[3] The product is collected by filtration, washed with cold water, and dried. A total yield exceeding 80% has been reported for this method.[3]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Reduction of 5-Nitrosalicylic Acid | Salicylic Acid | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C) | Nitration at low temp.; Hydrogenation at moderate pressure (e.g., 50 psi)[2] | Good to High (e.g., 80% for a prodrug synthesis)[2] | Generally high after purification | Relatively straightforward reduction step. | Nitration can produce isomeric impurities. |
| Aniline Diazotization Route | Aniline, Salicylic Acid | NaNO₂, HCl, NaOH, Reducing agent (e.g., H₂/Pd/C) | Low temp. diazotization (0-5°C); Reduction at 50-90°C, 0.2-0.4 MPa[1] | High (e.g., 90.1%)[1] | High (e.g., 99.0%)[1] | Well-established industrial process. | Use of aniline (toxic); requires careful temperature control. |
| Carboxylation of p-Aminophenol | p-Aminophenol | CO₂, Strong base (e.g., NaOH, KOH) | High temperature (120-200°C), High pressure (0.5-5.0 MPa)[3][7] | High (e.g., >80% to 92%)[3][7] | Good (e.g., 96-99.5%)[7] | Short process route, low pollution.[3] | Harsh reaction conditions (high T & P); p-aminophenol is prone to oxidation.[3] |
Purification Techniques
Achieving the high purity required for pharmaceutical applications is a critical step in 5-ASA production. The primary methods for purification are recrystallization and chromatography.
Recrystallization
Recrystallization is the most common method for purifying crude 5-ASA. The choice of solvent is crucial for obtaining high purity and a desirable crystal habit.
Experimental Protocol: Recrystallization of 5-ASA
-
Solvent Selection: An ideal solvent should dissolve 5-ASA well at elevated temperatures but poorly at room temperature. Water is a common solvent. The addition of co-solvents like acetone, ethanol, methanol, or isopropanol can be used to modify the crystal habit from the typical needle-like shape.[8]
-
Dissolution: The crude 5-ASA is dissolved in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
Collection and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of 5-ASA and can also be adapted for preparative purification.
Experimental Protocol: HPLC Analysis of 5-ASA
-
Column: A reversed-phase C8 or C18 column is typically used. Mixed-mode columns that combine reversed-phase and ion-exchange properties can also provide excellent separation of 5-ASA from its isomers and related impurities.[9][10]
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., pH 7.4) in a 20:80 (v/v) ratio for isocratic elution.[9] The mobile phase composition can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength of around 240-290 nm is suitable for 5-ASA.[9][11]
-
Quantification: Standard curves are generated using solutions of known 5-ASA concentrations to quantify the amount in a sample.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of 5-ASA.
5-ASA Mechanism of Action: PPAR-γ Signaling Pathway
5-Aminosalicylic acid is believed to exert its anti-inflammatory effects through various mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) being a key pathway.[12][13] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation.[12]
Caption: 5-ASA activation of the PPAR-γ signaling pathway.
References
- 1. CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. US20130281730A1 - Preparation of 5-aminosalicylic acid by gas phase catalytic carboxylation - Google Patents [patents.google.com]
- 8. Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]
- 11. A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Aminosalicylate (5-ASA) Derivatives: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of 5-aminosalicylic acid (5-ASA) in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, is well-established. However, its clinical utility is often hampered by systemic absorption and the need for high local concentrations in the colon. This has spurred the development of a diverse array of novel 5-ASA derivatives designed to overcome these limitations. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these next-generation compounds, offering valuable insights for the design of more potent and targeted IBD therapies.
Core Principles of 5-ASA Derivative Design
The primary strategy in the evolution of 5-ASA therapeutics has been the development of colon-targeted delivery systems. This is achieved through two main approaches:
-
Prodrugs: These are inactive precursors that are metabolically activated in the colon. The design of 5-ASA prodrugs often involves linking the 5-ASA molecule to a carrier moiety via an azo or amide bond. These bonds are specifically cleaved by bacterial azoreductases or amidases in the colon, releasing the active 5-ASA at the site of inflammation.
-
Delayed-Release Formulations: These formulations utilize pH-sensitive or time-dependent coatings to protect the drug from absorption in the upper gastrointestinal tract and ensure its release in the colon.
Structure-Activity Relationship Insights
The anti-inflammatory activity of 5-ASA derivatives is intricately linked to their chemical structure. Modifications to the 5-ASA scaffold can significantly impact their efficacy, targeting, and side-effect profile.
Prodrug Linkages and Carrier Moieties
The nature of the prodrug linkage and the choice of the carrier molecule are critical determinants of drug delivery and efficacy.
-
Azo-Bonded Prodrugs: Sulfasalazine, the first-generation 5-ASA prodrug, links 5-ASA to sulfapyridine via an azo bond. While effective, the sulfapyridine moiety is associated with a range of side effects. Newer azo-prodrugs like olsalazine (two 5-ASA molecules linked by an azo bond) and balsalazide (5-ASA linked to the inert carrier 4-aminobenzoyl-β-alanine) were developed to mitigate these adverse effects.[1]
-
Amide-Bonded Prodrugs: More recent research has focused on creating amide linkages between 5-ASA and various amino acids, such as glycine and alanine.[2] These prodrugs, like 5-aminosalicyl-glycine (5-ASA-Gly) and 5-aminosalicyl-alanine (5-ASA-ALA), have shown promising results in preclinical studies, demonstrating efficient colonic delivery and therapeutic efficacy.[2][3] The choice of the amino acid carrier can influence the rate of hydrolysis and subsequent release of 5-ASA in the colon.
-
Fatty Acid Conjugates: Conjugation of 5-ASA with fatty acids, such as oleic and linoleic acid, has been explored to enhance its lipophilicity and potentially improve its interaction with inflamed tissues. These derivatives have shown moderate to good improvements in bioactivity compared to the parent drug.[4]
Modifications to the 5-ASA Core
While prodrug strategies have dominated the field, modifications to the 5-ASA molecule itself are also being investigated to enhance its intrinsic anti-inflammatory activity. For instance, the positional isomer, 4-aminosalicylic acid (4-ASA), has been reported to be more potent than 5-ASA in treating IBD.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data on the anti-inflammatory activity of various 5-ASA derivatives.
| Compound | Modification | Assay | Result | Reference |
| Sulfasalazine | Azo-prodrug with sulfapyridine | Inhibition of contractile leukotriene formation (rat peritoneal cells) | IC50 = 0.15 mM | [6] |
| 5-ASA | Parent drug | Inhibition of contractile leukotriene formation (rat peritoneal cells) | IC50 = 2.3 mM | [6] |
| 5-ASA-Gly | Amide prodrug with glycine | In vivo recovery in feces (rats) | ~50% as 5-ASA and N-acetyl-5-ASA | [3] |
| 5-ASA-ALA | Amide prodrug with alanine | In vivo therapeutic effect in mice with experimental colitis | Significantly greater than 5-ASA | [2] |
| 4-ASA | Positional isomer | In vivo efficacy in IBD models | More potent than 5-ASA | [5] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of 5-ASA and its derivatives are multifactorial.[7][8] The primary mechanism is believed to be the modulation of inflammatory pathways within the colonic mucosa.
-
PPAR-γ Activation: A key target of 5-ASA is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation. 5-ASA has been shown to bind to and activate PPAR-γ, leading to the suppression of pro-inflammatory gene expression.[9]
-
Inhibition of Pro-inflammatory Mediators: 5-ASA derivatives inhibit the production of various pro-inflammatory mediators, including prostaglandins and leukotrienes, by blocking the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]
-
MAP Kinase and NF-κB Signaling: Emerging evidence suggests that 5-ASA can also exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of inflammatory responses.[10] The NF-κB signaling pathway is another important target.
Experimental Protocols
A variety of in vitro and in vivo models are employed to evaluate the efficacy and colon-targeting ability of novel 5-ASA derivatives.
Synthesis of 5-Aminosalicyl-Alanine (5-ASA-ALA)
This protocol describes the synthesis of an amide-linked prodrug of 5-ASA.[2]
-
Protection of the amino group of 5-ASA: The amino group of 5-ASA is first protected, for example, by reacting it with a suitable protecting agent.
-
Activation of the carboxylic acid: The carboxylic acid group of the protected 5-ASA is activated, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Coupling with alanine methyl ester: The activated 5-ASA is then reacted with alanine methyl ester to form the amide bond.
-
Deprotection: The protecting group on the amino group is removed.
-
Hydrolysis of the ester: The methyl ester of the alanine moiety is hydrolyzed to yield the final product, 5-ASA-ALA.
In Vivo Evaluation in a TNBS-Induced Colitis Model
The trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats is a widely used preclinical model to assess the efficacy of potential IBD therapies.[10][11][12]
-
Induction of Colitis: Rats are anesthetized, and a solution of TNBS in ethanol is administered intrarectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation that mimics Crohn's disease.
-
Treatment: The test compounds (novel 5-ASA derivatives) and control substances (e.g., vehicle, 5-ASA) are administered to the rats, typically orally, for a defined period.
-
Assessment of Colitis: The severity of colitis is assessed using various parameters, including:
-
Clinical signs: Body weight loss, stool consistency, and presence of blood in the stool.
-
Macroscopic scoring: At the end of the study, the colons are excised and scored for visible damage, such as ulceration, inflammation, and bowel wall thickening.
-
Histological analysis: Colonic tissue samples are examined microscopically for signs of inflammation, such as immune cell infiltration and tissue damage.
-
Biochemical markers: The activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is often measured in the colonic tissue as an indicator of inflammation.
-
PPAR-γ Transactivation Assay
This in vitro assay is used to determine if a compound can activate the PPAR-γ receptor.[4][13][14][15]
-
Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPAR-γ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPAR-γ response element (PPRE).
-
Treatment: The transfected cells are treated with the test compounds (novel 5-ASA derivatives) at various concentrations. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase reporter enzyme is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it is an agonist of PPAR-γ. The potency of the compound is typically expressed as its EC50 value (the concentration at which it elicits 50% of the maximal response).
Future Directions
The field of 5-ASA derivative research continues to evolve, with a focus on developing compounds with enhanced efficacy and improved safety profiles. Future research directions may include:
-
Dual-Action Derivatives: Designing molecules that not only deliver 5-ASA but also have their own intrinsic anti-inflammatory or other beneficial activities.
-
Novel Carrier Moieties: Exploring new carrier molecules and linkages to further optimize colon-specific delivery and release kinetics.
-
Targeting Other Inflammatory Pathways: Developing 5-ASA derivatives that can modulate other key inflammatory pathways beyond PPAR-γ and COX/LOX.
-
Personalized Medicine: Investigating how the gut microbiome of individual patients may influence the metabolism and efficacy of different 5-ASA prodrugs.
By continuing to explore the intricate structure-activity relationships of novel 5-aminosalicylate derivatives, the scientific community is poised to develop next-generation therapies that offer improved outcomes for patients with inflammatory bowel disease.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]
- 9. wjgnet.com [wjgnet.com]
- 10. mdpi.com [mdpi.com]
- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. content.abcam.com [content.abcam.com]
The Pleiotropic Effects of 5-Aminosalicylate on Core Molecular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the cornerstone of therapy for mild-to-moderate ulcerative colitis, exerts its therapeutic effects through a complex and multifaceted mechanism of action.[1] Beyond its well-established anti-inflammatory properties, 5-ASA modulates a host of intracellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the core molecular signaling pathways affected by 5-ASA, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions.
Core Signaling Pathways Modulated by 5-Aminosalicylate
5-ASA's therapeutic efficacy stems from its ability to concurrently influence several key signaling cascades. The primary pathways affected include the Nuclear Factor-kappa B (NF-κB) pathway, the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling cascade, the Wnt/β-catenin pathway, and to a significant extent, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. 5-ASA has been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[2]
Mechanism of 5-ASA Action:
5-ASA's inhibitory effect on the NF-κB pathway is multifaceted. It has been reported to decrease the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[2]
Diagram of the NF-κB Signaling Pathway and 5-ASA Intervention:
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling
PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ has been shown to exert anti-inflammatory effects in the gut. 5-ASA is a known agonist of PPAR-γ.[3]
Mechanism of 5-ASA Action:
5-ASA binds to and activates PPAR-γ, leading to its translocation to the nucleus. Once in the nucleus, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding can transactivate genes with anti-inflammatory properties and transrepress the expression of pro-inflammatory genes, in part by interfering with the NF-κB signaling pathway.
Diagram of the PPAR-γ Signaling Pathway and 5-ASA Activation:
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for intestinal epithelial cell proliferation and differentiation. Dysregulation of this pathway is a key event in the development of colorectal cancer. 5-ASA has been shown to inhibit Wnt/β-catenin signaling, which may contribute to its chemopreventive effects.[1][2]
Mechanism of 5-ASA Action:
5-ASA appears to inhibit the Wnt/β-catenin pathway through multiple mechanisms. It can reduce the levels of nuclear β-catenin and decrease the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[1] This leads to the downregulation of Wnt target genes that promote cell proliferation, such as c-Myc and Cyclin D1.
Diagram of the Wnt/β-catenin Signaling Pathway and 5-ASA Intervention:
References
5-Aminosalicylate: A Comprehensive Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its efficacy is primarily attributed to its topical anti-inflammatory effects within the gastrointestinal tract. This technical guide provides an in-depth exploration of the pharmacology and toxicology of 5-ASA, with a focus on its molecular mechanisms of action, pharmacokinetic profiles across various formulations, and its safety profile. Detailed experimental protocols for preclinical evaluation and visualizations of key signaling pathways are included to support further research and drug development efforts in this area.
Pharmacology
Mechanism of Action
5-ASA exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways and enzymatic activities. Unlike systemic anti-inflammatory agents, 5-ASA's therapeutic action is largely localized to the intestinal mucosa.
The primary mechanisms of action include:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[1] While it inhibits both COX-1 and COX-2, its action is considered to be a significant contributor to its anti-inflammatory properties.[2]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA possesses antioxidant properties and can scavenge free radicals, which are produced in excess at sites of inflammation and contribute to tissue damage.
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: A critical mechanism of 5-ASA is its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. 5-ASA has been shown to inhibit the TNFα-stimulated phosphorylation of IκBα by the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): 5-ASA is a ligand for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation.[4] The binding of 5-ASA to PPAR-γ is thought to be of relatively low affinity.[5] Activation of PPAR-γ by 5-ASA can suppress inflammatory responses in the colonic epithelium.[5]
-
Modulation of Wnt/β-catenin Signaling: 5-ASA has been shown to influence the Wnt/β-catenin pathway, which is often dysregulated in IBD and colorectal cancer. It can promote the sequestration of β-catenin to the plasma membrane and modulate the expression of downstream target genes.[6][7]
Pharmacokinetics
The clinical efficacy of 5-ASA is dependent on achieving adequate concentrations at the site of inflammation in the colon. Various oral formulations have been developed to optimize drug delivery to the distal gastrointestinal tract and minimize systemic absorption.
-
Absorption: When administered orally without a protective coating, 5-ASA is readily absorbed in the small intestine.[1] To circumvent this, oral formulations are designed as prodrugs (e.g., sulfasalazine, olsalazine, balsalazide) or as delayed-release or extended-release formulations (e.g., Asacol, Pentasa, Lialda).[8] Prodrugs are cleaved by bacterial azoreductases in the colon to release the active 5-ASA moiety. Delayed-release formulations often use pH-sensitive coatings that dissolve at the higher pH of the distal ileum and colon, while extended-release formulations provide a gradual release of the drug throughout the gastrointestinal tract.
-
Metabolism: Absorbed 5-ASA is extensively metabolized, primarily in the liver and intestinal mucosa, to its inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1]
-
Excretion: Both 5-ASA and N-Ac-5-ASA are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[9]
Data Presentation: Pharmacokinetic Parameters of Oral 5-ASA Formulations
The following table summarizes key pharmacokinetic parameters for various oral 5-ASA formulations. Values can vary depending on the study population and analytical methods used.
| Formulation | Prodrug/Release Mechanism | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |
| Sulfasalazine | Prodrug (Azo-bond) | 2g | 0.7–3.5 | 11.6–15.0 | 9.6–27.5 | 11–33 | 23–75 |
| Olsalazine | Prodrug (Azo-bond) | 1g | 1.2–4.5 | - | - | 14–31 | 17–50 |
| Balsalazide | Prodrug (Azo-bond) | 2.25g | 2.3–3.5 | 9.2–9.5 | 13.9–22.8 | 12–35 | 22–46 |
| Asacol | Delayed-release (pH-dependent) | 2.4g | 2.1–10.5 | 5.3–14.7 | 21.5–306.9 | 10–40 | 20–64 |
| Pentasa | Extended-release (time-dependent) | 2g | 6.5 | 3.5 | 28.5 | 15–53 | 12–59 |
| Lialda/Mezavant | Delayed and extended-release | 2.4g | ~2100 | 10–14 | ~21000 | ~21 | - |
Data compiled from multiple sources.[8][9][10] Cmax and AUC values for Lialda are for N-Ac-5-ASA.[10]
Toxicology
5-ASA is generally considered a safe and well-tolerated medication for long-term use. However, adverse effects can occur, ranging from mild and transient to rare but serious toxicities.
Adverse Effects
The most common adverse effects associated with 5-ASA therapy include:
-
Headache
-
Nausea
-
Abdominal pain
-
Diarrhea
-
Rash
Less common but more severe adverse effects include:
-
Interstitial Nephritis: A rare but serious form of kidney inflammation. Regular monitoring of renal function is recommended.
-
Pancreatitis: Inflammation of the pancreas.
-
Hepatotoxicity: Liver injury, which is typically mild and reversible.
-
Blood Dyscrasias: Rare reports of blood disorders.
-
5-ASA Intolerance: A paradoxical worsening of colitis symptoms, which can be difficult to distinguish from a disease flare.
Sulfasalazine is associated with a higher incidence of adverse effects due to its sulfapyridine moiety, including male infertility (reversible upon discontinuation), and hypersensitivity reactions in individuals with sulfa allergies.
Data Presentation: Incidence of Common Adverse Effects of Mesalamine
The following table summarizes the incidence of common adverse effects reported in clinical trials of mesalamine.
| Adverse Effect | Incidence Rate (%) |
| Headache | 3.8 - 14 |
| Abdominal Pain | 3.8 - 12 |
| Nausea | 2 - 10 |
| Diarrhea | 2 - 8 |
| Rash | 1 - 5 |
| Worsening of Colitis | < 3 |
| Pancreatitis | < 1 |
| Interstitial Nephritis | < 0.1 |
Incidence rates are approximate and can vary based on the specific formulation, dose, and patient population.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
Objective: To evaluate the ability of 5-ASA to inhibit pro-inflammatory cytokine secretion from intestinal epithelial cells.
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts to allow for the formation of a polarized monolayer, mimicking the intestinal epithelium.
-
Differentiation: Allow the cells to differentiate for 14-21 days, monitoring the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Treatment: Pre-treat the basolateral side of the differentiated Caco-2 monolayers with varying concentrations of 5-ASA for 24 hours.
-
Inflammatory Challenge: Stimulate the basolateral compartment with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10-100 ng/mL), for a defined period (e.g., 6-24 hours).[11][12]
-
Supernatant Collection: Collect the supernatant from both the apical and basolateral compartments.
-
Cytokine Measurement: Quantify the concentration of a pro-inflammatory chemokine, such as Interleukin-8 (IL-8), in the supernatants using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Data Analysis: Compare the IL-8 secretion in 5-ASA-treated cells to that of vehicle-treated, TNF-α-stimulated cells to determine the inhibitory effect of 5-ASA.
In Vivo Evaluation of Efficacy in a Murine Model of Colitis
Objective: To assess the therapeutic efficacy of 5-ASA in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Animal Model: C57BL/6 mice are commonly used.
Methodology:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][15]
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + 5-ASA (at various doses, e.g., 50-200 mg/kg/day, administered orally or rectally)
-
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study period (e.g., day 7-10), euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the length of the colon and assess for macroscopic signs of inflammation.
-
Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Histological Scoring: Score the H&E stained sections for the severity of inflammation, crypt damage, and ulceration using a validated scoring system.[14][16][17]
-
Data Analysis: Compare the DAI scores, colon length, and histological scores between the 5-ASA-treated groups and the DSS + Vehicle group to determine the therapeutic efficacy of 5-ASA.
In Vitro Drug Release Testing for Enteric-Coated Tablets
Objective: To evaluate the in vitro drug release profile of an enteric-coated 5-ASA tablet to ensure delayed release in acidic conditions and subsequent release in a neutral pH environment.
Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 3 (Reciprocating Cylinder).[18][19]
Methodology:
-
Acid Stage:
-
Medium: 750 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5°C.
-
Agitation: 50-100 rpm.
-
Duration: 2 hours.
-
Sampling: At the end of 2 hours, withdraw a sample to determine the amount of drug released in the acidic medium. The acceptance criteria for this stage are typically very low (e.g., not more than 10% of the labeled amount of 5-ASA released).[20]
-
-
Buffer Stage:
-
Medium Change: Add 250 mL of a pre-warmed (37 ± 0.5°C) phosphate buffer concentrate to the dissolution vessel to adjust the pH to 6.8.
-
Duration: Continue the dissolution testing for an additional specified period (e.g., 45-60 minutes).
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).
-
-
Drug Quantification: Analyze the concentration of 5-ASA in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile. The acceptance criteria for the buffer stage typically require that not less than 80% of the labeled amount of 5-ASA is released within the specified time.[20]
Mandatory Visualizations
Signaling Pathways
Caption: 5-ASA inhibits the NF-κB signaling pathway.
Caption: 5-ASA activates the PPAR-γ signaling pathway.
Caption: 5-ASA modulates the Wnt/β-catenin signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assay.
Caption: Workflow for DSS-induced colitis model.
Conclusion
5-Aminosalicylate remains a first-line therapy for mild to moderate ulcerative colitis due to its favorable efficacy and safety profile. Its topical anti-inflammatory action, mediated through multiple pathways including the inhibition of NF-κB and activation of PPAR-γ, underscores its targeted therapeutic benefit. The development of various oral formulations has significantly improved the delivery of 5-ASA to the colon, thereby enhancing its therapeutic index. While generally well-tolerated, awareness of potential adverse effects, particularly rare but serious toxicities like interstitial nephritis, is crucial for safe clinical use. Continued research into the molecular mechanisms of 5-ASA and the development of novel drug delivery systems hold promise for further optimizing its therapeutic potential in the management of IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator activated receptor γ in colonic epithelial cells protects against experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KLF4 Mediates the Effect of 5-ASA on the β-Catenin Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α induces vectorial secretion of IL-8 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of interleukin-8 secretion in human intestinal epithelial Caco-2 cells by alpha-humulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSS-induced colitis and histological scoring. [bio-protocol.org]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Preparation and evaluation of enteric coated tablets of hot melt extruded lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
The Evolution of 5-Aminosalicylate in the Treatment of Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), the active component of sulfasalazine, has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis, for over half a century.[1] Its journey from a component of a larger drug to a class of therapeutics with sophisticated delivery systems is a story of scientific inquiry, clinical observation, and pharmaceutical innovation. This technical guide provides an in-depth exploration of the historical development of 5-ASA, its mechanisms of action, and the evolution of its formulations, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
The Dawn of 5-ASA: The Sulfasalazine Era
The story of 5-ASA in IBD treatment begins with the synthesis of sulfasalazine (Salazopyrin) in the 1940s.[2] Initially developed for rheumatoid arthritis, its efficacy in ulcerative colitis was a serendipitous discovery.[3] Sulfasalazine is a prodrug that links sulfapyridine to 5-ASA via an azo bond.[2] It was later understood that the therapeutic effect in IBD was primarily due to the 5-ASA moiety, which is released in the colon by the action of bacterial azoreductases.[2] The sulfapyridine component, while crucial for delivering 5-ASA to the colon, was found to be responsible for many of the adverse effects associated with the drug.[4]
Pivotal Clinical Data for Sulfasalazine
Early clinical trials, though not as rigorously designed as modern studies, established the efficacy of sulfasalazine for both inducing and maintaining remission in ulcerative colitis.
| Table 1: Efficacy of Sulfasalazine in Ulcerative Colitis (Pivotal Early Trials) | ||||
| Study | Indication | Dosage | Control | Primary Outcome |
| Klotz et al. (1980)[2] | Active UC & Crohn's | 1g three times a day | Sulfapyridine (0.5g tid) & 5-ASA suppositories (0.5g tid) | Remission Rate: 64% |
| Palmer et al. (1981)[4] | Active UC | 3g nightly enema | Placebo enema | Improvement: 70% |
| Azad Khan et al. (1980)[5] | Maintenance of Remission in UC | 1g, 2g, or 4g daily | - | Relapse rates at 6 months varied by dose, establishing 2g/day as a satisfactory maintenance dose. |
The Advent of Modern 5-ASA Formulations
The recognition that 5-ASA was the active therapeutic agent and that sulfapyridine was responsible for most side effects spurred the development of new formulations designed to deliver 5-ASA directly to the inflamed portions of the gut while minimizing systemic absorption and adverse events. These formulations can be broadly categorized into pH-dependent release, time-dependent release, and prodrugs.
pH-Dependent Release Mesalamine (Asacol)
Asacol features a Eudragit-S coating that dissolves at a pH of 7 or higher, releasing mesalamine (the generic name for 5-ASA) in the terminal ileum and colon.[6]
Time-Dependent Release Mesalamine (Pentasa)
Pentasa consists of microgranules of mesalamine coated with ethylcellulose, allowing for a slow, continuous release of the drug from the duodenum to the rectum.[7]
Multi-Matrix System (MMX) Mesalamine (Lialda/Mezavant)
Lialda utilizes MMX technology, which combines a pH-dependent coating with a lipophilic and hydrophilic matrix, to provide a once-daily dosing option with even distribution of mesalamine throughout the colon.[8][9]
Prodrugs: Olsalazine and Balsalazide
Olsalazine (Dipentum) is a dimer of two 5-ASA molecules linked by an azo bond, which is cleaved by colonic bacteria.[10][11] Balsalazide (Colazal) is another prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-beta-alanine, via an azo bond.[12][13]
Comparative Efficacy of Modern 5-ASA Formulations
Numerous clinical trials have evaluated the efficacy of these newer formulations for both the induction and maintenance of remission in ulcerative colitis.
| Table 2: Comparative Efficacy of Modern Oral 5-ASA Formulations for Induction of Remission in Mild-to-Moderate Ulcerative Colitis | ||||
| Formulation | Pivotal Trial(s) | Dosage | Comparator(s) | Remission/Improvement Rate |
| Asacol (pH-dependent) | ASCEND II[14] | 4.8 g/day | 2.4 g/day | 72% improvement in moderate UC |
| Hanauer et al.[6] | 2.4 g/day | Placebo | 49% sigmoidoscopic improvement | |
| Pentasa (time-dependent) | Hanauer et al. (1993)[7] | 2 g/day & 4 g/day | Placebo | 29% remission (both doses) vs. 12% for placebo |
| Lialda (MMX) | Kamm et al. (2007)[8] | 2.4 g/day & 4.8 g/day | Placebo, Asacol 2.4 g/day | 34.1% & 29.2% remission vs. 12.9% for placebo |
| Olsalazine | Meyers et al. (1987)[15] | 3 g/day | Placebo | 50% clinical improvement vs. 16% for placebo |
| Balsalazide | - | - | Placebo | Significantly improved clinical response and remission rates |
| Table 3: Comparative Efficacy of Modern Oral 5-ASA Formulations for Maintenance of Remission in Ulcerative Colitis | ||||
| Formulation | Pivotal Trial(s) | Dosage | Comparator(s) | Maintenance of Remission Rate |
| Asacol (pH-dependent) | CODA Study[16] | 2.4 g/day (once daily) | 2.4 g/day (thrice daily) | 69% (once daily) vs. 55% (thrice daily) |
| Pentasa (time-dependent) | -[17] | 2 g/day (once daily) | 2 g/day (twice daily) | 74% (once daily) vs. 64% (twice daily) |
| Lialda (MMX) | Shire Press Release (2011)[18] | 2.4 g/day (once daily) | Mesalamine DR 1.6 g/day (twice daily) | 83.7% vs. 81.5% |
| Olsalazine | Sandberg-Gertzén et al. (1993)[19] | 2 g/day | Placebo | Median time to relapse: 342 days vs. 100 days for placebo |
Mechanisms of Action: Unraveling the Molecular Pathways
The anti-inflammatory effects of 5-ASA are multifactorial and involve the modulation of several key signaling pathways implicated in the pathogenesis of IBD. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In the inflamed mucosa of IBD patients, NF-κB is constitutively active. 5-ASA has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.[5]
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulphasalazine retention enemas in ulcerative colitis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimum dose of sulphasalazine for maintenance treatment in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group. | Semantic Scholar [semanticscholar.org]
- 8. Shire Pharmaceuticals Analysis of Ulcerative Colitis (UC) Time to Symptom Resolution Data from Pivotal Study of LIALDA(TM) (mesalamine) Presented at DDW - BioSpace [biospace.com]
- 9. LIALDA (TM) demonstrates prolonged release of mesalamine | EurekAlert! [eurekalert.org]
- 10. Olsalazine versus placebo in the treatment of mild to moderate ulcerative colitis: a randomised double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-year Investigator-blind Randomized Multicenter Trial Comparing Asacol 2.4 g Once Daily with 800 mg Three Times Daily for Maintenance of Remission in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiercepharma.com [fiercepharma.com]
- 19. Olsalazine in maintenance of clinical remission in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antineoplastic Effect of 5-Aminosalicylate in the Intestine: A PPARγ-Mediated Mechanism
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Epidemiological and preclinical evidence suggests that 5-aminosalicylate (5-ASA), a first-line therapy for inflammatory bowel disease (IBD), possesses a chemopreventive and antineoplastic effect against colorectal cancer (CRC).[1][2][3] This effect is not solely a consequence of its anti-inflammatory properties but is significantly mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known roles in cell differentiation, apoptosis, and inflammation. This guide provides an in-depth analysis of the signaling pathways, experimental evidence, and methodologies demonstrating the PPARγ-dependent antineoplastic activity of 5-ASA in the intestine.
Core Mechanism: PPARγ Activation by 5-ASA
5-ASA acts as a ligand for PPARγ, enhancing its expression and promoting its translocation from the cytoplasm to the nucleus in intestinal cells.[3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle arrest, apoptosis, and inflammation, ultimately leading to an antineoplastic outcome. The critical role of PPARγ is demonstrated by experiments where its chemical inhibition with antagonists like GW9662 or its knockdown abolishes the anticancer effects of 5-ASA.[1][2]
Signaling Pathway Overview
The activation of PPARγ by 5-ASA initiates a cascade of events that inhibit cancer cell growth. Key downstream effects include the induction of apoptosis and the inhibition of cell proliferation. This pathway is distinct from the mechanism of traditional cytotoxic drugs like etoposide.[1][2][4] Furthermore, 5-ASA's activation of PPARγ influences other critical cancer-related pathways, including the Wnt/β-catenin and NF-κB signaling cascades.[3][5][6]
Quantitative Data Presentation
The antineoplastic effects of 5-ASA have been quantified in both in vitro and in vivo models. The data consistently show a significant reduction in cancer cell viability and tumor growth, which is reversible upon blockade of PPARγ.
Table 1: In Vitro Effects of 5-ASA on HT-29 Colon Cancer Cells
| Parameter | Control (Untreated) | 5-ASA (30 mM) | 5-ASA + GW9662 (10⁻⁶ M) | Rosiglitazone (10⁻⁵ M) | Rosiglitazone + GW9662 | Etoposide (50 mM) | Reference |
| Cell Growth Inhibition | 0% | ~60% | Effect Abolished | Significant Inhibition | Effect Abolished | Significant Inhibition | [1][7] |
| Cell Proliferation Inhibition (% Ki-67 positive) | 94 ± 1% | 35 ± 4% (~63% inhibition) | Effect Blocked | Significant Inhibition | Effect Blocked | N/A | [1][8] |
| Apoptosis (% TUNEL positive cells) | ~0% | 83 ± 1% | 35 ± 0.1% | 62% | Effect Blocked | 95% | [1][4] |
Data compiled from studies on HT-29 human colon adenocarcinoma cells. Rosiglitazone is a known PPARγ ligand, and Etoposide is a standard anticancer drug. GW9662 is a PPARγ antagonist.
Table 2: In Vivo Effects of 5-ASA on Xenograft and Carcinogenesis Models
| Model | Treatment Group | Outcome Metric | Result | Reference |
| SCID Mice Xenograft (HT-29 cells) | 5-ASA (50 mM, 21 days) | Tumor Weight & Volume Reduction | ~80-86% reduction vs. control | [1][2][4] |
| SCID Mice Xenograft (HT-29 cells) | 5-ASA + GW9662 | Tumor Growth | Therapeutic effect of 5-ASA abolished | [1][2] |
| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA | Aberrant Crypt Foci (ACF) Reduction | ~75% reduction | [1][2][4] |
| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA | Aberrant Crypts (AC) Reduction | ~22% reduction | [1][2][4] |
| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA + GW9662 | ACF/AC Formation | Suppressive effect of 5-ASA was absent | [1][2] |
AOM (azoxymethane) is a potent carcinogen used to induce colon cancer in rodent models.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used to generate the data supporting the 5-ASA/PPARγ mechanism.
Cell Culture and Treatment
-
Cell Lines: HT-29 and Caco-2 (human colorectal adenocarcinoma cells) are commonly used.[1][2][4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: For experiments, cells are seeded and allowed to adhere. They are then treated with 5-ASA (typically 10-50 mM), rosiglitazone (10⁻⁵ M as a positive control), and/or the PPARγ antagonist GW9662 (10⁻⁶ M) for specified durations (e.g., 24-48 hours).[1][4][7]
Cell Proliferation Assay (Ki-67 Staining)
-
Principle: Ki-67 is a nuclear protein associated with cell proliferation. Its presence is indicative of active cell division.
-
Methodology:
-
Cells are cultured on coverslips and treated as described above.
-
After treatment, cells are fixed (e.g., with paraformaldehyde) and permeabilized.
-
Cells are incubated with a primary antibody against Ki-67.
-
A secondary antibody conjugated to a fluorescent marker is applied.
-
Nuclei are counterstained with a DNA dye (e.g., Hoechst 33342).[8]
-
Coverslips are mounted, and the percentage of Ki-67 positive cells is determined by counting at least 500 cells per sample under a fluorescence microscope.[8]
-
Apoptosis Assay (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Methodology:
-
After treatment, cells are fixed and permeabilized.
-
The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP-FITC), is added. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
Samples are analyzed via fluorescence microscopy or flow cytometry.
-
The percentage of apoptotic (TUNEL-positive) cells is calculated by counting a minimum of 500 cells per sample.[1][4]
In Vivo Xenograft Tumor Model
-
Principle: This model assesses the effect of a compound on the growth of human cancer cells implanted in immunocompromised mice.
-
Methodology:
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice are used.[1][2]
-
Cell Implantation: HT-29 cells are harvested and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., control, 5-ASA, 5-ASA + GW9662). 5-ASA (e.g., 50 mM) is administered daily.[1]
-
Monitoring: Tumor volume and mouse weight are measured regularly for the duration of the study (e.g., 21 days).[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).
-
Conclusion and Future Directions
The evidence strongly supports that the antineoplastic effects of 5-ASA in the intestine are, to a large extent, mediated by the activation of PPARγ.[1][2][4] This activation leads to the inhibition of cancer cell proliferation and the induction of apoptosis. The PPARγ-dependent mechanism provides a strong rationale for the chemopreventive benefits of 5-ASA observed in IBD patients.[1]
For drug development professionals, these findings highlight PPARγ as a viable therapeutic target for CRC prevention and treatment. The local action of 5-ASA in the colon, which minimizes systemic side effects, is a significant advantage.[7] Future research should focus on developing novel, highly potent, and topically-acting PPARγ ligands that can maximize antineoplastic efficacy while maintaining a favorable safety profile. Further investigation into the precise downstream targets of the 5-ASA/PPARγ axis will also be crucial for a complete understanding of its anticancer mechanism.
References
- 1. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dawn of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Evolution of 5-ASA Compounds in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the journey of 5-aminosalicylic acid (5-ASA) compounds, from their serendipitous discovery to their current status as a cornerstone in the management of mild to moderate ulcerative colitis (UC). We delve into the pivotal experiments that unraveled their mechanism of action, the evolution of sophisticated drug delivery systems, and the key clinical data that underscore their therapeutic efficacy. This document is intended to be a thorough resource, providing detailed experimental context and quantitative data to inform ongoing research and drug development in the field of inflammatory bowel disease (IBD).
The Genesis of a Treatment: From Rheumatoid Arthritis to Ulcerative Colitis
The story of 5-ASA in ulcerative colitis begins not with a direct search for a colitis treatment, but with the investigation of rheumatoid arthritis in the 1930s.[1][2] Believing that rheumatoid arthritis had an infectious etiology, researchers aimed to develop a drug that combined antibacterial and anti-inflammatory properties.[1] This led to the synthesis of sulfasalazine, a compound linking the sulfonamide antibiotic sulfapyridine to 5-aminosalicylic acid (5-ASA) via an azo bond.[3][4] While its efficacy in rheumatoid arthritis was being explored, a serendipitous observation revealed its significant benefit in patients who also suffered from ulcerative colitis.[1][5] For many years, sulfasalazine was the primary treatment for UC, though its use was often limited by side effects attributable to the sulfapyridine moiety.[6][7]
A pivotal breakthrough came in the 1970s with the elegant studies of Azad Khan and Sidney Truelove. Through a series of clinical investigations using retention enemas, they demonstrated that the therapeutic benefit of sulfasalazine in ulcerative colitis was derived exclusively from the 5-ASA component, while the sulfapyridine portion was responsible for the majority of the adverse effects.[1] This discovery fundamentally shifted the paradigm of UC treatment and spurred the development of new formulations designed to deliver 5-ASA directly to the colon while minimizing systemic absorption and the side effects of sulfapyridine.[7]
The Evolution of Colonic Delivery: A Tale of Pharmaceutical Innovation
The primary challenge in developing sulfapyridine-free 5-ASA formulations was preventing the premature absorption of 5-ASA in the upper gastrointestinal tract.[8][9] This led to the development of several innovative drug delivery strategies, broadly categorized as prodrugs and controlled-release formulations.
Prodrug Formulations
The prodrug approach mimics the structure of sulfasalazine by linking 5-ASA to a carrier molecule via an azo bond. This bond is resistant to digestion in the upper GI tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA in the large intestine.[3][10]
-
Olsalazine: This formulation consists of two 5-ASA molecules joined by an azo bond.
-
Balsalazide: In this prodrug, 5-ASA is linked to an inert carrier molecule, 4-aminobenzoyl-beta-alanine.
Controlled-Release Formulations
These formulations utilize various pharmaceutical technologies to delay the release of 5-ASA until it reaches the more distal parts of the gastrointestinal tract.
-
pH-Dependent Release (Eudragit-S and Eudragit-L Coatings): These formulations are coated with acrylic-based resins that dissolve only at a specific pH. Eudragit-L dissolves at a pH of 6 or higher, found in the distal small intestine, while Eudragit-S requires a pH of 7 or higher, typical of the terminal ileum and colon.[10][11]
-
Time-Dependent Release (Ethylcellulose-coated Microgranules): These formulations consist of microgranules of 5-ASA coated with a semi-permeable ethylcellulose membrane. The release of 5-ASA is controlled by the gradual diffusion of the drug through this membrane as it travels down the GI tract.[12]
-
Multi-Matrix System (MMX): This technology combines a pH-dependent coating with a lipophilic and hydrophilic matrix. This allows for a delayed and prolonged release of 5-ASA throughout the colon.[3][10]
The following diagram illustrates the evolutionary path of 5-ASA delivery systems.
Mechanism of Action: A Multi-faceted Anti-inflammatory Effect
The precise mechanism of action of 5-ASA is complex and not fully elucidated, but it is known to exert its anti-inflammatory effects through multiple pathways, primarily topically on the colonic mucosa.[10][13]
Key proposed mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[3][8]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA acts as an antioxidant, neutralizing harmful free radicals that contribute to mucosal damage in ulcerative colitis.[14]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of NF-κB, leading to a downregulation of inflammatory cytokine production.[10]
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation in the colon. 5-ASA can bind to and activate PPAR-γ, leading to anti-inflammatory effects.[11][15]
The following diagrams depict the signaling pathways influenced by 5-ASA.
Experimental Protocols: Unraveling Efficacy and Mechanism
The understanding of 5-ASA's role in ulcerative colitis is built upon a foundation of rigorous preclinical and clinical research.
Preclinical Evaluation
Animal Models of Colitis: Chemically induced models of colitis in rodents are crucial for the initial efficacy testing of new 5-ASA formulations.[16][17]
-
Dextran Sulfate Sodium (DSS)-induced Colitis: Administration of DSS in the drinking water of mice or rats induces an acute or chronic colitis that histologically resembles human ulcerative colitis.[18] Efficacy is typically assessed by monitoring body weight, stool consistency, rectal bleeding, and colon length. Histological scoring of inflammation and measurement of myeloperoxidase (MPO) activity in the colonic tissue serve as key endpoints.[19]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-induced Colitis: Intrarectal administration of TNBS in ethanol induces a T-cell mediated colitis.[15] This model is also widely used to evaluate the anti-inflammatory effects of 5-ASA compounds.
In Vitro Assays: Cell-based assays are instrumental in elucidating the molecular mechanisms of 5-ASA.
-
Cell Viability and Proliferation Assays (e.g., MTT Assay): These assays are used to assess the cytotoxic effects of 5-ASA and its impact on the proliferation of intestinal epithelial cells.[14]
-
Cytokine Production Assays (e.g., ELISA): These assays quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by immune cells or intestinal epithelial cells in response to inflammatory stimuli, and the inhibitory effect of 5-ASA.[20]
-
Reporter Gene Assays: These assays are used to study the effect of 5-ASA on the activity of transcription factors like NF-κB and PPAR-γ.[15]
Clinical Trial Design
The clinical development of 5-ASA formulations has followed a standardized approach to establish their efficacy and safety.
-
Study Population: Clinical trials typically enroll adult patients with a confirmed diagnosis of mild to moderately active ulcerative colitis.[21] Disease activity is assessed using validated scoring systems such as the Ulcerative Colitis Disease Activity Index (UCDAI) or the Mayo Score.
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, or active-comparator studies.
-
Treatment and Dosage: Studies evaluate different dosages of the 5-ASA formulation, often comparing them to placebo or an existing standard of care.
-
Primary Endpoints: The primary efficacy endpoint is typically the induction of clinical remission, defined as a significant reduction in disease activity scores.[3] Endoscopic remission, assessed by sigmoidoscopy or colonoscopy, is another critical endpoint.[3]
-
Safety and Tolerability: A comprehensive assessment of adverse events is a key component of all clinical trials.
The following diagram provides a generalized workflow for the clinical evaluation of a new 5-ASA formulation.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials evaluating various 5-ASA compounds for the induction and maintenance of remission in ulcerative colitis.
Table 1: Efficacy of Oral 5-ASA Formulations for Induction of Remission in Active Ulcerative Colitis
| Formulation | Daily Dose | Remission Rate (5-ASA) | Remission Rate (Placebo) | Number of Studies |
| Various | ≥ 2.0 g | 21-46% | 7-24% | 11 |
| MMX Mesalamine | 2.4 g | 37.2% | 17.5% | 1 |
| MMX Mesalamine | 4.8 g | 35.1% | 17.5% | 1 |
Data compiled from multiple sources.[8]
Table 2: Efficacy of Oral 5-ASA Formulations for Maintenance of Remission in Quiescent Ulcerative Colitis
| Formulation | Daily Dose | Relapse Rate (5-ASA) | Relapse Rate (Placebo) | Number of Studies |
| Various | ≥ 2.0 g | 21-36% | 35-58% | 11 |
| Pentasa® | 4 g | 36% | 62% | 1 |
Data compiled from multiple sources.[8][12]
Table 3: Pharmacokinetic Properties of 5-ASA and its Metabolite, N-acetyl-5-ASA
| Parameter | 5-ASA | N-acetyl-5-ASA |
| Half-life | 0.5 - 1.5 hours | 5 - 10 hours |
| Systemic Bioavailability (from colon) | Low | Higher than 5-ASA |
| Primary Route of Elimination | Renal (as N-acetyl-5-ASA) | Renal |
Data compiled from multiple sources.
Conclusion and Future Directions
The journey of 5-ASA compounds from a serendipitous discovery to a mainstay of ulcerative colitis therapy is a testament to the power of clinical observation and pharmaceutical innovation. The development of sophisticated delivery systems has enabled the targeted delivery of this effective anti-inflammatory agent to the site of disease, thereby maximizing efficacy and minimizing side effects. While the precise molecular mechanisms of 5-ASA are still being fully elucidated, its multifaceted effects on inflammatory pathways are well-established.
Future research in this area will likely focus on further optimizing drug delivery to specific segments of the colon, personalizing treatment based on patient-specific factors such as the gut microbiome, and exploring the potential of 5-ASA in the chemoprevention of colitis-associated colorectal cancer. The continued investigation of this "old drug" promises to yield new insights and further improve the management of ulcerative colitis for patients worldwide.
References
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-ASA Chronotherapy for Ulcerative Colitis · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
- 4. What dose of 5-aminosalicylic acid (mesalazine) in ulcerative colitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Stork: Oral 5-ASA therapy in ulcerative colitis: what are the implications of the new formulations? [storkapp.me]
- 8. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 9. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protective Effect of 5-Aminosalicylic Acid against Non-Steroidal Anti-Inflammatory Drug-Induced Injury through Free Radical Scavenging in Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Oral 5‐aminosalicylic acid for induction of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral 5‐aminosalicylic acid for induction of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. login.medscape.com [login.medscape.com]
The Role of 5-Aminosalicylate in Colorectal Cancer Chemoprevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), has garnered significant attention for its potential role in the chemoprevention of colorectal cancer (CRC), particularly in the context of colitis-associated cancer. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-neoplastic properties of 5-ASA, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved. Evidence suggests that 5-ASA exerts its chemopreventive effects through a multi-faceted approach, including the modulation of inflammatory pathways, inhibition of cell proliferation, induction of apoptosis, and regulation of key signaling cascades such as Wnt/β-catenin, NF-κB, and PPAR-γ. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of 5-ASA's role in CRC chemoprevention and informing future research and therapeutic strategies.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, and its incidence is notably elevated in individuals with chronic inflammatory conditions of the colon, such as ulcerative colitis and Crohn's disease.[1] Chemoprevention, the use of natural or synthetic agents to suppress or reverse carcinogenesis, represents a promising strategy to mitigate CRC risk in high-risk populations. 5-Aminosalicylic acid (5-ASA), also known as mesalazine, is an anti-inflammatory agent widely prescribed for IBD.[1] Beyond its established anti-inflammatory effects, a growing body of evidence from epidemiological, preclinical, and clinical studies suggests a protective role for 5-ASA against the development of CRC.[2][3] This document aims to provide a detailed technical examination of the mechanisms, data, and methodologies related to the chemopreventive action of 5-ASA in colorectal cancer.
Mechanisms of Action
The chemopreventive effects of 5-ASA are not attributed to a single mechanism but rather to a constellation of interconnected molecular actions that collectively inhibit tumorigenesis. These mechanisms can be broadly categorized as anti-inflammatory effects and direct anti-neoplastic effects on epithelial cells.
Anti-inflammatory Mechanisms
Chronic inflammation is a well-established driver of colorectal carcinogenesis. 5-ASA's primary therapeutic action in IBD is the attenuation of mucosal inflammation, which indirectly contributes to its chemopreventive properties. Key anti-inflammatory actions include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA is a weak inhibitor of COX and LOX enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively. By reducing the levels of these inflammatory mediators, 5-ASA helps to quell the chronic inflammatory state that can promote the development of CRC.[1]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB transcription factor is a master regulator of the inflammatory response and is constitutively active in many cancers, including CRC.[4] 5-ASA has been shown to inhibit NF-κB activation, thereby downregulating the expression of numerous pro-inflammatory and pro-survival genes.[5][6]
-
Scavenging of Reactive Oxygen Species (ROS): Chronic inflammation is associated with increased production of ROS, which can cause DNA damage and contribute to malignant transformation. 5-ASA possesses antioxidant properties and can directly scavenge these harmful free radicals.[5]
Direct Anti-neoplastic Mechanisms
Beyond its anti-inflammatory effects, 5-ASA exerts direct effects on colon epithelial cells to inhibit their transformation and growth.
-
Modulation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is aberrantly activated in the majority of colorectal cancers, leading to uncontrolled cell proliferation. 5-ASA has been demonstrated to negatively regulate this pathway by promoting the degradation of β-catenin, a key signaling molecule, thereby reducing the transcription of its target oncogenes.[7]
-
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor with anti-proliferative and pro-differentiative effects in colon cancer cells. 5-ASA can bind to and activate PPAR-γ, leading to the inhibition of cell growth and induction of apoptosis.[7][8][9]
-
Induction of Apoptosis: 5-ASA has been shown to selectively induce apoptosis (programmed cell death) in colorectal cancer cells, while having minimal effects on normal colonocytes.[3][10] This is a critical mechanism for eliminating potentially cancerous cells.
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: 5-ASA can inhibit the proliferation of CRC cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[2][11] This prevents the uncontrolled division of cancer cells.
Quantitative Data
The following tables summarize key quantitative findings from in vitro and clinical studies on the effects of 5-ASA in colorectal cancer chemoprevention.
Table 1: In Vitro Effects of 5-ASA on Colorectal Cancer Cells
| Cell Line | Endpoint | 5-ASA Concentration | Result | Reference |
| HT-29 | Cell Proliferation | 20 mM (72h) | Significant reduction in proliferation | [12] |
| HCT116 | Cell Proliferation | 10-20 mM (48h) | Dose-dependent reduction in growth | [2] |
| LoVo | Cell Proliferation | 10-20 mM (48h) | Dose-dependent reduction in growth | [2] |
| Caco-2 | Cell Proliferation | 10-50 mM (48h) | Significant decrease in cell counts | [3] |
| HT-29 | Apoptosis | 14.6 ± 1.3 (pre-treatment) vs. 19.4 ± 0.8 (post-treatment) apoptotic score | Significant increase in apoptosis (in vivo) | [10] |
| HCT116 | Cell Cycle Arrest (S-phase) | 10 mM (48h) | 47.8% (control) vs. 62.6% (5-ASA) | [2] |
| HT-29 | Cell Cycle Arrest (S-phase) | 10 mM (48h) | 42.2% (control) vs. 59.1% (5-ASA) | [2] |
| K562 | Cell Viability | 80 µM (72h) | 54% reduction in cell viability | [13] |
| HT-29 | PPAR-γ Activity | 30 mM | ~3-fold increase in reporter gene activity | [8][9] |
Table 2: Clinical and Epidemiological Data on 5-ASA and Colorectal Cancer Risk
| Study Type | Population | Endpoint | Result (Odds Ratio [95% CI]) | Reference |
| Meta-analysis | IBD Patients | CRC/Dysplasia | 0.58 [0.45-0.75] | [14] |
| Meta-analysis | Ulcerative Colitis | CRC/Dysplasia | 0.46 [0.34-0.61] | [14] |
| Meta-analysis | Crohn's Disease | CRC/Dysplasia | 0.66 [0.42-1.03] (not significant) | [14] |
| Meta-analysis | IBD Patients (Mesalazine ≥1.2 g/day ) | CRC/Dysplasia | Greater protective effect than lower doses | [14] |
| Case-control study | Ulcerative Colitis | Colorectal Cancer | 0.25 [0.13-0.48] | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 5-ASA and a general workflow for investigating its chemopreventive effects.
Caption: Key signaling pathways modulated by 5-Aminosalicylate in colorectal cancer chemoprevention.
Caption: A general experimental workflow for investigating the chemopreventive effects of 5-ASA.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of 5-ASA on colorectal cancer cells.
Western Blot Analysis for β-catenin
Objective: To determine the protein levels of β-catenin in CRC cells following treatment with 5-ASA.
Materials:
-
CRC cell lines (e.g., HT-29, HCT116)
-
5-ASA
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed CRC cells in culture plates and allow them to adhere. Treat the cells with various concentrations of 5-ASA for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of CRC cells in different phases of the cell cycle after 5-ASA treatment.
Materials:
-
CRC cell lines
-
5-ASA
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat CRC cells with 5-ASA as described for Western blotting.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
TUNEL Assay for Apoptosis
Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in CRC cells or tissues treated with 5-ASA.
Materials:
-
CRC cells or paraffin-embedded tissue sections
-
5-ASA
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
Proteinase K (for tissue sections)
-
Permeabilization buffer
-
Counterstain (e.g., DAPI or Methyl Green)
-
Fluorescence or light microscope
Procedure (for paraffin-embedded tissue):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with Proteinase K to retrieve antigens.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
Detection: If using a colorimetric assay, incubate with a peroxidase-conjugated antibody and a substrate (e.g., DAB) to generate a colored precipitate. For a fluorescent assay, visualize the incorporated fluorescent nucleotides directly.
-
Counterstaining: Counterstain the nuclei with a suitable dye.
-
Microscopy: Mount the slides and visualize under a microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells.
Ki-67 Staining for Proliferation
Objective: To assess the proliferative index of CRC cells or tissues by detecting the Ki-67 nuclear antigen.
Materials:
-
CRC cells or paraffin-embedded tissue sections
-
5-ASA
-
Primary antibody against Ki-67
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Hematoxylin counterstain
-
Light microscope
Procedure (for paraffin-embedded tissue):
-
Deparaffinization and Rehydration: As described for the TUNEL assay.
-
Antigen Retrieval: Heat the sections in antigen retrieval solution to unmask the Ki-67 epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki-67 primary antibody.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., HRP-polymer and DAB substrate).
-
Counterstaining: Counterstain with hematoxylin.
-
Microscopy and Analysis: Dehydrate, mount, and examine the slides under a light microscope. The Ki-67 labeling index is calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cells counted.
PPAR-γ Luciferase Reporter Assay
Objective: To measure the transcriptional activity of PPAR-γ in response to 5-ASA treatment.
Materials:
-
CRC cell line
-
PPAR-γ responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
5-ASA
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Co-transfect CRC cells with the PPAR-γ luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with 5-ASA or a known PPAR-γ agonist (positive control).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.
NF-κB Luciferase Reporter Assay
Objective: To determine the effect of 5-ASA on NF-κB transcriptional activity.
Materials:
-
CRC cell line
-
NF-κB responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
5-ASA
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Co-transfect CRC cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Pre-treatment and Stimulation: Pre-treat the cells with 5-ASA for a specified time, followed by stimulation with an NF-κB activator like TNF-α.
-
Cell Lysis and Luciferase Assay: Perform cell lysis and measure luciferase activities as described for the PPAR-γ reporter assay.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by 5-ASA compared to the stimulated control.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of 5-aminosalicylic acid as a promising chemopreventive agent against colorectal cancer, particularly in the high-risk IBD population. Its multifaceted mechanisms of action, encompassing both anti-inflammatory and direct anti-neoplastic effects, make it a compelling candidate for further investigation and clinical application in CRC prevention. The quantitative data from in vitro and clinical studies provide a solid foundation for its efficacy, and the detailed experimental protocols offer a practical resource for researchers aiming to further elucidate its molecular targets and signaling pathways.
Future research should focus on several key areas. Firstly, prospective, randomized controlled trials are needed to definitively establish the chemopreventive efficacy of 5-ASA in sporadic CRC and to optimize dosing and treatment duration. Secondly, further investigation into the synergistic effects of 5-ASA with other chemopreventive agents or conventional cancer therapies could open new avenues for combination treatments. The development of novel 5-ASA derivatives with enhanced potency and targeted delivery could also improve its therapeutic index. Finally, the identification of predictive biomarkers to identify individuals who are most likely to benefit from 5-ASA chemoprevention would be a significant step towards personalized cancer prevention strategies. A continued and concerted research effort in these areas will be crucial to fully realize the potential of 5-ASA in the fight against colorectal cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mesalazine-induced apoptosis of colorectal cancer: on the verge of a new chemopreventive era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-aminosalicylic acid interferes in the cell cycle of colorectal cancer cells and induces cell death modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis [mdpi.com]
- 13. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 14. researchgate.net [researchgate.net]
The Modulatory Role of 5-Aminosalicylic Acid on the NF-κB Signaling Pathway in Colon Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylic acid (5-ASA), the active moiety of mesalazine, is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is attributed, in significant part, to its potent anti-inflammatory properties. A critical mechanism underpinning this effect is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression in colon cells. This technical guide provides an in-depth exploration of the molecular interactions between 5-ASA and the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes and methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the established and emerging mechanisms of 5-ASA action and providing a practical framework for related experimental investigation.
Introduction to the NF-κB Signaling Pathway in Colon Cells
The NF-κB family of transcription factors are central orchestrators of the inflammatory response. In unstimulated colon epithelial cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a key regulator.[1] A multitude of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as bacterial products, can trigger the activation of the NF-κB pathway.[2][3][4] This activation is primarily mediated by the IκB kinase (IKK) complex, which, upon activation, phosphorylates IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their rapid translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules, thereby perpetuating the inflammatory cascade in the colonic mucosa.[3][5]
5-ASA's Interaction with the NF-κB Signaling Pathway
5-ASA exerts its inhibitory effects on the NF-κB signaling pathway through multiple mechanisms, both direct and indirect. A primary mode of action is the direct inhibition of the IKK complex.[6] By targeting IKK, 5-ASA prevents the phosphorylation and subsequent degradation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing NF-κB nuclear translocation and transcriptional activity.[6][7] Some studies suggest that 5-ASA can inhibit both IKKα and IKKβ.[6]
Another significant mechanism involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[8][9][10] 5-ASA has been shown to upregulate the expression and activity of PPAR-γ in colon cells.[11][12] Activated PPAR-γ can interfere with NF-κB signaling, contributing to the overall anti-inflammatory effect of 5-ASA.[4][8][13] The interplay between 5-ASA, PPAR-γ, and NF-κB presents a complex regulatory network that is a subject of ongoing research.
Signaling Pathway Diagram
Caption: 5-ASA's modulation of the NF-κB signaling pathway.
Quantitative Data on 5-ASA's Effects
The inhibitory effects of 5-ASA on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings from research on colon cells.
Table 1: Inhibition of NF-κB Transcriptional Activity by 5-ASA
| Cell Line | Stimulus | 5-ASA Concentration | Method | % Inhibition of NF-κB Activity | Reference |
| Caco-2 | IL-1 (0.025 ng/ml) | 16 mM | Luciferase Reporter Assay | ~50% | [14] |
| Caco-2 | IL-1 (0.025 ng/ml) | 40 mM | Luciferase Reporter Assay | Maximal effect | [14] |
Table 2: Effect of 5-ASA on Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Method | Observation | Reference |
| HT-29 | 5-ASA (30 mM) | PPAR-γ | Western Blot | ~3-fold induction | [11] |
| HT-29 | 5-ASA (30-50 mM) | PPAR-γ | Western Blot | Concentration-dependent upregulation | [12] |
| YAMC | TNF-α (100 ng/ml) + 5-ASA (50 mM) | IKKα serine phosphorylation | Western Blot | No inhibition of TNF-α-stimulated IKKα phosphorylation | [6] |
Table 3: Antiproliferative Effects of 5-ASA in Colon Cancer Cell Lines
| Cell Line | 5-ASA Concentration | Duration | Method | % Reduction in Proliferation | Reference |
| HT-29 | 50 mM | 72 hours | Cell Proliferation Assay | 50% | [12] |
| HT-29 | 5-ASA treatment | Not specified | Ki-67 Staining | 35 ± 4% vs 94 ± 1% in control | [8] |
| HCT116, LoVo, HT29 | 0-20 mmol/L | 48 hours | MTT Assay | Significant concentration-dependent reduction | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to investigate the interaction of 5-ASA with the NF-κB pathway.
Luciferase Reporter Assay for NF-κB Activity
This assay is widely used to quantify the transcriptional activity of NF-κB.[16]
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.[16][17] Upon stimulation of the NF-κB pathway, NF-κB translocates to the nucleus and drives the expression of firefly luciferase. The resulting luminescence is proportional to NF-κB activity.[16]
Protocol:
-
Cell Culture and Transfection:
-
Seed colon cells (e.g., Caco-2, HT-29) in a 96-well plate to achieve 50-70% confluency.[17]
-
Co-transfect cells with the NF-κB firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.[17]
-
Incubate for 24 hours to allow for plasmid expression.[17]
-
-
Treatment and Stimulation:
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.[17]
-
Express the results as relative luciferase units or fold change compared to the untreated control.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is a technique used to detect protein-DNA interactions.[19][20]
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.[19] A labeled DNA probe containing the NF-κB binding consensus sequence is incubated with nuclear extracts. If NF-κB is present and active in the nuclear extract, it will bind to the probe, resulting in a "shifted" band of lower mobility on the gel.[20]
Protocol:
-
Nuclear Extract Preparation:
-
Treat colon cells with 5-ASA and/or a stimulus as required.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving cell lysis and differential centrifugation.[21]
-
-
Probe Labeling:
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.[23]
-
For supershift assays, specific antibodies against NF-κB subunits (e.g., p65) can be added to the reaction to further shift the protein-DNA complex, confirming the identity of the bound protein.[23]
-
-
Electrophoresis and Detection:
Western Blotting for NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample.[24]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p65, IκBα, phospho-IκBα). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[25]
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying 5-ASA's effects.
Conclusion
5-Aminosalicylic acid is a multifaceted drug that exerts significant anti-inflammatory effects in the colon, in large part through its interaction with the NF-κB signaling pathway. The evidence presented in this technical guide highlights the direct inhibition of the IKK complex and the indirect modulation via PPAR-γ activation as key mechanisms of action. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the intricate molecular pharmacology of 5-ASA and to explore novel therapeutic strategies targeting the NF-κB pathway in inflammatory and neoplastic diseases of the colon. The continued elucidation of these pathways will be instrumental in optimizing current therapies and developing next-generation treatments with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. licorbio.com [licorbio.com]
- 20. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Cellular Uptake and Intracellular Targets of 5-Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its therapeutic efficacy is primarily attributed to its local anti-inflammatory effects within the intestinal mucosa.[1] Despite its long-standing clinical use, the precise molecular mechanisms governing its cellular uptake and the full spectrum of its intracellular targets are areas of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of 5-ASA's journey into intestinal epithelial cells and its subsequent interactions with key signaling pathways implicated in inflammation and carcinogenesis.
Cellular Uptake of 5-Aminosalicylate
The entry of 5-ASA into intestinal epithelial cells is a multifaceted process involving both passive diffusion and carrier-mediated transport. At higher concentrations, passive paracellular diffusion appears to play a role.[2] However, at therapeutic concentrations, specific solute carrier (SLC) transporters are crucial for its uptake.
Key Transporters Involved in 5-ASA Uptake
Several transporters have been identified as potential conduits for 5-ASA. Their activity can be influenced by factors such as pH and the presence of competing substrates.
-
Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1; SLC5A8): This transporter facilitates the Na+-dependent uptake of 5-ASA in the colon.[3] The transport is saturable and plays a significant role in the absorption of 5-ASA in the large intestine.[3]
-
Organic Anion-Transporting Polypeptide 2B1 (OATP2B1; SLCO2B1): OATP2B1 has been suggested to contribute to the uptake of 5-ASA in the intestine.[4]
-
Organic Cation/Carnitine Transporter 1 (OCTN1; SLC22A4): This transporter is also implicated in the gastrointestinal absorption of 5-ASA.[4]
-
Proton-Coupled Folate Transporter (PCFT; SLC46A1): Operating optimally at a lower pH, PCFT is another potential route for 5-ASA uptake, particularly in the acidic microenvironment of the proximal small intestine.[5][6]
Quantitative Data on 5-ASA Transport
The following table summarizes the available quantitative data for the transport of 5-ASA by key transporters.
| Transporter | Cell/Tissue Model | Parameter | Value | Reference(s) |
| SMCT1 (SLC5A8) | Mouse Colonic Mucosa | Km | 2.4 mM | [3] |
| Mouse Colonic Mucosa | IC50 (by Nicotinate) | 2.8 mM | [3] | |
| Mouse Colonic Mucosa | Ki (by Nicotinate) | 2.1 mM | [3] | |
| Mouse Colonic Mucosa | IC50 (by Ibuprofen) | 0.19 mM | [3] | |
| N-acetyltransferase (NAT) | Rat Colonic Mucosal Homogenates | Km (for 5-ASA acetylation) | 5.8 ± 0.3 μM | [7] |
| Rat Colonic Mucosal Homogenates | Vmax (for 5-ASA acetylation) | 2.6 ± 0.2 μM·min−1·mg protein−1 | [7] | |
| Gut Microbial Acetyltransferase | Purified Enzyme | Km | 1.88 ± 0.46 mM | [8] |
| Purified Enzyme | kcat | 0.0647 ± 0.0199 min-1 | [8] |
Experimental Protocols for Studying 5-ASA Uptake
This in vitro model is widely used to assess the intestinal absorption of drugs.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Transport Buffer: Prepare a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 6.0 for apical side to mimic the small intestine, and pH 7.4 for the basolateral side).
-
Experiment Initiation:
-
Wash the Caco-2 monolayers with the transport buffer.
-
Add the 5-ASA solution (at various concentrations) to the apical (AP) or basolateral (BL) chamber.
-
To study the involvement of specific transporters, co-incubate with known inhibitors.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL if dosing is AP, and AP if dosing is BL).
-
Quantification: Analyze the concentration of 5-ASA in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration of 5-ASA.
Intracellular Targets and Signaling Pathways of this compound
Once inside the cell, 5-ASA exerts its anti-inflammatory and potential chemopreventive effects by modulating several key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of inflammation. 5-ASA has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[1] This inhibition can occur through the modulation of the NF-κB inhibitor, IκBα.[1]
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
5-ASA is an agonist of PPAR-γ, a nuclear receptor with anti-inflammatory properties.[9] Activation of PPAR-γ by 5-ASA leads to the trans-repression of pro-inflammatory genes and the induction of anti-inflammatory and anti-proliferative responses.[9][10][11]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of colorectal cancer. 5-ASA has been shown to inhibit Wnt/β-catenin signaling, which may contribute to its chemopreventive effects.[12]
Cyclooxygenase (COX) Enzymes
5-ASA can inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory prostaglandins.[1][13] This inhibition contributes to its anti-inflammatory effects.
Quantitative Data on 5-ASA's Intracellular Effects
| Target | Cell/System | Parameter | Value | Reference(s) |
| PPAR-γ | Human Colonic Biopsies | Fold Induction of PPAR-γ mRNA (50 mM 5-ASA) | ~3.5-fold | [10] |
| Human Colonic Biopsies | Fold Induction of NGAL mRNA (50 mM 5-ASA) | ~4-fold | [10] | |
| Wnt/β-catenin | APCmin mice polyps | Reduction in nuclear c-Myc expression | Significant | [14] |
| COX-1 | Human Articular Chondrocytes | IC50 (Aspirin) | 3.57 µM | [15] |
| COX-2 | Human Articular Chondrocytes | IC50 (Aspirin) | 29.3 µM | [15] |
| Human Whole Blood Assay | IC50 (Aspirin) | ~4-fold selectivity for COX-1 | [16] |
Experimental Protocols for Studying Intracellular Targets
Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture intestinal epithelial cells (e.g., HT-29, Caco-2) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of 5-ASA for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein. For analyzing protein translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for NF-κB pathway proteins (e.g., p65, phospho-p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
PPAR-γ Activity Assay (Transcription Factor ELISA)
-
Nuclear Extraction: Treat cells with 5-ASA and extract nuclear proteins.
-
Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with a consensus DNA-binding sequence for PPAR-γ (PPRE).
-
Antibody Incubation:
-
Add a primary antibody specific to the activated form of PPAR-γ.
-
Add an HRP-conjugated secondary antibody.
-
-
Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The absorbance is proportional to the amount of activated PPAR-γ in the sample.
Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Treatment: Treat the transfected cells with Wnt3a (to activate the pathway) in the presence or absence of 5-ASA.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of 5-ASA indicates inhibition of the Wnt/β-catenin pathway.[17][18][19][20][21][22][23][24][25]
COX Activity Assay
-
Enzyme Preparation: Use purified COX-1 or COX-2 enzyme, or cell lysates/tissue homogenates.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of 5-ASA.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Detection: The COX-catalyzed peroxidation of a chromogenic substrate is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each 5-ASA concentration and determine the IC50 value.[13][26]
Conclusion
The therapeutic actions of this compound are a result of its complex interplay with the host's cellular machinery. Its uptake into intestinal epithelial cells is mediated by a combination of passive diffusion and specific transporters, leading to high local concentrations. Once inside the cell, 5-ASA modulates multiple key signaling pathways, including NF-κB, PPAR-γ, Wnt/β-catenin, and the COX pathway, to exert its anti-inflammatory and potential chemopreventive effects. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of more targeted and effective therapies for inflammatory bowel disease.
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transintestinal transport mechanisms of 5-aminosalicylic acid (in situ rat intestine perfusion, Caco-2 cells) and Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport characteristics of 5-aminosalicylic acid into colonic epithelium: Involvement of sodium-coupled monocarboxylate transporter SMCT1-mediated transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Wnt Reporter Activity Assay [bio-protocol.org]
- 20. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 21. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminosalicylate impact on gut microbiota composition and function
An In-depth Technical Guide: The Impact of 5-Aminosalicylate on Gut Microbiota Composition and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis (UC).[1][2][3] While its anti-inflammatory effects on the host are well-documented, a growing body of evidence highlights the significant impact of 5-ASA on the composition and function of the gut microbiota. This technical guide provides a comprehensive overview of the current understanding of the intricate interplay between 5-ASA and the gut microbiome, with a focus on quantitative data, experimental methodologies, and key signaling pathways. Understanding this interaction is crucial for optimizing therapeutic strategies and developing novel microbiome-targeted therapies for inflammatory bowel disease (IBD).
Impact of 5-ASA on Gut Microbiota Composition
5-ASA administration has been shown to modulate the gut microbial community structure, often leading to a profile considered more favorable in the context of UC.[1][2] These changes are observed at various taxonomic levels, from phylum to genus, and can also influence overall microbial diversity.
Effects on Microbial Diversity
Studies have reported a positive association between mucosal 5-ASA concentration and mucosal bacterial diversity.[1][2] However, other studies have shown a decrease in bacterial alpha diversity in mice after 5-ASA administration.[3] In UC patients, some analyses found no significant difference in alpha diversity between untreated and 5-ASA-treated groups, while others observed a decrease in bacterial alpha diversity after treatment.[4][5]
Quantitative Changes in Microbial Abundance
The administration of 5-ASA induces significant shifts in the relative abundance of various bacterial taxa. High mucosal concentrations of 5-ASA are associated with a reduction in pro-inflammatory bacteria and an increase in beneficial microbes.[2]
| Taxonomic Level | Bacterial Taxa | Effect of 5-ASA | Study Population | Reference |
| Phylum | Firmicutes | Increased | UC Patients | [1][4] |
| Increased | Mice | [3] | ||
| Bacteroidetes | Increased | UC Patients | [1] | |
| Decreased | Mice | [3] | ||
| Proteobacteria | Decreased | UC Patients | [1][6] | |
| Family | Lachnospiraceae | Increased | UC Patients | [1][6] |
| Ruminococcaceae | Increased | UC Patients | [1][6] | |
| Genus | Faecalibacterium | Increased | UC Patients | [1][2][6] |
| Roseburia | Increased | UC Patients | [1] | |
| Bifidobacterium | Increased | UC Patients | [1] | |
| Prevotella | Decreased | UC Patients | [1] | |
| Sutterella | Decreased | UC Patients | [1] | |
| Escherichia-Shigella | Decreased | UC Patients | [5][7] | |
| Streptococcus | Decreased | UC Patients | [7] | |
| Allobaculum | Increased | Mice | [3] |
Impact of 5-ASA on Gut Microbiota Function
Beyond altering the composition, 5-ASA also influences the functional capacity of the gut microbiota, primarily through its effects on bacterial metabolism and the production of key metabolites.
Direct Effects on Bacterial Metabolism
Recent research has shown that mesalamine can directly target bacterial processes. One key mechanism is the inhibition of polyphosphate kinase (PPK), an enzyme crucial for bacterial stress response, biofilm formation, and virulence.[8] By decreasing polyphosphate levels in bacteria, 5-ASA sensitizes them to oxidative stress, potentially reducing their ability to persist in the inflamed gut environment.[8]
Modulation of Microbial Metabolites
5-ASA treatment can lead to significant changes in the fecal metabolome.[9] This includes alterations in the levels of short-chain fatty acids (SCFAs), bile acids, and other microbially-derived molecules.
| Metabolite Class | Specific Metabolite | Effect of 5-ASA | Study Population | Reference |
| Short-Chain Fatty Acids (SCFAs) | Butyrate | Increased production by certain bacteria | In vitro | [4] |
| Bile Acids | Cholic acid, Deoxycholic acid | Reversed the changes seen in UC | UC Patients | [10] |
| Amino Acid Metabolism | 2-aminoadipate | Reduced | IBD Patients | [9] |
| Vitamin Metabolism | Niacin (Vitamin B3) | Large shifts in metabolism | IBD Patients | [9] |
It is important to note that some gut microbes can metabolize 5-ASA into N-acetyl-5-ASA, a compound with diminished anti-inflammatory activity.[9] This microbial biotransformation is mediated by previously uncharacterized microbial acetyltransferases and has been linked to a higher risk of treatment failure.[9][11][12]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-ASA are multifaceted, involving both direct actions on the gut microbiota and modulation of host signaling pathways that are often influenced by microbial activity.
Host-Mediated Anti-inflammatory Pathways
A primary mechanism of 5-ASA is the inhibition of inflammatory mediators such as prostaglandins and leukotrienes by blocking the cyclooxygenase and lipoxygenase pathways.[13] Furthermore, 5-ASA is an agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties in the intestinal epithelium.[14][15] The activation of PPAR-γ by 5-ASA helps to ameliorate colitis.[15] Gut bacteria play a role in the expression of PPAR-γ, suggesting a three-way interaction between 5-ASA, the host, and the microbiota.[14]
Caption: 5-ASA interaction with host and microbiota.
Direct Bacterial Targeting
As mentioned, 5-ASA can directly inhibit bacterial polyphosphate kinase (PPK). This represents a direct antimicrobial-like effect that is independent of its host-mediated anti-inflammatory actions.
Caption: 5-ASA's direct effect on bacterial PPK.
Experimental Protocols
The following outlines common methodologies used in studies investigating the impact of 5-ASA on the gut microbiota.
Sample Collection and Processing
-
Fecal Samples: Collected from participants and immediately frozen at -80°C to preserve microbial DNA, RNA, and metabolites.[16]
-
Mucosal Biopsies: Obtained during endoscopy from both inflamed and non-inflamed regions of the colon.[1][2]
Microbiota Composition Analysis (16S rRNA Gene Sequencing)
-
DNA Extraction: Bacterial DNA is extracted from fecal or biopsy samples using commercial kits.
-
PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using specific primers.
-
Sequencing: Amplified DNA is sequenced on platforms like Illumina MiSeq.[2]
-
Data Analysis: Sequencing reads are processed using pipelines such as QIIME to assign operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and determine microbial diversity and relative abundances.[4]
Metagenomic and Metatranscriptomic Analysis
-
Shotgun Metagenomic Sequencing: Allows for the analysis of the total genomic content of the microbiota, providing insights into taxonomic composition and functional potential.
-
Metatranscriptomic Sequencing: Analyzes the total RNA content, revealing the actively expressed genes within the microbial community.
-
Multi-omics Workflow: A combination of metagenomics, metatranscriptomics, and metabolomics can be used to identify microbial enzymes responsible for 5-ASA metabolism.[9][11][12]
Metabolomic Analysis
-
Sample Preparation: Metabolites are extracted from fecal samples.
-
Analysis: Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify metabolites.[7][16]
-
Data Analysis: Statistical methods are employed to identify metabolites that are significantly altered by 5-ASA treatment.
Caption: Experimental workflow for microbiome analysis.
Conclusion
This compound significantly influences the gut microbiota's composition and function, which appears to be an integral part of its therapeutic effect in ulcerative colitis. The drug promotes a more favorable microbial environment by increasing the abundance of beneficial bacteria and decreasing pro-inflammatory taxa.[17] Furthermore, its direct effects on bacterial metabolism and its interplay with host signaling pathways underscore the complexity of its mechanism of action. Future research focusing on a multi-omics approach will be crucial to further elucidate the specific microbial pathways affected by 5-ASA and to leverage this knowledge for the development of personalized therapeutic strategies in IBD. This could involve the use of microbiome signatures to predict treatment response or the development of co-therapies that enhance the beneficial microbial shifts induced by 5-ASA.[18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory drug mesalamine targets bacterial polyphosphate accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]
- 12. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease [authors.library.caltech.edu]
- 13. droracle.ai [droracle.ai]
- 14. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
The Protective Role of 5-Aminosalicylate in Fortifying the Intestinal Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylate (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), exerts a significant influence on the integrity and function of the intestinal barrier. This technical guide provides an in-depth exploration of the mechanisms by which 5-ASA modulates intestinal permeability, enhances tight junction protein expression, and mitigates inflammatory insults to the gut mucosa. Through a comprehensive review of preclinical and in vitro studies, this document outlines the quantitative effects of 5-ASA on key barrier function parameters, details the experimental protocols for assessing these effects, and elucidates the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of 5-ASA's impact on intestinal barrier function, thereby facilitating further research and the development of novel therapeutic strategies for IBD and other conditions characterized by compromised gut permeability.
Introduction
The intestinal epithelium forms a critical barrier that separates the luminal contents from the host's internal environment. This barrier is dynamically regulated by a complex interplay of cellular and molecular components, including the apical junctional complex, which comprises tight junctions (TJs) and adherens junctions. Disruption of this barrier, leading to increased intestinal permeability, is a hallmark of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] 5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and mesalamine, is a first-line therapy for mild to moderate IBD.[2][3] Its therapeutic efficacy is attributed not only to its anti-inflammatory properties but also to its direct effects on the intestinal epithelial barrier. This guide delves into the technical aspects of 5-ASA's action on intestinal barrier function, providing a foundational resource for the scientific community.
Quantitative Effects of this compound on Intestinal Barrier Function
The impact of 5-ASA on intestinal barrier function has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize the key quantitative data from this research, providing a comparative overview of 5-ASA's effects on transepithelial electrical resistance (TEER), paracellular permeability, and tight junction protein expression.
Table 1: Effect of 5-ASA on Transepithelial Electrical Resistance (TEER)
| Cell Line | Model System | 5-ASA Concentration | Treatment Duration | Change in TEER | Reference |
| Caco-2 | In vitro monolayer | 1-10 mM | 24-72 hours | Increased TEER, counteracting inflammation-induced decrease | [4][5] |
| T84 | In vitro monolayer | 5-20 mM | 48 hours | Attenuated IFN-γ-induced drop in TEER | [4] |
| HT29/B6 | In vitro monolayer | 10 mM | 24 hours | Reversed TNF-α-induced decrease in TEER | [6] |
Table 2: Effect of 5-ASA on Paracellular Permeability
| Permeability Marker | Model System | 5-ASA Concentration | Change in Permeability | Reference |
| FITC-Dextran (4 kDa) | DSS-induced colitis in mice | 100 mg/kg/day | Decreased luminal-to-serosal flux | [1] |
| Mannitol | HT29:19A cell monolayer | 10 mM | Reduced IFN-γ-induced increase in mannitol flux | [4] |
| Evans Blue | DSS-induced colitis in rats | 100 mg/kg/day | Inhibited increased mucosal permeation | [7] |
Table 3: Effect of 5-ASA on Tight Junction Protein Expression
| Tight Junction Protein | Model System | 5-ASA Treatment | Change in Expression/Localization | Reference |
| Occludin | DSS-induced colitis in rats | 100 mg/kg/day (oral) | Protected against disruption and irregular distribution | [7] |
| Claudin-4 | Burn injury-induced gut barrier dysfunction in mice | 100 mg/kg (single dose) | Restored expression to sham levels | [8] |
| ZO-1 | DSS-induced colitis in mice | 100 mg/kg/day | Increased expression | [1] |
Signaling Pathways Modulated by this compound
The beneficial effects of 5-ASA on the intestinal barrier are mediated through several signaling pathways. A key mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor with potent anti-inflammatory and barrier-protective functions.[7][9]
In addition to the PPAR-γ pathway, 5-ASA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[8] By inhibiting NF-κB, 5-ASA reduces the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, which are known to compromise intestinal barrier integrity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers
Objective: To measure the effect of 5-ASA on TEER and paracellular permeability in a human intestinal epithelial cell line model.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (0.4 µm pore size)
-
EVOM2™ Epithelial Voltohmmeter
-
FITC-dextran (4 kDa)
-
5-Aminosalicylic acid
-
Inflammatory cytokines (e.g., TNF-α, IFN-γ)
Procedure:
-
Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
TEER Measurement:
-
Equilibrate the Transwell® plates to room temperature.
-
Measure the electrical resistance across the cell monolayer using an EVOM2™ voltohmmeter.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
A TEER value > 250 Ω·cm² indicates a well-formed monolayer.[4]
-
-
5-ASA Treatment:
-
Add 5-ASA at desired concentrations to the basolateral compartment of the Transwell® inserts.
-
For inflammatory models, co-incubate with inflammatory cytokines (e.g., TNF-α, IFN-γ) in the basolateral medium.
-
Incubate for the desired duration (e.g., 24-72 hours).
-
-
Permeability Assay (FITC-Dextran Flux):
-
After 5-ASA treatment, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add FITC-dextran (1 mg/mL) to the apical compartment.
-
At specified time intervals (e.g., 1, 2, 4 hours), collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
Calculate the apparent permeability coefficient (Papp).
-
In Vivo Assessment of Intestinal Permeability in a DSS-Induced Colitis Mouse Model
Objective: To evaluate the effect of 5-ASA on intestinal permeability in a chemically-induced model of colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
5-Aminosalicylic acid
-
FITC-dextran (4 kDa)
-
Oral gavage needles
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Monitor mice daily for weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
-
5-ASA Treatment:
-
Administer 5-ASA (e.g., 100 mg/kg) daily by oral gavage, starting concurrently with or prior to DSS administration.
-
A control group should receive vehicle (e.g., water or saline).
-
-
In Vivo Permeability Assay:
-
On the final day of the experiment, fast the mice for 4 hours.
-
Administer FITC-dextran (e.g., 60 mg/100 g body weight) by oral gavage.
-
After 4 hours, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to obtain serum.
-
-
Analysis:
-
Measure the concentration of FITC-dextran in the serum using a fluorescence plate reader.
-
Compare the serum FITC-dextran levels between the different treatment groups.
-
Ex Vivo Measurement of Intestinal Barrier Function using Ussing Chambers
Objective: To directly measure ion transport and permeability across isolated intestinal tissue segments.
Materials:
-
Ussing chamber system
-
Krebs-Ringer bicarbonate solution
-
Mouse or rat intestine
-
Fluorescent permeability markers (e.g., FITC-dextran)
-
5-Aminosalicylic acid
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and excise a segment of the intestine (e.g., colon, ileum).
-
Flush the lumen with ice-cold Krebs-Ringer solution.
-
Strip the muscle layers to obtain a mucosal-submucosal preparation.
-
-
Mounting in Ussing Chamber:
-
Mount the intestinal tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
-
Equilibration:
-
Fill both chambers with oxygenated Krebs-Ringer solution maintained at 37°C.
-
Allow the tissue to equilibrate for 20-30 minutes.
-
-
Measurement of Baseline Parameters:
-
Measure the baseline potential difference (PD) and short-circuit current (Isc).
-
Calculate the transepithelial electrical resistance (TEER) using Ohm's law (TEER = PD / Isc).
-
-
5-ASA Treatment:
-
Add 5-ASA to the mucosal or serosal chamber.
-
-
Permeability Measurement:
-
Add a permeability marker (e.g., FITC-dextran) to the mucosal chamber.
-
Collect samples from the serosal chamber at regular intervals.
-
Measure the concentration of the marker in the serosal samples.
-
Conclusion
This compound plays a multifaceted role in preserving and restoring intestinal barrier function. Its ability to enhance the expression and proper localization of tight junction proteins, coupled with its potent anti-inflammatory effects mediated through pathways such as PPAR-γ and NF-κB, underscores its therapeutic importance in IBD. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the mechanisms of 5-ASA and to explore its potential in a broader range of gastrointestinal disorders characterized by a compromised intestinal barrier. Continued research in this area is crucial for the development of more targeted and effective therapies to improve the quality of life for patients with these debilitating conditions.
References
- 1. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annalsgastro.gr [annalsgastro.gr]
- 6. socmucimm.org [socmucimm.org]
- 7. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Evaluating 5-Aminosalicylate (5-ASA) Efficacy in In Vivo Animal Models of Colitis
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic inflammatory condition of the gastrointestinal tract. 5-Aminosalicylic acid (5-ASA), the active component of sulfasalazine, is a cornerstone therapy for inducing and maintaining remission in mild to moderate UC.[1] The therapeutic efficacy of 5-ASA is attributed to its topical anti-inflammatory effects within the colonic mucosa. Preclinical evaluation of novel 5-ASA formulations and combination therapies necessitates robust and reproducible in vivo animal models that mimic the pathophysiology of human colitis.
These application notes provide a comprehensive overview of commonly used chemically-induced colitis models and detailed protocols for assessing the therapeutic efficacy of 5-ASA. The focus is on practical, quantitative, and reproducible methods for researchers, scientists, and drug development professionals.
Overview of Relevant Animal Models
Selecting an appropriate animal model is critical for addressing specific research questions. No single model perfectly recapitulates all aspects of human IBD, but several well-established models are invaluable for studying disease mechanisms and evaluating therapeutic agents like 5-ASA.[2]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This is the most widely used model for UC research. DSS is a chemical colitogen administered in drinking water that disrupts the colonic epithelial barrier, leading to an acute or chronic inflammatory response characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration.[3][4] The model is highly reproducible and particularly useful for studying epithelial barrier function and the innate immune response.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is often used to mimic Crohn's Disease. Intrarectal administration of the haptenating agent TNBS in an ethanol solution breaks the mucosal barrier and induces a T-cell mediated transmural inflammation.[5][6] It is characterized by a Th1-mediated immune response, making it suitable for evaluating therapies targeting T-cell pathways.[5]
-
Oxazolone-Induced Colitis: In contrast to the TNBS model, intrarectal administration of the haptenating agent oxazolone induces a Th2-mediated immune response, which has pathological similarities to human UC.[7][8] This model is characterized by a more superficial mucosal inflammation.[9]
-
Adoptive T-Cell Transfer Model: This is a key immunological model that mimics the chronic nature of IBD. It involves transferring naive CD4+ T-cells into immunodeficient mice (e.g., SCID or Rag-knockout).[10][11] The transferred T-cells become activated by gut antigens, leading to a chronic, progressive colitis over several weeks, making this model ideal for studying the immunological mechanisms of IBD and evaluating therapies with T-cell dependent mechanisms.[12][13]
Experimental Workflow for Efficacy Evaluation
The successful evaluation of 5-ASA efficacy follows a structured experimental workflow, from model induction to endpoint analysis. This process ensures reproducibility and generates reliable data for interpretation.
Caption: General experimental workflow for evaluating 5-ASA efficacy.
Detailed Experimental Protocols
Protocol 1: DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using DSS, a widely accepted model for its simplicity and reproducibility.[3]
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.
-
Induction:
-
Prepare a 2.5% - 5% (w/v) solution of DSS (MW: 36-50 kDa) in autoclaved drinking water. The concentration may need optimization depending on the mouse strain and DSS batch.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[14] Control mice receive regular autoclaved drinking water.
-
-
5-ASA Treatment:
-
Monitoring: Record body weight and calculate the Disease Activity Index (DAI) daily (see Protocol 3).
-
Termination: On day 7 (or upon reaching humane endpoints), euthanize the mice.
-
Sample Collection: Immediately dissect the colon from the cecum to the anus. Measure its length and weight.[17] Collect sections for histological analysis, MPO assay, and cytokine analysis.
Protocol 2: Efficacy Assessment - Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical symptoms of colitis.[3][4]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None (<1%) | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
Calculation: DAI = (combined score of weight loss + stool consistency + rectal bleeding) / 3.
Protocol 3: Efficacy Assessment - Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a reliable quantitative marker of neutrophil infiltration and inflammation.[18][19]
-
Reagents:
-
Procedure:
-
Weigh a pre-determined section of the distal colon (approx. 50-100 mg).
-
Homogenize the tissue in ice-cold HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Add the resulting supernatant to the assay reagent in a 96-well plate.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.[18][20]
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
-
Protocol 4: Efficacy Assessment - Histological Scoring
Histological analysis provides a semi-quantitative assessment of mucosal damage and inflammation.[21]
-
Tissue Preparation: Fix colon segments in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Scoring System: A pathologist, blinded to the treatment groups, should score the sections based on established criteria.[14][21]
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild leukocyte infiltration | |
| 2 | Moderate leukocyte infiltration | |
| 3 | Severe leukocyte infiltration | |
| Inflammation Extent | 1 | Mucosa |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Complete loss of crypts and epithelium | |
| Ulceration (%) | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Calculation: A total histological score can be calculated, for example, by summing the individual scores or using a formula such as: (Inflammation Severity x Extent) + (Crypt Damage x Ulceration %).[22]
5-ASA Mechanism of Action
The anti-inflammatory effects of 5-ASA are multifactorial. While the precise mechanisms are not fully elucidated, a primary mode of action is the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway, which reduces the production of key inflammatory cytokines.[23] Recent studies also highlight its role in modulating gut microbiota and bile acid metabolism.[3]
Caption: Proposed mechanisms of action for 5-ASA in colitis.
Quantitative Data Summary
The efficacy of 5-ASA is demonstrated by improvements in various quantitative parameters compared to untreated colitis models.
Table 1: Efficacy of 5-ASA in DSS-Induced Colitis in Mice
| Parameter | Control (No DSS) | DSS + Vehicle | DSS + 5-ASA (100 mg/kg) | Reference |
| DAI Score (Day 7) | 0 | 2.8 ± 0.3 | 1.5 ± 0.2 | [3][4] |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 | [3][4] |
| Spleen Index (mg/g) | 3.1 ± 0.2 | 6.5 ± 0.7 | 4.2 ± 0.4 | [3][4] |
| Histological Score | < 1 | 8.5 ± 1.1 | 3.5 ± 0.8 | [24] |
| MPO Activity (U/g tissue) | ~20 | ~150 | ~60 | [25] |
Data are representative values compiled from multiple sources and presented as Mean ± SEM.
Table 2: Efficacy of 5-ASA in AOM/DSS Colitis-Associated Dysplasia Model
| Parameter | AOM/DSS Control | AOM/DSS + 5-ASA (75 mg/kg) | Reference |
| Mean Multiplicity of Flat Dysplasias | 5.6 ± 1.2 | 1.8 ± 0.4 | [15][16] |
| Polypoid Dysplasia Burden (units) | 14.9 ± 3.9 | 6.7 ± 2.7 | [15][16] |
| Total Dysplasias | 13.6 ± 2.7 | 7.6 ± 1.4 | [15][16] |
Data represent Mean ± SEM.
Logical Framework for Efficacy Assessment
The various assessment methods are interconnected and provide a holistic view of the therapeutic effect. Clinical signs (DAI) reflect the systemic and local impact of the disease, which is driven by cellular infiltration (MPO activity) and tissue destruction (histology), all of which are mediated by molecular signals (cytokines).
Caption: Interrelationship of efficacy assessment parameters.
Conclusion
The in vivo animal models and assessment protocols described provide a robust framework for evaluating the efficacy of this compound. The DSS-induced colitis model is a highly effective and reproducible starting point for screening 5-ASA formulations. A multi-faceted approach to efficacy evaluation, combining clinical scoring (DAI), macroscopic indicators (colon length), histological analysis, and biochemical markers (MPO activity, cytokines), is essential for a comprehensive understanding of the therapeutic effect. Consistent application of these detailed protocols will yield reliable and comparable data, facilitating the development of improved therapies for Inflammatory Bowel Disease.
References
- 1. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo models [ibd-biotech.com]
- 3. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 6. N-Succinyl-chitosan systems for 5-aminosalicylic acid colon delivery: in vivo study with TNBS-induced colitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Oxazolone-induced colitis in BALB/C mice: a new method to evaluate the efficacy of therapeutic agents for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazolone-induced colitis in rats: effects of budesonide, cyclosporin A, and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. criver.com [criver.com]
- 12. Adoptive T-Cell Transfer-Mediated Colitis - epistem [epistem.co.uk]
- 13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-aminosalicylic acid inhibits colitis-associated colorectal dysplasias in the mouse model of azoxymethane/dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative assay for acute intestinal inflammation based on myeloperoxidase activity. Assessment of inflammation in rat and hamster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 21. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colon-Targeted 5-Aminosalicylate Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a first-line treatment for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic efficacy is primarily localized to the colon. However, when administered orally in conventional dosage forms, 5-ASA is readily absorbed in the upper gastrointestinal tract, reducing its concentration at the target site and potentially causing systemic side effects. To overcome these limitations, various colon-targeted drug delivery systems have been developed. These systems are designed to protect the drug during its transit through the stomach and small intestine and ensure its release specifically in the colon.
This document provides detailed application notes and experimental protocols for the development and evaluation of colon-targeted 5-ASA delivery systems. It covers different formulation strategies, key characterization techniques, and in vitro/in vivo evaluation methods.
Formulation Strategies for Colon-Targeted 5-ASA Delivery
Several approaches are utilized to achieve colon-specific drug delivery of 5-ASA. These strategies exploit the unique physiological conditions of the colon, such as pH, transit time, and the presence of a vast and diverse microbiota.[1][2]
1. pH-Dependent Systems: This is one of the most common strategies, utilizing polymers that are insoluble at the low pH of the stomach and proximal small intestine but dissolve at the neutral to slightly alkaline pH of the distal ileum and colon.[3] Eudragit® S100, which dissolves at pH > 7.0, is a widely used polymer for this purpose.[4][5]
2. Time-Dependent Systems: These systems are designed to release the drug after a predetermined lag time, corresponding to the transit time to the colon (typically 3-5 hours). This is often achieved by using swellable or erodible polymer coatings.[6]
3. Microbially-Triggered Systems: This approach utilizes polymers that are specifically degraded by the enzymes produced by colonic microflora. Natural polysaccharides like chitosan, pectin, and guar gum are commonly used as they are resistant to digestion in the upper GI tract but are readily broken down by bacterial enzymes in the colon.[5]
4. Prodrug Approach: In this strategy, 5-ASA is chemically modified to form an inactive prodrug. The prodrug remains intact in the upper GI tract and is then cleaved by bacterial enzymes (e.g., azoreductases) in the colon to release the active 5-ASA. Sulfasalazine, olsalazine, and balsalazide are examples of such prodrugs.[7]
Data Presentation: Physicochemical Characteristics of 5-ASA Delivery Systems
The following tables summarize key quantitative data from various studies on colon-targeted 5-ASA delivery systems, providing a comparative overview of different formulation strategies and their outcomes.
Table 1: Characteristics of 5-ASA Loaded Nanoparticle Formulations
| Formulation Type | Polymer(s) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Eudragit S100 Nanoparticles | Eudragit S100 | 85 - 165 | - | - | 84 - 99 | [4] |
| PLGA Nanoparticles | PLGA, Alginate/Chitosan | ~250 | -33 to -35 | 2.5 - 7.5 (w/w) | - | [8] |
| Chitosan/Eudragit S100 Nanoparticles | Chitosan, Eudragit S100 | 159 - 501 | +22 to -34.5 | - | 61.5 | [9] |
| Zein Nanoparticles | Zein | 266.6 ± 52 | -36.4 ± 1.5 | 4.38 | - | [10] |
| PLGA Nanoparticles | PLGA | 144 | -14.8 | 16.98 | 88.4 | [11] |
Table 2: Characteristics of 5-ASA Loaded Microparticle Formulations
| Formulation Type | Polymer(s) | Particle Size (µm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Chitosan-Ca-Alginate Microparticles | Chitosan, Alginate | < 10 | - | - | [12] |
| Chitosan/Sodium Cellulose Sulfate Microcapsules | Chitosan, Sodium Cellulose Sulfate | 1900 | 60.77 | 90.03 | [13] |
| RS/P/CNF Microparticles | Resistant Starch, Pectin, Cellulose Nanofibers | 1 - 10 | - | up to 81.5 | [14] |
Table 3: Comparative In Vitro Drug Release Profiles of Different 5-ASA Formulations
| Formulation | Release in Simulated Gastric Fluid (pH 1.2, 2h) | Release in Simulated Intestinal Fluid (pH 6.8/7.4) | Release in Simulated Colonic Fluid (with enzymes/cecal content) | Reference(s) |
| Eudragit Coated Matrix Tablets | < 5% | Gradual release | Enhanced release (71-83% in 12h) | [15] |
| Pectin/HPMC K-100 Matrix Tablets | Minimal | 40.48% at 6h | 102.88% at 8h | |
| Eudragit Coated Pellets | < 10% in 2h | 60-70% in 10h at pH 6.8 | Rapid release at pH 7.2 | |
| Marketed Formulation (Asacol®) | Minimal | Release starts after 4h, complete in 1-2h thereafter | - | [15] |
| Marketed Formulation (Pentasa®) | 48% | 56% cumulative at pH 6.0 | 92% after 6-8h at pH 6.8 | |
| Marketed Formulation (Salofalk®) | < 1% | 11% at pH 6.0 | 100% after 1h at pH 6.8 |
Experimental Protocols
Protocol 1: Preparation of 5-ASA Loaded Eudragit S100 Nanoparticles via Supercritical Fluid Extraction of Emulsions (SFEE)
Objective: To prepare 5-ASA loaded Eudragit S100 nanoparticles with a pH-sensitive coating for colon targeting.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Eudragit® S100
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Supercritical CO₂ (scCO₂)
-
Deionized water
Equipment:
-
Supercritical fluid extraction apparatus
-
High-pressure pump
-
Extractor vessel
-
Back pressure regulator
-
Homogenizer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Organic Phase Preparation: Dissolve Eudragit® S100 in acetone and 5-ASA in DMSO. Mix the two solutions to form a homogenous organic phase. A typical ratio is a 7:3 (v/v) mixture of acetone and DMSO.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will serve as the continuous phase of the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion. The stability and droplet size of the emulsion are critical for the final nanoparticle characteristics.
-
Supercritical Fluid Extraction: a. Pressurize the extractor vessel with scCO₂ to the desired pressure (e.g., 8-15 MPa). b. Heat the vessel to the desired temperature (e.g., 35-45 °C). c. Pump the prepared emulsion into the extractor vessel at a controlled flow rate. d. The scCO₂ acts as an anti-solvent, causing the precipitation of the polymer and drug as nanoparticles. The organic solvents are simultaneously extracted by the scCO₂. e. Maintain the system at a constant pressure and temperature for a specified duration to ensure complete extraction of the solvents.
-
Nanoparticle Collection: Depressurize the system to collect the dried nanoparticles.
-
Characterization: a. Determine the particle size and polydispersity index (PDI) using dynamic light scattering. b. Measure the zeta potential to assess the surface charge and stability of the nanoparticles. c. Calculate the drug loading and encapsulation efficiency using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Preparation of 5-ASA Loaded Chitosan-Alginate Microparticles via Spray Drying
Objective: To prepare microparticles of 5-ASA encapsulated in a blend of chitosan and alginate for microbially-triggered colon delivery.
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Sodium alginate
-
Chitosan
-
Calcium chloride (CaCl₂)
-
Deionized water
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Feed Solution Preparation: a. Dissolve sodium alginate in deionized water with constant stirring to form a homogenous solution (e.g., 4% w/w). b. Disperse 5-ASA in the sodium alginate solution. Protect the solution from light and purge with nitrogen to prevent oxidation of 5-ASA.[12]
-
Spray Drying: a. Set the spray dryer parameters: inlet temperature (e.g., 140-160 °C), outlet temperature (e.g., 90-100 °C), and atomizer speed. b. Atomize the feed solution into the drying chamber. The hot air evaporates the water, resulting in the formation of dry microparticles. c. Collect the dried microparticles from the cyclone separator.
-
Cross-linking and Coating: a. Disperse the collected spray-dried microparticles in a solution of calcium chloride (CaCl₂) to induce cross-linking of the alginate. b. Subsequently, transfer the cross-linked microparticles to a chitosan solution to form a polyelectrolyte complex coating on the surface.
-
Washing and Drying: a. Wash the coated microparticles with deionized water to remove any unreacted reagents. b. Dry the final microparticles using a suitable method (e.g., air drying or freeze-drying).
-
Characterization: a. Analyze the morphology and size of the microparticles using scanning electron microscopy (SEM). b. Determine the drug loading and encapsulation efficiency. c. Perform Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to assess drug-polymer interactions and the physical state of the encapsulated drug.[12]
Protocol 3: In Vitro Drug Release Study in Simulated Gastrointestinal Fluids
Objective: To evaluate the release profile of 5-ASA from the colon-targeted delivery system under conditions mimicking the pH and enzymatic environment of the gastrointestinal tract.
Materials:
-
Hydrochloric acid (HCl)
-
Phosphate buffer salts
-
Rat cecal contents (for microbially-triggered systems)
-
Pepsin
-
Pancreatin
-
5-ASA formulation
Equipment:
-
USP dissolution apparatus (Apparatus 1 - basket or Apparatus 2 - paddle)
-
UV-Vis spectrophotometer or HPLC system
-
Incubator
Procedure:
-
Preparation of Simulated Fluids: a. Simulated Gastric Fluid (SGF): pH 1.2 (0.1 N HCl). Add pepsin if required.[7] b. Simulated Intestinal Fluid (SIF): pH 6.8 or 7.4 phosphate buffer. Add pancreatin if required.[7] c. Simulated Colonic Fluid (SCF): pH 6.8 phosphate buffer containing rat cecal contents (e.g., 2-4% w/v). The cecal contents should be prepared under anaerobic conditions.[15]
-
Dissolution Study: a. Place the 5-ASA formulation in the dissolution vessel containing SGF (900 mL) at 37 ± 0.5 °C. b. Stir at a constant speed (e.g., 50-100 rpm). c. After 2 hours, withdraw a sample for analysis and replace the medium with SIF. d. Continue the dissolution in SIF for a specified period (e.g., 3-4 hours), withdrawing samples at regular intervals. e. For microbially-triggered systems, after the SIF stage, replace the medium with SCF and continue the study for up to 24 hours, taking samples at predetermined time points.
-
Sample Analysis: a. Filter the withdrawn samples. b. Analyze the concentration of 5-ASA released using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the drug release profile (cumulative % release vs. time). c. Analyze the release kinetics using different mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol 4: In Vivo Evaluation in a TNBS-Induced Colitis Rat Model
Objective: To assess the therapeutic efficacy of the colon-targeted 5-ASA delivery system in a chemically induced model of colitis in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
5-ASA formulation
-
Anesthetic agent (e.g., isoflurane)
Equipment:
-
Catheter for intrarectal administration
-
Analytical balance
-
Homogenizer
-
ELISA reader
Procedure:
-
Induction of Colitis: a. Fast the rats for 24 hours with free access to water. b. Anesthetize the rats. c. Instill a solution of TNBS in ethanol (e.g., 50 mg/mL in 50% ethanol) intrarectally via a catheter inserted approximately 8 cm into the colon. d. Keep the rats in a head-down position for a few minutes to prevent leakage of the TNBS solution.
-
Treatment: a. Divide the rats into different groups: negative control (no colitis), positive control (colitis, no treatment), reference group (colitis, treated with free 5-ASA), and test group(s) (colitis, treated with the 5-ASA formulation). b. Administer the respective treatments orally once daily for a specified period (e.g., 7 days), starting 24 hours after colitis induction.
-
Evaluation of Colitis Severity: a. Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI). b. At the end of the treatment period, euthanize the rats and collect the colon. c. Measure the colon length and weight. d. Score the macroscopic damage to the colon tissue. e. Collect colon tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage. f. Measure the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration, in the colon tissue. g. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue using ELISA.[1]
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effect of 5-ASA is mediated through multiple signaling pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) pathway and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.
Caption: 5-ASA signaling pathways in IBD.
Experimental Workflow
The following diagram illustrates the typical workflow for the development and evaluation of a colon-targeted 5-ASA delivery system.
Caption: Experimental workflow for 5-ASA delivery systems.
References
- 1. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles Obtained from Zein for Encapsulation of Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. PPAR role in IBD [ibd-biotech.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for HPLC Analysis of 5-Aminosalicylate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Aminosalicylate (5-ASA, Mesalamine) and its primary metabolite, N-acetyl-5-aminosalicylate (Ac-5-ASA), in biological matrices using High-Performance Liquid Chromatography (HPLC). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development.
Introduction
5-Aminosalicylic acid is an anti-inflammatory drug widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] Upon administration, 5-ASA is metabolized in the intestinal mucosa and liver to its major, and therapeutically inactive, metabolite, N-acetyl-5-aminosalicylate.[2][3] Monitoring the levels of 5-ASA and Ac-5-ASA in biological fluids is essential for optimizing dosage regimens and ensuring therapeutic efficacy. HPLC is a robust and reliable technique for the simultaneous determination of these compounds.
This guide details various HPLC methods, including sample preparation from plasma, chromatographic conditions, and detection techniques ranging from UV and fluorescence to mass spectrometry.
Metabolic Pathway of this compound
The primary metabolic pathway for 5-ASA involves acetylation to form N-acetyl-5-aminosalicylate. This biotransformation is a crucial aspect to consider in pharmacokinetic and metabolism studies.
References
Application Notes and Protocols for In Vitro Evaluation of 5-Aminosalicylate's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is attributed to its potent anti-inflammatory properties. A comprehensive understanding of its mechanism of action is crucial for the development of novel therapeutic strategies. In vitro models provide a controlled environment to dissect the molecular pathways modulated by 5-ASA. These application notes offer detailed protocols for utilizing common cell lines to investigate the anti-inflammatory effects of 5-ASA, focusing on key signaling pathways such as NF-κB, PPAR-γ, and MAPK.
Key In Vitro Models
Several cell lines are instrumental in elucidating the anti-inflammatory mechanisms of 5-ASA. The most frequently used include:
-
Human Colorectal Adenocarcinoma Cells (HT-29 and Caco-2): These epithelial cell lines are invaluable for studying the direct effects of 5-ASA on the intestinal lining. They are suitable for investigating NF-κB inhibition, PPAR-γ activation, and effects on cell proliferation and apoptosis.[1]
-
Murine Macrophage Cells (RAW264.7): These cells are a robust model for examining the impact of 5-ASA on immune cells. They are particularly useful for studying the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6, as well as the modulation of the MAPK signaling pathway.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effects of 5-ASA on intestinal epithelial cells.
Materials:
-
HT-29 or Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
5-ASA (Mesalazine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HT-29 or Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with varying concentrations of 5-ASA (e.g., 0-50 mM) for 24-48 hours.[5]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Protocol 2: Quantification of Cytokine Release by ELISA
This protocol measures the inhibitory effect of 5-ASA on the release of pro-inflammatory cytokines from macrophages.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
5-ASA
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-ASA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][8]
Protocol 3: Analysis of NF-κB Activation
This protocol assesses the ability of 5-ASA to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Method A: Western Blot for Nuclear Translocation of p65
-
Cell Treatment and Fractionation: Treat HT-29 or LPS-stimulated RAW264.7 cells with 5-ASA. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.[9][10]
-
Western Blotting: Separate the protein fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB activation.[11]
Method B: Reporter Gene Assay
-
Transfection: Transfect HT-29 cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of 5-ASA.
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's protocol. A reduction in luciferase activity indicates inhibition of NF-κB transcriptional activity.[12]
Protocol 4: Evaluation of PPAR-γ Activation
This protocol determines if 5-ASA can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
Method: PPAR-γ Reporter Gene Assay
-
Cell Line: Utilize a cell line stably transfected with a PPAR-γ reporter gene system (e.g., HG5LN-hPPARγ).[13]
-
Cell Treatment: Treat the cells with 5-ASA (e.g., 30 mM) or a known PPAR-γ agonist (e.g., rosiglitazone) for a specified time (e.g., 24 hours).[14]
-
Luciferase Assay: Measure the reporter gene activity (luciferase). An increase in signal indicates PPAR-γ activation.[13][14] Commercially available kits provide a streamlined workflow for this assay.[15][16][17]
Protocol 5: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol investigates the effect of 5-ASA on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK.
Materials:
-
RAW264.7 cells
-
LPS
-
5-ASA
-
Lysis buffer
-
Antibodies against phosphorylated and total p38 and JNK
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed and treat RAW264.7 cells with LPS and 5-ASA as described in Protocol 2.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane and incubate with primary antibodies against phospho-p38 and phospho-JNK overnight at 4°C.[1][18][19]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip the membranes and re-probe with antibodies against total p38 and JNK to confirm equal protein loading. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the MAPK pathway.[20]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of 5-ASA from various in vitro studies.
Table 1: Effect of 5-ASA on Cell Viability
| Cell Line | 5-ASA Concentration | Incubation Time | Effect on Viability | Reference |
| HCT116, LoVo, HT29 | 0-20 mmol/L | 48 hours | Concentration-dependent reduction in proliferation | [21] |
| Caco-2 | 200 µM | Not specified | Decreased formation of 5-AcASA (metabolite) | [22] |
Table 2: Inhibition of Cytokine Production by 5-ASA
| Cell Line | Stimulus | 5-ASA Concentration | Cytokine | % Inhibition | Reference |
| PBMC | PHA + Phorbol Ester | 625 µM | IL-2 | 92% (protein), 4.4-fold decrease (mRNA) | [23] |
| J774 Macrophages | LPS + IFN-γ | 5000 µM | IL-12 p40 | Significant suppression | [24] |
| RAW264.7 | LPS | Not specified | NO and IL-6 | Suppressed production | [2] |
Table 3: Modulation of Signaling Pathways by 5-ASA
| Cell Line | Pathway | 5-ASA Concentration | Effect | Reference |
| HT-29 | PPAR-γ | 30 mM | ~3-fold induction of reporter gene activity | [14] |
| RAW264.7 | MAPK (JNK, p38) | Not specified | Inhibited phosphorylation | [2] |
| Murine T-lymphocytes | NF-κB | Not specified | Did not inhibit NF-κB activation |
Visualization of Pathways and Workflows
References
- 1. Simultaneous activation of p38 and JNK by arachidonic acid stimulates the cytosolic phospholipase A2-dependent synthesis of lipid droplets in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 10. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 11. Activation of NF-κB by Tumor Necrosis Factor in Intestinal Epithelial Cells and Mouse Intestinal Epithelia Reduces Expression of the Chloride Transporter SLC26A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caco-2 cell viability: Topics by Science.gov [science.gov]
- 23. 5-Aminosalicylic acid abrogates T-cell proliferation by blocking interleukin-2 production in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nanoparticle-Based Delivery Systems for 5-Aminosalicylate (5-ASA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a cornerstone in the management of mild to moderate inflammatory bowel disease (IBD), including ulcerative colitis.[1][2][3][4][5] Its therapeutic efficacy is, however, often limited by systemic absorption in the upper gastrointestinal tract, reducing the drug concentration at the inflamed colonic site and potentially causing side effects.[1][6] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enabling targeted delivery of 5-ASA to the colon, enhancing its local therapeutic effect, and minimizing systemic exposure.[7][8][9][10] These systems can protect the drug from the harsh environment of the upper GI tract and facilitate its accumulation in inflamed tissues.[7][9] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of various 5-ASA-loaded nanoparticle systems.
Overview of Nanoparticle Systems for 5-ASA Delivery
Several types of nanoparticles have been investigated for the delivery of 5-ASA, each with unique properties and advantages. This section summarizes key quantitative data from various studies to facilitate comparison.
Table 1: Physicochemical Properties of 5-ASA Loaded Nanoparticles
| Nanoparticle Type | Polymer/Material | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Core-Shell Nanoparticles | Eudragit®S100, Chitosan, Sodium Alginate | 352 ± 2 | +36 ± 1 | 85.73 ± 2.12 | 95.05 ± 3.83 | [11] |
| Polymeric Nanoparticles | Poly(caprolactone) | 200 - 350 | Not Reported | Not Reported | Not Reported | [12][13] |
| Polymeric Nanoparticles | Eudragit® S100 | 288 ± 7.5 - 566 ± 7.7 | Positive | Not Reported | Not Reported | [11] |
| Protein-Based Nanoparticles | Zein | 266.6 ± 52 | -36.4 ± 1.5 | 4.38 | Not Reported | [14] |
| Inorganic Nanoparticles | Silicon Dioxide (SiO2) | Not Reported | Not Reported | Not Reported | Not Reported | [1][15] |
Table 2: In Vitro Drug Release and In Vivo Efficacy of 5-ASA Nanoparticles
| Nanoparticle Type | In Vitro Release Characteristics | Animal Model | Key In Vivo Findings | Reference |
| Core-Shell Nanoparticles | Sustained release in simulated colonic fluid. | Ulcerative Colitis Mice | Selective accumulation in the colon; significant therapeutic effect. | [11] |
| Polymeric Nanoparticles | Drug retention within the nano-matrix. | Not Reported | Lowered the required dose of 5-ASA. | [13] |
| Protein-Based Nanoparticles | Sustained release at pH 7.4 (97.67 ± 0.32% in 120h). | Not Reported | Good biocompatibility in colonic cells. | [14] |
| Inorganic Nanoparticles | Not Reported | DSS-induced Colitis Mice | Low dose of 5-ASA-SiO2 NPs achieved similar effects to high dose of free 5-ASA.[1][15] | [1][15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of 5-ASA loaded nanoparticles.
Protocol for Synthesis of pH-Sensitive Core-Shell 5-ASA Nanoparticles
This protocol is based on the layer-by-layer self-assembly technology.[11]
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Chitosan (CS)
-
Sodium alginate (SA)
-
Eudragit®S100 (ES)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of 5-ASA Nanocrystals (5-ASANCs):
-
Dissolve 5-ASA in a suitable solvent.
-
Add an anti-solvent to induce crystallization.
-
Collect the nanocrystals by centrifugation and wash with deionized water.
-
Dry the 5-ASANCs under vacuum.
-
-
Coating with Chitosan and Sodium Alginate:
-
Disperse the 5-ASANCs in a chitosan solution (e.g., 1 mg/mL in 1% acetic acid) and stir for a specified time.
-
Centrifuge and wash to remove excess chitosan.
-
Resuspend the CS-coated nanocrystals in a sodium alginate solution (e.g., 1 mg/mL in deionized water) and stir.
-
Centrifuge and wash to obtain CS-SA coated 5-ASANCs.
-
-
Coating with Eudragit®S100:
-
Disperse the CS-SA coated nanocrystals in an ethanolic solution of Eudragit®S100.
-
Allow the solvent to evaporate under controlled conditions to form the final core-shell nanoparticles (ES1CS5SA5@5-ASANCs).
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
Protocol for Synthesis of Zein-Based 5-ASA Nanoparticles
This protocol utilizes the desolvation method for nanoparticle formation.[14]
Materials:
-
Zein
-
Lysine
-
5-Aminosalicylic acid (5-ASA)
-
Ethanol (70%)
-
Purified water
-
Mannitol
Procedure:
-
Preparation of Zein-Lysine Solution:
-
Dissolve 600 mg of zein and 60 mg of lysine in 63 mL of 70% ethanol solution. Lysine is added to improve colloidal stability.[14]
-
-
Preparation of 5-ASA Solution:
-
Dissolve 30 mg of 5-ASA in 25 mL of 70% ethanol solution with stirring at 37°C for 30 minutes.
-
-
Formation of Nanoparticles:
-
Add the 5-ASA solution to the zein-lysine solution under magnetic stirring.
-
After 30 minutes of incubation, induce nanoparticle formation by adding 88 mL of purified water (as the desolvating agent).
-
-
Stabilization and Drying:
-
Add 12 mL of a 10% aqueous mannitol solution as a cryoprotectant.
-
Dry the nanoparticle suspension using a mini spray dryer to obtain a powder.
-
Protocol for In Vitro Drug Release Study
This protocol simulates the pH conditions of the gastrointestinal tract.[14]
Materials:
-
5-ASA loaded nanoparticles
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8 and 7.4)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Accurately weigh a specific amount of 5-ASA loaded nanoparticles and place them in a dialysis bag.
-
Immerse the dialysis bag in a known volume of SGF (pH 1.2) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
After 2 hours, transfer the dialysis bag to SIF (pH 6.8) and continue the release study for a specified duration.
-
Subsequently, transfer the dialysis bag to SIF (pH 7.4) and continue sampling until the end of the study.
-
Analyze the concentration of 5-ASA in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Evaluation of Therapeutic Efficacy in a DSS-Induced Colitis Mouse Model
This protocol outlines the induction of colitis and subsequent treatment with 5-ASA nanoparticles.[1][15]
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
5-ASA loaded nanoparticles
-
Control vehicle (e.g., saline)
-
Free 5-ASA solution
Procedure:
-
Induction of Colitis:
-
Administer DSS (e.g., 3-5% w/v) in the drinking water of the mice for a period of 5-7 days to induce acute colitis.
-
-
Treatment:
-
Divide the mice into different groups: healthy control, DSS-only (negative control), free 5-ASA treated, and 5-ASA nanoparticle-treated.
-
Administer the respective treatments orally or via another appropriate route daily.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. Calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect colon tissues.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.[1][15]
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue or serum.[1][15]
-
Signaling Pathways and Experimental Workflows
5-ASA Signaling Pathway in IBD
5-Aminosalicylic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
References
- 1. 5-ASA-loaded SiO2 nanoparticles-a novel drug delivery system targeting therapy on ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Based Drug Delivery Systems for Inflammatory Bowel Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Mediated Drug Delivery Systems For The Treatment Of IBD: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 5-amino salicylic acid bound nanoparticles for the therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticles Obtained from Zein for Encapsulation of Mesalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography for the Quantification of 5-Aminosalicylic Acid in Rectal Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA, mesalamine) is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is believed to be primarily topical, acting on the inflamed mucosa of the gastrointestinal tract. Therefore, quantifying the concentration of 5-ASA directly in rectal biopsies is crucial for pharmacokinetic studies, drug development, and understanding the correlation between mucosal drug levels and clinical efficacy. This application note provides a detailed protocol for the sensitive determination of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in rectal tissue biopsies using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle
This method involves the homogenization of rectal biopsy samples, followed by a derivatization step to enhance the chromatographic properties and detection sensitivity of 5-ASA and N-Ac-5-ASA. The derivatized analytes are then separated by reverse-phase HPLC and quantified using a fluorescence detector. An internal standard is used to ensure accuracy and precision.
Experimental Workflow
Caption: Experimental workflow for 5-ASA analysis in rectal biopsies.
Detailed Experimental Protocol
This protocol is based on the method described by Hussain et al. (1998).[1]
Reagents and Materials
-
5-Aminosalicylic acid (5-ASA)
-
N-Acetyl-5-aminosalicylic acid (N-Ac-5-ASA)
-
4-Aminosalicylic acid (4-ASA, internal standard)
-
Propionic anhydride
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine
-
Phosphate buffer (0.05 M, pH 7.4)
-
Purified water (HPLC grade)
-
Rectal biopsy samples, stored at -80°C
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Autosampler
-
Pumping system
-
Fluorescence detector
-
-
Chromatography data acquisition software
-
Analytical balance
-
Ultrasonic probe
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.5 µm)
Sample Preparation
-
Sample Handling : Immediately freeze rectal biopsies in liquid nitrogen after collection and store them at -80°C until analysis.
-
Weighing and Crushing : Accurately weigh the frozen biopsy (median weight is typically around 7 mg) and crush it.
-
Internal Standard Addition : Add 100 µL of the internal standard solution (15 µg/mL 4-ASA in purified water) to the crushed tissue.
-
Reagent Addition : Add 400 µL of 0.05 M phosphate buffer (pH 7.4), 500 µL of methanol, and 20 µL of propionic anhydride.
-
Cell Disruption : Disrupt the tissue cells by ultrasonication using a microprobe for 60 seconds at 40 W.
-
Derivatization and Precipitation : Vortex the mixture and let it stand for 30 minutes at room temperature to allow for protein precipitation and derivatization.
-
Centrifugation : Centrifuge the samples at 5000 g for 15 minutes.
-
Filtration : Filter the supernatant through a 0.5 µm filter.
-
Injection : Inject 20 µL of the filtered supernatant into the HPLC system.
HPLC Conditions
The following chromatographic conditions are recommended for the separation and quantification of 5-ASA and N-Ac-5-ASA.
| Parameter | Value | Reference |
| Column | Supelcosil ABZ, 150 x 4.6 mm, 5 µm | [1] |
| Guard Column | Supelco, 20 x 4.6 mm, 5 µm | |
| Mobile Phase | 0.1 M Acetic acid: Acetonitrile: Triethylamine (1600:114:6, v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Injection Volume | 20 µL | |
| Fluorescence Detection | Excitation: 315 nm, Emission: 430 nm | |
| Run Time | Approximately 25 minutes | [2] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC method.
Table 1: Method Validation Parameters
| Parameter | 5-ASA | N-Ac-5-ASA | Reference |
| Limit of Detection (LOD) | 0.2 ng/mg tissue | 0.2 ng/mg tissue | [1] |
| Coefficient of Variation (CV) | 10.7% | 9.8% | [1] |
| Precision (CV%) | < 10% | < 10% | [1] |
| Accuracy | within 10% | within 10% | [1] |
Table 2: Alternative HPLC-MS/MS Method Performance (for plasma)
While the primary protocol uses fluorescence detection, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers higher selectivity. The following data from a validated plasma assay can serve as a reference for developing an MS-based method for tissue.
| Parameter | 5-ASA | N-Ac-5-ASA | Reference |
| Limit of Quantification (LOQ) | 50 ng/mL | 50 ng/mL | [3] |
| Linearity Range | 50 - 4000 ng/mL | 50 - 4000 ng/mL | [3] |
| Within-batch Precision (RSD%) | ≤ 6.3% | ≤ 8.0% | [3] |
| Between-batch Precision (RSD%) | ≤ 11% | ≤ 10% | [3] |
| Within-batch Accuracy (bias%) | -8.4% to 7.9% | -8.4% to 7.9% | [3] |
| Between-batch Accuracy (bias%) | -7.9% to 8.0% | -7.9% to 8.0% | [3] |
| Overall Recovery | > 90% | > 95% | [3] |
Signaling Pathway of 5-ASA
The anti-inflammatory effects of 5-ASA are mediated through multiple pathways, primarily involving the inhibition of pro-inflammatory mediators.
Caption: Simplified signaling pathway of 5-ASA's anti-inflammatory action.
Conclusion
This application note provides a robust and sensitive HPLC method for the quantification of 5-ASA and its metabolite in rectal biopsies. The detailed protocol and performance data offer a solid foundation for researchers and drug development professionals to implement this assay in their laboratories. Accurate measurement of mucosal 5-ASA concentrations is essential for advancing our understanding of its therapeutic action and for the development of more effective treatments for inflammatory bowel disease.
References
- 1. Simple method for the determination of 5-aminosalicylic and N-acetyl-5-aminosalicylic acid in rectal tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-Aminosalicylate Formulations in Experimental Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), the active component of mesalamine, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its therapeutic efficacy is largely dependent on the topical delivery to the inflamed intestinal mucosa. Consequently, the development of novel 5-ASA formulations aims to optimize drug delivery to the colon while minimizing systemic absorption and associated side effects. Preclinical evaluation of these formulations is crucial and relies on robust and reproducible animal models of experimental colitis.
These application notes provide detailed protocols for three commonly used chemically-induced colitis models: dextran sulfate sodium (DSS), 2,4,6-trinitrobenzene sulfonic acid (TNBS), and oxazolone-induced colitis. Each model recapitulates distinct features of human IBD, making them suitable for testing the efficacy of various 5-ASA formulations. The provided protocols and data will guide researchers in selecting the appropriate model and in the design and execution of studies to evaluate novel 5-ASA delivery systems.
Key Experimental Colitis Models
Chemically-induced colitis models are favored for their simplicity, reproducibility, and control over the timing and severity of inflammation.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is the most widely used model for UC. DSS is a water-soluble, sulfated polysaccharide that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation. The DSS model is characterized by bloody diarrhea, weight loss, and mucosal ulceration, primarily in the distal colon. Both acute and chronic models can be established.
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is considered to be more representative of Crohn's disease (CD). Intrarectal administration of the haptenating agent TNBS in ethanol induces a T-helper 1 (Th1)-mediated transmural inflammation. Ethanol is required to break the mucosal barrier. This model is characterized by severe diarrhea, weight loss, and deep ulcerations.
-
Oxazolone-Induced Colitis: This is another hapten-induced colitis model that mimics UC. Intrarectal administration of oxazolone in ethanol induces a T-helper 2 (Th2)-mediated immune response, which is characteristic of UC. This model results in a more superficial inflammation, primarily affecting the distal colon.
Mechanism of Action of 5-Aminosalicylate: Key Signaling Pathways
The anti-inflammatory effects of 5-ASA are multifactorial and involve the modulation of several key signaling pathways implicated in the pathogenesis of IBD.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Signaling
5-ASA is known to activate PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells. Activation of PPAR-γ exerts anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).
Figure 1: 5-ASA Activation of PPAR-γ Signaling.
Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In IBD, NF-κB is constitutively activated. 5-ASA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Figure 2: 5-ASA Inhibition of NF-κB Signaling.
Experimental Protocols
The following are detailed protocols for the induction of colitis and the evaluation of 5-ASA formulations.
I. DSS-Induced Colitis Protocol
This protocol is designed for mice and can be adapted for acute or chronic studies.
Figure 3: Experimental workflow for DSS-induced colitis.
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
5-ASA formulations
-
Vehicle for 5-ASA formulations (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance
-
pH meter
-
Tools for oral gavage (if applicable)
-
Dissection tools
-
Reagents for Myeloperoxidase (MPO) assay, cytokine analysis (ELISA), and histology.
Procedure:
-
Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight and assess the stool consistency of each mouse.
-
Induction of Colitis: Prepare a 2-5% (w/v) DSS solution in autoclaved drinking water. The concentration can be adjusted to modulate the severity of colitis. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control animals receive regular autoclaved drinking water.
-
5-ASA Formulation Treatment:
-
Prophylactic Treatment: Start treatment with the 5-ASA formulation 1-2 days before or concurrently with DSS administration.
-
Therapeutic Treatment: Initiate treatment after the onset of clinical signs of colitis (e.g., day 3-4 of DSS administration).
-
Administer the 5-ASA formulation daily via oral gavage or by incorporating it into the diet. A vehicle control group should be included.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and the presence of blood in the stool (see Table 1).
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., day 7-10 for an acute model), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for MPO activity measurement, histological analysis, and cytokine profiling.
-
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stool | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI = (combined score of weight loss, stool consistency, and bleeding) / 3
II. TNBS-Induced Colitis Protocol
This protocol is typically used in rats but can be adapted for mice.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
5-ASA formulations
-
Vehicle for 5-ASA formulations
-
Catheter for intrarectal administration
-
Anesthesia (e.g., isoflurane)
-
Other materials as listed for the DSS model.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats (e.g., Wistar, 200-250g) for one week. Fast the animals for 24 hours before colitis induction, with free access to water.
-
Induction of Colitis:
-
Anesthetize the rats.
-
Gently insert a catheter (approximately 8 cm) into the colon via the anus.
-
Slowly instill 1 ml of TNBS solution (e.g., 100 mg/kg in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution.
-
Control animals receive 50% ethanol alone.
-
-
5-ASA Formulation Treatment: Administer the 5-ASA formulation as described in the DSS protocol, starting 24 hours after TNBS instillation (therapeutic model).
-
Daily Monitoring: Monitor body weight and DAI as described previously.
-
Termination and Sample Collection: Euthanize the rats 5-7 days after TNBS induction. Collect and analyze the colon as described for the DSS model.
III. Oxazolone-Induced Colitis Protocol
This protocol is typically performed in mice.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (50%)
-
5-ASA formulations
-
Vehicle for 5-ASA formulations
-
Other materials as listed for the DSS and TNBS models.
Procedure:
-
Animal Sensitization (Optional but recommended): On day 0, apply a small amount of oxazolone solution (e.g., 3% in acetone/olive oil) to a shaved area of the mouse's abdomen.
-
Induction of Colitis:
-
On day 5-7, anesthetize the mice.
-
Intrarectally administer a solution of oxazolone (e.g., 1-2% in 50% ethanol) using a catheter.
-
Control animals receive 50% ethanol.
-
-
5-ASA Formulation Treatment: Administer the 5-ASA formulation as described in the DSS protocol, starting on the day of or the day after oxazolone challenge.
-
Daily Monitoring: Monitor body weight and DAI.
-
Termination and Sample Collection: Euthanize the mice 2-3 days after the oxazolone challenge. Collect and analyze the colon as described for the other models.
Data Presentation and Analysis
To facilitate the comparison of different 5-ASA formulations, all quantitative data should be summarized in clearly structured tables.
Table 2: Efficacy of a Novel Nanoparticle-Based 5-ASA Formulation in DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Final Body Weight Change (%) | DAI Score (Day 7) | Colon Length (cm) | MPO Activity (U/g tissue) |
| Control (No DSS) | - | +5.2 ± 1.1 | 0 | 9.8 ± 0.5 | 1.5 ± 0.3 |
| DSS + Vehicle | - | -18.5 ± 2.3 | 3.5 ± 0.4 | 6.2 ± 0.6 | 15.8 ± 2.1 |
| DSS + 5-ASA Solution | 50 | -8.1 ± 1.5 | 1.8 ± 0.3 | 8.1 ± 0.4 | 7.2 ± 1.0 |
| DSS + 5-ASA Nanoparticles | 50 | -4.5 ± 1.2# | 1.1 ± 0.2# | 8.9 ± 0.3# | 4.5 ± 0.8# |
*Data are presented as mean ± SD. p < 0.05 compared to DSS + Vehicle. #p < 0.05 compared to DSS + 5-ASA Solution.
Table 3: Comparison of Different Mesalamine Formulations in TNBS-Induced Colitis in Rats
| Treatment Group | Formulation Type | Final Body Weight Change (%) | Macroscopic Score | Histological Score |
| Control (No TNBS) | - | +8.5 ± 1.3 | 0 | 0.2 ± 0.1 |
| TNBS + Vehicle | - | -22.1 ± 3.1 | 4.8 ± 0.6 | 4.2 ± 0.5 |
| TNBS + Mesalamine A | pH-dependent release | -12.4 ± 2.0 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| TNBS + Mesalamine B | Azo-bond prodrug | -10.8 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
*Data are presented as mean ± SD. p < 0.05 compared to TNBS + Vehicle.
Conclusion
The selection of an appropriate experimental colitis model is critical for the preclinical evaluation of novel 5-ASA formulations. The DSS model is well-suited for screening compounds for UC, while the TNBS model is more relevant for CD-like inflammation. The oxazolone model provides a valuable tool for studying Th2-mediated colitis. By employing the detailed protocols and standardized assessment methods outlined in these application notes, researchers can obtain reliable and comparable data to advance the development of more effective 5-ASA therapies for IBD.
Application Notes and Protocols for Assessing 5-Aminosalicylate (5-ASA) Release from Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential protocols for evaluating the release of 5-Aminosalicylate (5-ASA), a key anti-inflammatory agent, from its various prodrug formulations. The targeted delivery of 5-ASA to the colon is critical for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1] Prodrugs are designed to pass through the upper gastrointestinal tract intact and release the active 5-ASA moiety in the colon, a process primarily mediated by the enzymatic activity of the gut microbiota.[2][3][4][5]
The following protocols detail established in vitro and in vivo methods to assess the stability, release kinetics, and bioavailability of 5-ASA from prodrugs, ensuring accurate evaluation for quality control, bioequivalence studies, and the development of novel drug delivery systems.[2]
Mechanism of Action: Targeted 5-ASA Delivery
The therapeutic efficacy of 5-ASA prodrugs hinges on their ability to deliver the active drug to the site of inflammation in the colon, thereby maximizing local anti-inflammatory effects and minimizing systemic side effects.[2] The most common prodrug strategy involves linking 5-ASA to a carrier molecule via an azo bond.[6][7] These azo-bonded prodrugs, such as sulfasalazine, olsalazine, and balsalazide, are not absorbed in the stomach or small intestine.[2][6] Upon reaching the colon, azoreductase enzymes produced by the resident gut bacteria cleave the azo bond, liberating free 5-ASA to exert its therapeutic effect.[2][3][5][7]
Caption: Workflow of 5-ASA prodrug activation in the gastrointestinal tract.
Quantitative Data Summary
The following tables summarize quantitative data on the in vitro degradation and in vivo recovery of common 5-ASA prodrugs.
Table 1: In Vitro Degradation of Azo-Bonded Prodrugs in Pooled Fecal Slurry [5]
| Prodrug | Half-life (t½, minutes) |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
Table 2: In Vitro 5-ASA Release from Amide-Linked Prodrugs in Rat Cecal Contents [8][9]
| Prodrug | 5-ASA Release (%) | Incubation Time (hours) |
| 5-ASA-Glycine | ~65 | 8 |
| 5-ASA-Aspartic Acid | 37 | 16 |
| 5-ASA-Glutamic Acid | 8 | 16 |
Table 3: In Vivo Recovery of 5-ASA and its Metabolite (N-acetyl-5-ASA) in Rats (24 hours post-oral administration) [8]
| Compound Administered | % Dose Recovered in Feces (5-ASA + N-acetyl-5-ASA) | % Dose Recovered in Urine (5-ASA + N-acetyl-5-ASA) |
| 5-ASA-Aspartic Acid | ~33 | ~20 |
| Free 5-ASA | ~7 | >80 |
Table 4: 24-hour Urinary Excretion of N-acetyl-5-ASA in Ulcerative Colitis Patients on Maintenance Therapy [10]
| Medication | % of Ingested Dose Excreted |
| Mesalazine (Asacol) | 23.25 ± 10.65 |
| Sulfasalazine | 11.16 ± 10.52 |
| Olsalazine | 9.70 ± 3.89 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Stability and Release in Simulated Gastrointestinal Fluids
This protocol assesses the stability of the prodrug in the upper GI tract and its release in a simulated colonic environment.
Caption: Experimental workflow for in vitro stability and release studies.
Materials:
-
5-ASA Prodrug
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8 and 7.4)
-
Phosphate Buffered Saline (PBS)
-
Fresh cecal or colonic contents from rats
-
Anaerobic chamber or gas flushing system (Nitrogen)
-
Shaking water bath (37°C)
-
Centrifuge
Methodology:
-
Stability in SGF and SIF:
-
Prepare solutions of the 5-ASA prodrug in SGF and SIF.[14]
-
Incubate the solutions in a shaking water bath at 37°C for a predetermined period (e.g., up to 4 hours).[14]
-
At specified time intervals (e.g., 0, 1, 2, 4 hours), withdraw aliquots.
-
Immediately stop any potential degradation by appropriate means (e.g., flash freezing or addition of a quenching agent).
-
Analyze the samples for the concentration of the intact prodrug and any released 5-ASA using a validated HPLC or LC-MS method.[14] The prodrug should show high stability with minimal 5-ASA release.[8][15][16]
-
-
Release in Simulated Colonic Fluid:
-
Prepare a fecal slurry (e.g., 20% w/v) by homogenizing fresh rat cecal or colonic contents in anaerobic PBS (pH 7.4).[14][15]
-
Flush test tubes containing the slurry with nitrogen gas to create an anaerobic environment.[14]
-
Add the 5-ASA prodrug solution to the fecal slurry and incubate at 37°C in a shaking water bath.[14]
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), collect aliquots.[8][15][16]
-
Centrifuge the aliquots to pellet the solids, and filter the supernatant.[15]
-
Analyze the supernatant for the concentration of released 5-ASA and remaining prodrug by HPLC or LC-MS.[15]
-
Protocol 2: In Vivo Pharmacokinetic and Distribution Study in Rats
This protocol evaluates the absorption, distribution, and colon-targeting ability of the prodrug after oral administration to rats.
Caption: Experimental workflow for in vivo pharmacokinetic and distribution studies.
Materials:
-
Sprague-Dawley rats (male, fasted overnight)
-
5-ASA Prodrug formulation
-
Metabolic cages for urine and feces collection
-
Anesthesia
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Homogenizer
-
Centrifuge
-
HPLC or LC-MS system
Methodology:
-
Dosing and Sample Collection:
-
Administer the 5-ASA prodrug orally to fasted rats at a dose equivalent to 50 mg/kg of 5-ASA.[15][17] A control group receiving free 5-ASA should be included for comparison.[8][15]
-
House the rats in metabolic cages to allow for the separate collection of urine and feces over 24 hours.[8][17]
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[15]
-
For distribution studies, euthanize groups of rats at different time points.[17] Carefully dissect the gastrointestinal tract and collect the contents and tissues from the stomach, small intestine, cecum, and colon.[15][17]
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate the plasma.[15] Deproteinize the plasma (e.g., with perchloric acid or methanol) before analysis.[11][13][15]
-
Urine and Feces: Homogenize fecal samples. Extract the prodrug, 5-ASA, and its metabolites from urine and fecal homogenates using an appropriate solvent.
-
GI Contents and Tissues: Homogenize the tissue and content samples in a suitable buffer.[15] Extract the analytes for quantification.
-
-
Analysis:
-
Quantify the concentrations of the intact prodrug, free 5-ASA, and its primary metabolite, N-acetyl-5-ASA, in all processed samples using a validated HPLC or LC-MS method.[8][11]
-
A successful colon-targeting prodrug will result in low plasma concentrations of 5-ASA and N-acetyl-5-ASA, and high recovery of these compounds in the feces, indicating limited absorption in the upper GI tract.[8]
-
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying 5-ASA and its prodrugs.[1]
-
Stationary Phase: A C18 column (e.g., Purospher RP-18e, 5 µm, 250x4 mm) is commonly used.[11][13]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection:
-
UV Detection: Monitoring at a wavelength around 313 nm is suitable for N-acyl derivatives of 5-ASA.[11][13]
-
Fluorescence Detection: Offers higher sensitivity, with excitation and emission wavelengths around 300 nm and 406 nm, respectively.[11]
-
Mass Spectrometry (MS): LC-MS provides the highest selectivity and sensitivity, confirming the identity of the analytes.[11][12]
-
Alternative analytical methods include UV/visible spectrophotometry, spectrofluorometry, and various electrochemical techniques.[1][12]
References
- 1. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diverse but desolate landscape of gut microbial azoreductases: A rationale for idiopathic IBD drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiome–Wide Search for Bacterial Azoreductases Reveals Potentially Uncharacterized Azoreductases Encoded in the Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. Colon-specific prodrugs of 5-aminosalicylic acid: synthesis and in vitro/in vivo properties of acidic amino acid derivatives of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 5-aminosalicyl-glycine as a potential colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Caco-2 Cell Monolayers to Investigate 5-Aminosalicylate Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid (5-ASA), the active moiety of mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD). Its therapeutic efficacy is predominantly localized to the intestinal mucosa. Understanding the mechanisms governing its absorption and secretion across the intestinal epithelium is crucial for optimizing drug delivery and therapeutic outcomes. The Caco-2 cell monolayer model, derived from a human colon adenocarcinoma cell line, is a well-established in vitro tool that mimics the intestinal barrier. This application note provides detailed protocols and data on the use of Caco-2 cells to study the transport of 5-ASA.
Key Concepts in 5-ASA Transport
The transport of 5-ASA across the intestinal epithelium is a multifaceted process involving both absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) pathways. Studies using Caco-2 monolayers have revealed that 5-ASA's transport is concentration-dependent. At lower, therapeutically relevant concentrations, transport appears to be carrier-mediated and saturable.[1] Conversely, at higher concentrations, passive, paracellular diffusion becomes the dominant mechanism.[1]
A significant aspect of 5-ASA disposition is its metabolism within intestinal epithelial cells to N-acetyl-5-aminosalicylate (N-ac-5-ASA). This metabolite is then actively effluxed back into the apical (luminal) side, a process that significantly contributes to the overall secretory flux observed in Caco-2 models.[1][2][3] This secretory mechanism may play a role in maintaining high local concentrations of 5-ASA at the site of action.
Data Presentation
The following tables summarize quantitative data from studies on 5-ASA transport across Caco-2 cell monolayers.
Table 1: Apparent Permeability (Papp) of 5-Aminosalicylate (5-ASA) in Caco-2 Monolayers
| Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Predominant Transport Mechanism | Reference |
| 10 | Apical to Basolateral (A-B) | Low (Specific value not cited) | Carrier-mediated | [1] |
| 100 | Apical to Basolateral (A-B) | ~1.0 | Mixed | [4] |
| 300 | Apical to Basolateral (A-B) | Increased with Ca2+-free medium | Paracellular | [1] |
| 1000 | Apical to Basolateral (A-B) | ~1.0 | Passive, Paracellular | [1][4] |
| 10-1000 | Basolateral to Apical (B-A) | Higher than A-B transport | Efflux of 5-ASA and N-ac-5-ASA | [1][2] |
Note: 5-ASA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[1]
Table 2: Permeability of Control Compounds in Caco-2 Monolayers
| Compound | Concentration | Papp (x 10-6 cm/s) | Permeability Class | Reference |
| Mannitol | Not Specified | 1.93 ± 0.10 | Low (Paracellular marker) | [4] |
| Phenol Red | 500 µM | 0.64 ± 0.22 | Low (Paracellular marker) | [4] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
This protocol outlines the standard procedure for culturing Caco-2 cells to form a differentiated and polarized monolayer suitable for transport studies.
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin (PEST)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with complete DMEM.
-
Trypsinize the Caco-2 cells from the flask and neutralize with complete DMEM.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Add fresh medium to the basolateral compartment.
-
-
Monolayer Differentiation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 21 days to allow for cell differentiation and monolayer formation.
-
Change the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before initiating transport studies, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value (typically >200 Ω·cm2) indicates a well-formed monolayer.
-
Alternatively, the permeability of a paracellular marker, such as Lucifer yellow or mannitol, can be measured.
-
Protocol 2: 5-ASA Bidirectional Transport Assay
This protocol details the procedure for measuring the transport of 5-ASA in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4)
-
5-Aminosalicylic acid (5-ASA) stock solution
-
Analytical standards for 5-ASA and N-acetyl-5-aminosalicylate (N-ac-5-ASA)
-
HPLC system for sample analysis
-
Shaking incubator or plate shaker
Procedure:
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Apical-to-Basolateral (A-B) Transport (Absorption):
-
Prepare working solutions of 5-ASA in the transport buffer at desired concentrations (e.g., 10, 100, 300, 1000 µM).
-
Remove the buffer from the apical and basolateral compartments.
-
Add the 5-ASA solution to the apical compartment (donor).
-
Add fresh transport buffer to the basolateral compartment (receiver).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Basolateral-to-Apical (B-A) Transport (Secretion):
-
Follow the same procedure as for A-B transport, but add the 5-ASA solution to the basolateral compartment (donor) and fresh transport buffer to the apical compartment (receiver).
-
Collect samples from the apical compartment at the specified time points.
-
Collect a final sample from the basolateral compartment.
-
-
Sample Analysis:
-
Analyze the concentrations of 5-ASA and its metabolite, N-ac-5-ASA, in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of 5-ASA and N-ac-5-ASA transported over time.
-
Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (mass/time)
-
A is the surface area of the monolayer (cm2)
-
C0 is the initial concentration in the donor compartment (mass/volume)
-
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualization of Pathways and Workflows
Experimental Workflow for 5-ASA Transport Study
Caption: Workflow for studying 5-ASA transport using Caco-2 cell monolayers.
Signaling Pathway: 5-ASA and the KLF4/β-Catenin Pathway
Caption: 5-ASA inhibits the Wnt/β-catenin pathway via KLF4 induction.[5][6]
Signaling Pathway: 5-ASA and PPAR-γ Activation
Caption: 5-ASA activates the PPAR-γ signaling pathway.
Conclusion
The Caco-2 cell monolayer is an indispensable tool for elucidating the complex transport mechanisms of this compound. This model allows for the detailed investigation of both absorptive and secretory pathways, the role of metabolism in drug transport, and the identification of concentration-dependent transport phenomena. The protocols and data presented herein provide a framework for researchers to effectively utilize the Caco-2 system to advance the understanding of 5-ASA pharmacokinetics and to aid in the development of more effective therapies for inflammatory bowel disease.
References
- 1. Transintestinal transport mechanisms of 5-aminosalicylic acid (in situ rat intestine perfusion, Caco-2 cells) and Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal metabolism and transport of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Flavonoids on the Efflux of N-Acetyl 5-Aminosalicylic Acid Intracellularly Formed in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. KLF4 Mediates the Effect of 5-ASA on the β-Catenin Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Electrochemical 5-Aminosalicylate (5-ASA) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a primary medication for treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease[1][2]. Monitoring its concentration in biological fluids is crucial for assessing treatment efficacy and making informed dosage adjustments[3]. While traditional methods like liquid chromatography-mass spectroscopy exist, they are often lab-bound and cannot be used for on-site analysis[1]. Electrochemical sensors offer a compelling alternative, providing portability, cost-efficiency, rapid analysis, and high sensitivity for real-time 5-ASA detection[1][3][4]. These sensors typically work by measuring the current generated from the electrochemical oxidation of 5-ASA at the surface of a modified electrode[1]. This document provides a detailed overview of current electrochemical sensing platforms, quantitative performance data, and standardized protocols for their application.
Quantitative Data Summary
The performance of various electrochemical sensors for 5-ASA detection is summarized below. The choice of working electrode and surface modification significantly impacts the sensor's linear range and limit of detection (LOD)[1][3].
| Working Electrode | Electrode Modification | Technique | Linear Range (μM) | LOD (nM) | Sample Matrix | Reference |
| Glassy Carbon Electrode (GCE) | Nanoporous Polypyrrole/MWCNTs | DPV | 0.01 - 0.1 | 3 | Model Solutions | [1] |
| Glassy Carbon Electrode (GCE) | Chitosan-coated amino-functionalized CNTs | DPV | 0.13 - 8 | 210 | Human Serum | [1] |
| Boron-Doped Diamond Electrode (BDDE) | Unmodified | DPV | 2 - 300 | 20 | Not specified | [1] |
| Screen-Printed Carbon Electrode (SPCE) | ZnCr-LDH/Tungsten Carbide (WC) | Amperometry | 0.03 - 254 | 6 | Human Urine, River Water | [1] |
| Glassy Carbon Electrode (GCE) | 3D Flower-like Cerium Vanadate/g-C3N4 | DPV | 0.009 - 121.5 | 2.3 | Human Serum, Urine, Water | [1] |
DPV: Differential Pulse Voltammetry; CNTs: Carbon Nanotubes; MWCNTs: Multi-Walled Carbon Nanotubes; LDH: Layered Double Hydroxide.
Signaling Pathway of 5-Aminosalicylate
5-ASA exerts its anti-inflammatory effects primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[2]. Activation of PPAR-γ leads to the downstream inhibition of pro-inflammatory signaling pathways, a key mechanism in managing inflammatory bowel disease.
Experimental Protocols
This section provides a detailed protocol for the fabrication and use of a modified Screen-Printed Carbon Electrode (SPCE) for 5-ASA detection, based on common methodologies reported in the literature[1].
Protocol 1: Fabrication of a Nanocomposite-Modified SPCE
Objective: To prepare a modified SPCE for sensitive 5-ASA detection. This protocol uses a generic nanocomposite (e.g., metal oxide/carbon material) as an example.
Materials and Reagents:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Nanocomposite material (e.g., ZnCr-LDH/WC)[1]
-
N,N-Dimethylformamide (DMF)
-
High-purity deionized (DI) water
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
5-Aminosalicylic acid (5-ASA) stock solution (10 mM in 0.1 M HCl)
-
Nitrogen gas, high purity
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of Modifier Suspension:
-
Weigh 5 mg of the nanocomposite powder.
-
Add 5 mL of DMF to create a 1 mg/mL suspension.
-
Sonicate the suspension for 30 minutes to ensure homogeneity.
-
-
Electrode Surface Modification:
-
Carefully place a new SPCE on a level surface.
-
Using a micropipette, drop-cast 5 µL of the prepared nanocomposite suspension onto the working electrode area of the SPCE[1].
-
Allow the solvent to evaporate completely at room temperature (approximately 1-2 hours) or under a gentle stream of nitrogen. The result is a nanocomposite-modified SPCE (NC-SPCE).
-
Protocol 2: Electrochemical Detection of 5-ASA using DPV
Objective: To quantify the concentration of 5-ASA in a sample using the fabricated NC-SPCE.
Procedure:
-
Electrochemical Cell Setup:
-
Connect the fabricated NC-SPCE to the potentiostat (Working, Reference, and Counter electrode terminals).
-
Place 10 mL of 0.1 M PBS (pH 7.0) into the electrochemical cell.
-
Immerse the electrode end of the SPCE into the PBS.
-
-
Electrode Activation/Conditioning:
-
Run 10-15 cyclic voltammetry (CV) scans in the potential range of -0.2 V to +0.8 V at a scan rate of 50 mV/s. This step helps to activate the electrode surface and stabilize the background current.
-
-
Sample Measurement (Standard Curve Generation):
-
Record a background DPV scan in the PBS solution from +0.1 V to +0.6 V.
-
Spike the PBS solution with a known concentration of 5-ASA stock solution (e.g., to achieve a final concentration of 10 µM).
-
Stir the solution for 30 seconds and then let it rest for 10 seconds.
-
Run the DPV scan using optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 60 ms, scan rate: 20 mV/s). An oxidation peak corresponding to 5-ASA should appear around +0.3 V to +0.4 V.
-
Repeat this process by making successive additions of the 5-ASA stock solution to generate a calibration curve (e.g., concentrations from 1 µM to 100 µM).
-
Plot the oxidation peak current (background subtracted) against the 5-ASA concentration.
-
-
Real Sample Analysis (e.g., Spiked Urine):
-
Prepare the urine sample by centrifuging to remove solid particles and diluting 10-fold with 0.1 M PBS (pH 7.0)[1].
-
Add the prepared sample to the electrochemical cell containing fresh PBS.
-
Record the DPV scan. If 5-ASA is present, a peak will be observed.
-
Quantify the concentration using the standard addition method or by referencing the previously generated calibration curve. For recovery studies, spike the diluted urine sample with a known 5-ASA concentration and measure the response[1].
-
Experimental Workflow and Performance Logic
The overall process for developing and utilizing an electrochemical sensor follows a logical workflow, where design choices directly influence performance outcomes.
The performance of any electrochemical sensor is a result of synergistic effects between its components and the chosen detection parameters.
Selectivity and Interference
A critical aspect of sensor performance is selectivity—the ability to detect the target analyte in the presence of other electroactive species. Biological fluids like urine and blood contain common interferents such as ascorbic acid, uric acid, and dopamine. Studies show that sensors modified with specific nanomaterials, such as those based on porous carbon aerogels or layered double hydroxides, exhibit excellent selectivity, with common interfering compounds showing no significant impact on the 5-ASA signal[1]. In some cases, a simple sample pretreatment, like mixing with acetonitrile (1:1), can be used to precipitate interfering proteins and other components from blood and urine samples, leading to high recovery rates of 99.6–100.4%[1].
References
- 1. Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive Quantification of 5-Aminosalicylic Acid (5-ASA) in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalazine, is the active component of several aminosalicylate drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Monitoring the plasma concentration of 5-ASA and its major metabolite, N-acetyl-5-ASA, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure efficacy and safety.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of 5-ASA in biological matrices due to its high sensitivity, specificity, and rapid analysis times.[1][2] This application note provides a detailed protocol for the sensitive quantification of 5-ASA in human plasma using LC-MS/MS, including a validated sample preparation procedure, chromatographic conditions, and mass spectrometric parameters.
Metabolic Pathway of 5-Aminosalicylic Acid (5-ASA)
5-ASA undergoes metabolism primarily in the gut and liver to form its main, less active metabolite, N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA).[4][5] This acetylation process is a key part of the drug's pharmacokinetics.
Caption: Metabolic conversion of 5-ASA to N-acetyl-5-ASA.
Experimental Workflow
The analytical workflow for the quantification of 5-ASA in plasma involves several key steps, from sample collection to data analysis. The following diagram illustrates the general procedure.
Caption: General experimental workflow for 5-ASA quantification.
Protocols
Reagents and Materials
-
5-ASA reference standard
-
N-acetyl-5-ASA reference standard
-
Internal Standard (IS): 4-aminosalicylic acid (4-ASA) and N-acetyl-4-ASA, or deuterated 5-ASA (mesalazine-d3)[6][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (AR grade)
-
Formic acid (AR grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-ASA, N-acetyl-5-ASA, and the internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting 5-ASA from plasma samples.[6]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry systems. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water[1][8] |
| Mobile Phase B | Methanol or Acetonitrile[1][8] |
| Gradient | Isocratic or gradient elution can be used. An example isocratic method is 85% A and 15% B.[1] |
| Flow Rate | 0.2 - 0.6 mL/min[1][6] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 45 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 350 - 400 °C |
| Desolvation Gas | Nitrogen |
Table 3: MRM Transitions for 5-ASA and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 5-ASA | 152 | 108 | Negative | [6] |
| N-acetyl-5-ASA | 194 | 150 and 107 | Negative | [6] |
| 4-ASA (IS) | 152 | 108 | Negative | [6] |
| N-acetyl-4-ASA (IS) | 194 | 150 | Negative | [6] |
| Mesalazine-d3 (IS) | 211.1 | 110.1 | Negative | [7] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of 5-ASA in human plasma.
Table 4: Linearity and Sensitivity of 5-ASA Quantification Methods
| Method Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | R² |
| Pastorini et al., 2008[6] | 50 | 50 - 4000 | >0.99 |
| Shrinivas et al., 2013[1] | 2 | 2 - 1500 | >0.99 |
| P. et al., 2024[8] | 7.984 | 7.984 - 3780.638 | >0.99 |
| Omidfar et al.[2][3] | 1 (ppb) | 1 - 160 (ppb) | >0.99 |
| Gotti et al., 2016[7] | 0.10 | 0.10 - 12.0 | >0.995 |
Table 5: Accuracy and Precision of 5-ASA Quantification Methods
| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Pastorini et al., 2008[6] | ≤ 6.3 | ≤ 11 | -8.4 to 7.9 |
| Shrinivas et al., 2013[1] | 1.60 - 8.63 | 2.14 - 8.67 | 100.64 - 105.48 |
| Gotti et al., 2016[7] | 0.6 - 2.9 | 1.3 - 3.8 | 103.8 - 107.2 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 5-ASA in human plasma. The simple protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. The presented method parameters and performance characteristics demonstrate that this assay is well-suited for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring in a clinical or research setting. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Development of pH-Responsive Hydrogels for 5-ASA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic efficacy is maximized when delivered directly to the inflamed regions of the colon. However, conventional oral administration of 5-ASA is often hampered by premature drug release and absorption in the upper gastrointestinal (GI) tract, leading to reduced efficacy and potential systemic side effects. pH-responsive hydrogels have emerged as a promising drug delivery platform to overcome these challenges. These intelligent biomaterials are designed to remain stable in the acidic environment of the stomach and proximal small intestine, while undergoing significant swelling and subsequent drug release in the more neutral to slightly alkaline pH of the distal ileum and colon. This targeted delivery strategy enhances the local concentration of 5-ASA at the site of inflammation, thereby improving therapeutic outcomes and minimizing off-target effects.
This document provides detailed application notes and protocols for the development and characterization of pH-responsive hydrogels for the targeted delivery of 5-ASA.
Mechanism of pH-Responsive 5-ASA Release
The pH-responsive behavior of these hydrogels is conferred by the presence of ionizable functional groups within the polymer network, such as carboxylic acids or amines.[1][2] In the acidic environment of the stomach (pH 1.2-3.5), acidic groups like carboxyl groups remain protonated, leading to a collapsed hydrogel state with minimal swelling and drug release.[3][4] As the hydrogel transits to the higher pH of the intestine (pH 6.5-7.4), these groups deprotonate, resulting in electrostatic repulsion between the polymer chains.[2][5] This repulsion drives the influx of water into the hydrogel matrix, causing significant swelling and the subsequent diffusion-controlled release of the encapsulated 5-ASA.[3][5]
Caption: pH-responsive release mechanism of 5-ASA from hydrogels.
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Hydrogels by Free Radical Polymerization
This protocol describes the synthesis of a pH-responsive hydrogel composed of chitosan, β-Cyclodextrin, and acrylic acid.[3]
Materials:
-
Chitosan (CS)
-
β-Cyclodextrin (β-CD)
-
Acrylic acid (Aa)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
Distilled water
Procedure:
-
Preparation of Polymer Solution: Dissolve a specific amount of chitosan and β-Cyclodextrin in distilled water with continuous stirring.
-
Monomer Addition: To the polymer solution, add a predetermined amount of acrylic acid monomer.
-
Initiator and Cross-linker Addition: Add the initiator (APS) and cross-linker (EGDMA) to the mixture.
-
Polymerization: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen. Seal the container and place it in a water bath at a controlled temperature (e.g., 60-70 °C) for a specified duration (e.g., 4-24 hours) to allow for polymerization.
-
Purification: After polymerization, cut the resulting hydrogel into discs and wash them extensively with distilled water to remove any unreacted monomers, initiator, and cross-linker.
-
Drying: Dry the purified hydrogel discs in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Loading of 5-ASA into Hydrogels
This protocol details the loading of 5-ASA into the prepared hydrogel discs using a swelling-diffusion method.[4]
Materials:
-
Dried pH-responsive hydrogel discs
-
5-Aminosalicylic acid (5-ASA)
-
Phosphate buffer solution (pH 7.4)
Procedure:
-
Preparation of Drug Solution: Prepare a 1% (w/v) solution of 5-ASA in phosphate buffer (pH 7.4).
-
Drug Loading: Immerse the pre-weighed dried hydrogel discs in the 5-ASA solution.
-
Equilibration: Allow the hydrogels to swell and absorb the drug solution for an extended period (e.g., 5 days) to reach equilibrium.
-
Washing: After loading, remove the hydrogel discs from the drug solution and wash them briefly with distilled water to remove any surface-adhered drug.
-
Drying: Dry the 5-ASA-loaded hydrogel discs in a vacuum oven at 40 °C until a constant weight is achieved.
-
Determination of Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = [(Weight of drug in hydrogel) / (Weight of drug-loaded hydrogel)] x 100
-
Encapsulation Efficiency (%) = [(Actual drug loading) / (Theoretical drug loading)] x 100
-
Protocol 3: In Vitro Swelling Studies
This protocol describes the evaluation of the pH-responsive swelling behavior of the hydrogels.[3][6]
Materials:
-
Dried hydrogel discs (with and without 5-ASA)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Analytical balance
Procedure:
-
Initial Weighing: Weigh the dried hydrogel discs accurately (Wi).
-
Immersion: Immerse the discs in separate beakers containing SGF (pH 1.2) and SIF (pH 7.4) at 37 °C.
-
Periodic Weighing: At regular time intervals, remove the hydrogel discs, blot the surface gently with filter paper to remove excess water, and weigh them (Wt).
-
Calculation of Swelling Ratio: Calculate the swelling ratio (SR) using the following formula:
-
SR (%) = [(Wt - Wi) / Wi] x 100
-
Protocol 4: In Vitro 5-ASA Release Studies
This protocol outlines the procedure to determine the in vitro release profile of 5-ASA from the hydrogels.[7][8]
Materials:
-
5-ASA-loaded hydrogel discs
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolution Setup: Place a known weight of the 5-ASA-loaded hydrogel disc in the dissolution vessel containing 900 mL of SGF (pH 1.2) maintained at 37 ± 0.5 °C. Set the paddle speed to 50 rpm.[8]
-
Sampling in SGF: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 1.5, and 2 hours) and replace with an equal volume of fresh SGF.
-
Medium Change: After 2 hours, transfer the hydrogel disc to a dissolution vessel containing 900 mL of SIF (pH 7.4) maintained at 37 ± 0.5 °C.
-
Sampling in SIF: Continue to withdraw aliquots at specified time intervals (e.g., 3, 4, 5, 6, 8, 12, 24 hours) and replace with fresh SIF.
-
Analysis: Analyze the withdrawn samples for 5-ASA concentration using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculation of Cumulative Drug Release: Calculate the cumulative percentage of 5-ASA released over time.
Experimental Workflow
Caption: General experimental workflow for developing 5-ASA hydrogels.
Data Presentation
Table 1: Swelling Behavior of pH-Responsive Hydrogels
| Hydrogel Formulation | Swelling Ratio at pH 1.2 (%) | Swelling Ratio at pH 7.4 (%) |
| CS/β-CD/Aa (Low Aa) | Low | High |
| CS/β-CD/Aa (High Aa) | Low | Very High |
| P(CE-MAA-MEG) | Minimal | Significant |
Note: This is a representative table. Actual values will vary based on the specific formulation and experimental conditions.[3][7] Increased incorporation of acrylic acid generally leads to higher swelling at pH 7.4 due to a greater number of ionizable carboxyl groups.[3]
Table 2: In Vitro 5-ASA Release from pH-Responsive Hydrogels
| Hydrogel Formulation | Cumulative Release at 2h (pH 1.2) (%) | Cumulative Release at 24h (pH 7.4) (%) |
| CS/β-CD/Aa | < 10% | > 80% |
| P(CE-MAA-MEG) | ~17.8% (at 24h in pH 1.2) | ~71.9% (at 15 days in pH 7.4) |
Note: This is a representative table. Actual release profiles will depend on the hydrogel composition, cross-linking density, and drug loading.[3][7] The data demonstrates the intended pH-triggered release, with minimal drug loss in acidic conditions and sustained release at intestinal pH.
Characterization Techniques
A comprehensive characterization of the synthesized hydrogels is crucial to ensure their suitability for drug delivery.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the hydrogel and the successful incorporation of monomers.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hydrogel.[3]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel network.[9]
-
Powder X-ray Diffraction (PXRD): To assess the crystalline nature of the drug within the hydrogel matrix.[4]
-
Biocompatibility Assays (e.g., MTT Assay): To evaluate the cytotoxicity of the hydrogel and ensure its safety for biological applications.[10][11][12]
Conclusion
The development of pH-responsive hydrogels presents a highly effective strategy for the targeted delivery of 5-ASA to the colon. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize, load, and characterize these advanced drug delivery systems. By carefully tailoring the hydrogel composition and properties, it is possible to achieve a delivery vehicle that protects 5-ASA in the upper GI tract and facilitates its controlled release at the site of inflammation, ultimately enhancing the therapeutic management of IBD.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Gelatin hydrogels: enhanced biocompatibility, drug release and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Construction of Biocompatible Hydrogel Scaffolds With a Long-Term Drug Release for Facilitating Cartilage Repair [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: 5-Aminosalicylate (5-ASA) In Vitro Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminosalicylate (5-ASA) in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 5-ASA solution has turned a brown/pink color. What is causing this and is my sample still usable?
A1: The discoloration of your 5-ASA solution is likely due to oxidation, the primary degradation pathway for 5-ASA in aqueous solutions.[1][2] This process is accelerated by exposure to light, oxygen, and higher pH and temperature. The colored compounds are often polymeric species formed by the self-coupling of 5-ASA molecules.[3]
Whether the sample is still usable depends on the extent of degradation and the sensitivity of your experiment. For quantitative studies, it is highly recommended to use a freshly prepared, colorless solution. For qualitative or less sensitive assays, a slightly discolored solution might be acceptable, but the potential for interference from degradation products should be considered. It is best practice to protect 5-ASA solutions from light by using amber vials or wrapping containers in foil and to prepare solutions fresh before use.
Q2: I am seeing a loss of 5-ASA potency in my experiments over time. How can I minimize degradation?
A2: To minimize the degradation of 5-ASA in your in vitro experiments, consider the following factors that promote its stability:
-
pH: 5-ASA is generally more stable in acidic conditions.[3] The rate of oxidation increases as the pH becomes more alkaline.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles if possible.
-
Light: 5-ASA is light-sensitive.[3] Protect your solutions from light at all stages of your experiment, including storage and incubation, by using amber-colored containers or covering them with aluminum foil.
-
Oxygen: The presence of dissolved oxygen accelerates oxidation. While it may not be feasible for all experimental setups, using deoxygenated solvents or purging the solution with an inert gas like nitrogen or argon can enhance stability.
Q3: What are the main degradation products of 5-ASA that I should be aware of?
A3: The primary degradation pathway of 5-ASA in solution is oxidation, not decarboxylation.[1][2] The initial step in the oxidation process is the formation of a reactive 5-ASA-quinoneimine intermediate.[1][2] This intermediate can then undergo further complex reactions, including polymerization, leading to the formation of various colored byproducts. In the presence of other nucleophiles, such as glutathione, adducts can also be formed.[4] Under certain oxidative conditions, gentisic acid has also been identified as a stable degradation product.[4]
Q4: I am having trouble with the solubility of 5-ASA. What is the best way to prepare my solutions?
A4: 5-ASA has pH-dependent solubility. It is more soluble in acidic (pH < 2) and alkaline (pH > 7) conditions compared to the isoelectric range. For experimental purposes, it is often dissolved in a buffer at the desired pH. If you need to prepare a stock solution, you can dissolve it in a small amount of a weak acid (e.g., dilute HCl) or a weak base (e.g., dilute NaOH) and then dilute it with your experimental buffer to the final concentration and pH. Always ensure the final pH of your solution is compatible with your experimental system.
Quantitative Data on 5-ASA Stability
The stability of 5-ASA is influenced by various factors. The following tables summarize quantitative data from forced degradation studies. It is important to note that these studies are conducted under accelerated or stress conditions and may not directly reflect the degradation rate under typical, milder in vitro experimental conditions.
Table 1: Forced Degradation of Mesalamine (5-ASA) under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 2N HCl | 3 hours | Not specified | 2.1% | |
| Alkaline Hydrolysis | 2N NaOH | 3 hours | Not specified | 1.86% | |
| Oxidative Degradation | 6% H₂O₂ | 3 hours | Reflux | 1.60% | |
| Thermal Degradation | Dry Heat | 3 hours | Not specified | 1.33% |
Note: The specific temperature for acid, base, and thermal degradation was not provided in the source material.
Table 2: Stability of 5-ASA Suspension
| Storage Condition | Duration | % of Initial Concentration Retained | Reference |
| Room Temperature | 90 days | > 90% | [5] |
| Refrigerated | 90 days | > 90% | [5] |
This study was conducted on an extemporaneously prepared suspension in amber glass bottles.
Experimental Protocols
Protocol 1: General In Vitro Stability Testing of 5-ASA
This protocol outlines a general procedure for assessing the stability of 5-ASA in an aqueous solution.
-
Preparation of 5-ASA Stock Solution:
-
Accurately weigh a known amount of 5-ASA powder.
-
Dissolve the powder in the desired buffer or solvent to a specific concentration (e.g., 1 mg/mL). Protect the solution from light immediately by using an amber vial or wrapping the container in foil.
-
If necessary, use sonication to aid dissolution.
-
-
Incubation:
-
Aliquot the 5-ASA solution into multiple amber vials for each experimental condition (e.g., different pH, temperature).
-
Place the vials in the designated stability chambers or incubators set to the desired temperatures.
-
Ensure that samples are protected from light throughout the incubation period.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials.
-
The initial time point (T=0) serves as the baseline concentration.
-
Immediately prepare the collected samples for analysis or store them at an appropriate temperature (e.g., -20°C or -80°C) if analysis cannot be performed right away.
-
-
Analysis:
-
Analyze the concentration of 5-ASA in each sample using a validated analytical method, such as HPLC-UV.
-
Quantify the amount of remaining 5-ASA and any major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of 5-ASA remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining 5-ASA against time to determine the degradation kinetics.
-
Protocol 2: HPLC Method for Quantification of 5-ASA
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-ASA. Method parameters may need to be optimized for specific applications and equipment.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Phosphate Buffer (pH 6.8).[6] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 26 ± 1°C).[6]
-
Detection: UV detector at 331 nm.[6]
-
Run Time: Approximately 5-10 minutes.
-
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of 5-ASA by interpolating the peak area from the calibration curve.
-
Visualizations
Caption: Workflow for assessing 5-ASA stability.
Caption: Oxidative degradation of 5-ASA.
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. bioencapsulation.net [bioencapsulation.net]
- 4. Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone. Possible role in the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Aminosalicylate (5-ASA) in Preclinical Colitis Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the use of 5-aminosalicylate (5-ASA, mesalamine) in preclinical models of colitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-ASA in treating colitis?
A1: The anti-inflammatory mechanism of 5-aminosalicylic acid (5-ASA) is multifaceted and not entirely understood, but it is believed to act topically on the intestinal mucosa.[1] Key proposed mechanisms include the inhibition of inflammatory mediators by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of prostaglandins and leukotrienes.[1][2] Additionally, 5-ASA is known to scavenge reactive oxygen species (ROS), reduce the activation of nuclear factor-κB (NF-κB), and modulate the peroxisome proliferator–activated receptor gamma (PPAR-γ) signaling pathway.[2][3][4]
Q2: Which preclinical colitis model is most appropriate for studying 5-ASA?
A2: The dextran sulfate sodium (DSS)-induced colitis model is widely used and well-characterized for evaluating potential therapies like 5-ASA.[5] This model is valuable because it mimics the epithelial injury and subsequent inflammatory response seen in human ulcerative colitis (UC). The severity and chronicity of colitis can be controlled by varying the concentration and administration cycles of DSS.[5][6]
Q3: How should 5-ASA be prepared and administered to mice?
A3: 5-ASA is typically administered via oral gavage. It can be suspended in a vehicle like 2% cyclodextrin or carboxymethylcellulose sodium (CMC-Na).[7][8] It is crucial to ensure a homogenous suspension before each administration to maintain consistent dosing.
Q4: What are the typical signs of successful 5-ASA treatment in a DSS model?
A4: Successful treatment with 5-ASA in a DSS-induced colitis model is characterized by the amelioration of colitis symptoms.[7] This includes a reduction in body weight loss, a lower Disease Activity Index (DAI) score (which assesses weight loss, stool consistency, and rectal bleeding), and an increase in colon length at necropsy.[7][9] Histological analysis should also show reduced inflammation, immune cell infiltration, and preserved crypt architecture.[7]
Troubleshooting Guide
Problem 1: 5-ASA is not showing any therapeutic effect in our DSS colitis model.
-
Possible Cause 1: Overly Severe Colitis Model.
-
Explanation: A very aggressive DSS protocol (e.g., high concentration like 5% for C57BL/6 mice) can induce severe inflammation that may be resistant to the anti-inflammatory effects of 5-ASA.[8] This can overwhelm the therapeutic window of the compound.
-
Solution: Reduce the severity of the model. Titrate the DSS concentration (common ranges are 2.0-3.0%) and duration (typically 5-7 days) to induce moderate, but not excessive, colitis.[6][8][10] The goal is to create a model where therapeutic intervention is possible.
-
-
Possible Cause 2: Incorrect Timing of Treatment.
-
Explanation: The timing of 5-ASA administration relative to DSS induction is critical. A prophylactic regimen (starting 5-ASA before or concurrently with DSS) tests prevention, while a therapeutic regimen (starting 5-ASA after colitis is established) tests treatment. Ensure your experimental design aligns with your research question.[6]
-
Solution: For a therapeutic model, begin 5-ASA administration after clear signs of colitis have emerged (e.g., day 4-5 of DSS treatment). For a prophylactic model, start 5-ASA treatment 1-2 days prior to DSS induction.
-
-
Possible Cause 3: Inadequate Dosage.
-
Explanation: The dose of 5-ASA may be insufficient to elicit a therapeutic response.
-
Solution: Consult literature for effective dose ranges in your specific mouse strain and model. Doses around 100 mg/kg/day have shown efficacy in BALB/c mice.[7][9] Consider performing a dose-response study to determine the optimal dosage for your experimental conditions.
-
Problem 2: High variability in colitis severity within the same experimental group.
-
Possible Cause 1: Inconsistent DSS Administration.
-
Explanation: DSS solutions should be prepared fresh and replaced every 2-3 days to ensure stability and consistent dosing.[10]
-
Solution: Standardize DSS preparation and administration. Ensure all cages receive freshly prepared DSS solution at the same time.
-
-
Possible Cause 2: Host Factors.
-
Explanation: The gut microbiome, age, sex, and genetic background of the mice significantly influence susceptibility to DSS.[6] Mice from different vendors or even different barrier facilities can have varied responses.
-
Solution: Use littermates for experiments whenever possible and co-house animals from different treatment groups before the study begins to help normalize the microbiota.[6][11] Ensure all mice are of a similar age (e.g., 8 weeks old) and weight.[10][11]
-
Problem 3: High mortality in the DSS-treated groups.
-
Possible Cause: Overly Aggressive DSS Protocol.
-
Explanation: High concentrations of DSS can lead to severe colitis and mortality rates exceeding ethical limits (generally >20-25%).[6][11]
-
Solution: Immediately reduce the DSS concentration by 0.5-1.0%.[6] Monitor mice daily for body weight loss, and adhere to institutional guidelines for humane endpoints, such as euthanizing animals that lose more than 25-30% of their initial body weight.[11]
-
Quantitative Data Summary
The following tables summarize typical dosages and efficacy endpoints for 5-ASA in preclinical colitis models.
Table 1: this compound Dosages in Preclinical Mouse Models
| Mouse Strain | Colitis Model | 5-ASA Dosage | Administration Route | Vehicle | Reference |
| BALB/c | DSS-induced | 100 mg/kg/day | Oral Gavage | 2% Cyclodextrin | [7] |
| C57BL/6 | DSS-induced | 75 mg/kg/day | Oral Gavage | CMC-Na Suspension | [8] |
Table 2: Example Efficacy of 5-ASA (100 mg/kg/day) in DSS-Induced Colitis in BALB/c Mice
| Parameter | Control Group | DSS Group | DSS + 5-ASA Group |
| Body Weight Change | Gain | Significant Loss | Attenuated Loss |
| Disease Activity Index (DAI) | 0 | Significantly Increased | Significantly Reduced vs. DSS |
| Colon Length | Normal | Significantly Shortened | Significantly Longer vs. DSS |
| Spleen Index | Normal | Significantly Increased | Significantly Reduced vs. DSS |
| Colonic MPO Activity | Low | Significantly Increased | Significantly Reduced vs. DSS |
| Colonic IL-1β Protein Level | Low | Significantly Increased | Significantly Reduced vs. DSS |
| (Data synthesized from findings reported in[7][9]) |
Experimental Protocols
Protocol 1: Induction of Acute DSS Colitis and 5-ASA Treatment
This protocol describes a standard method for inducing acute colitis in mice using DSS and administering 5-ASA therapeutically.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8 weeks old.[11]
-
Dextran Sulfate Sodium (DSS) salt (MW: 36-50 kDa).[11]
-
This compound (Mesalamine) powder.
-
Vehicle for suspension (e.g., 2% cyclodextrin).
-
Sterile drinking water.
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Baseline Measurements: Weigh all mice and record their initial body weight.
-
Colitis Induction: Prepare a 2.5-3.0% (w/v) DSS solution in autoclaved drinking water.[10][11] Provide this solution as the sole source of drinking water for 7 consecutive days. The control group receives regular autoclaved drinking water. Replenish DSS solution every 2 days.[10]
-
5-ASA Preparation & Administration: Prepare a suspension of 5-ASA in your chosen vehicle (e.g., 100 mg/kg). Beginning on day 1 (for a prophylactic/therapeutic model), administer the 5-ASA suspension or vehicle alone to the respective groups via oral gavage once daily for the duration of the experiment (e.g., 7 days).[7]
-
Daily Monitoring: Monitor mice daily for:
-
Body weight.
-
Stool consistency.
-
Presence of blood in stool (fecal occult blood test).
-
Calculate the Disease Activity Index (DAI) score based on these parameters.
-
-
Termination and Endpoint Analysis: On day 8, euthanize the mice.[11]
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining).
-
Collect colon tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Collect colon tissue for cytokine analysis (e.g., IL-1β, TNF-α) via qPCR or Western blot.[9]
-
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by 5-ASA
Caption: Mechanism of action of 5-ASA in mitigating mucosal inflammation.
Experimental Workflow for a Preclinical Study
Caption: A typical experimental workflow for a 7-day DSS colitis model.
Troubleshooting Logic for Ineffective 5-ASA Trial
Caption: A troubleshooting flowchart for an ineffective 5-ASA experiment.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-Aminosalicylate-Induced Nephrotoxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 5-aminosalicylate (5-ASA)-induced nephrotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-ASA-induced nephrotoxicity observed in animal models?
A1: In animal models, 5-ASA-induced nephrotoxicity primarily manifests as acute tubular necrosis (ATN) and acute interstitial nephritis (AIN)[1][2]. High doses of 5-ASA have been shown to cause necrosis of the proximal convoluted tubules and renal papilla in rats[3]. The underlying mechanisms are thought to involve direct toxicity to tubular epithelial cells and an inflammatory immune response within the tubulointerstitium[1][4]. Oxidative stress is also considered a key contributing factor to the observed renal injury[5][6].
Q2: Is 5-ASA nephrotoxicity in research models dose-dependent?
A2: Yes, animal studies indicate a dose-dependent relationship. For instance, renal papillary necrosis has been observed in rats at doses of 320 mg/kg[7]. In mice, a dose of 600 mg/kg resulted in increased protein excretion, suggesting functional kidney disorders[8]. However, it is important to note that in clinical settings, 5-ASA nephrotoxicity is often considered idiosyncratic and not strictly dose-related[2][9].
Q3: What are the earliest detectable signs of 5-ASA nephrotoxicity in a research model?
A3: The earliest signs of 5-ASA nephrotoxicity can be detected by monitoring specific biomarkers and subtle changes in renal function before significant histopathological damage occurs. Elevated levels of urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are sensitive and early indicators of tubular injury[10][11]. An increase in low-grade proteinuria can also be an early sign of tubular dysfunction[8][12].
Q4: How can I differentiate between 5-ASA-induced acute interstitial nephritis (AIN) and acute tubular necrosis (ATN) in my animal model?
A4: Differentiating between AIN and ATN histologically is crucial for understanding the mechanism of toxicity. AIN is characterized by inflammatory cell infiltrates (lymphocytes, macrophages, eosinophils) in the renal interstitium, often sparing the glomeruli initially[7][12]. In contrast, ATN primarily shows damage and necrosis of the tubular epithelial cells with the presence of casts in the tubules and less interstitial inflammation[4][12]. Urine sediment analysis can also be helpful; the presence of white blood cell casts is more indicative of AIN, while renal tubular epithelial cell casts suggest ATN[4].
Q5: What are some strategies to mitigate 5-ASA-induced nephrotoxicity in my experiments without compromising the study's primary objectives?
A5: To mitigate nephrotoxicity, consider optimizing the 5-ASA dosage to the lowest effective level for your specific research question. Ensuring adequate hydration of the animals can also help reduce the risk of kidney injury[13]. The use of antioxidants could be a potential strategy to counteract the oxidative stress component of 5-ASA toxicity. For long-term studies, periodic monitoring of renal function and biomarkers can allow for early detection and intervention, such as dose reduction, before irreversible damage occurs.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Unexpectedly high mortality in the 5-ASA treated group. | The administered dose of 5-ASA may be too high, leading to severe, acute nephrotoxicity. | - Review the literature for established nephrotoxic doses in your specific animal model and strain.- Conduct a dose-ranging study to determine the maximum tolerated dose.- Ensure consistent and adequate hydration of the animals. |
| Elevated serum creatinine and BUN levels in control animals. | Underlying subclinical renal disease in the animal colony.Confounding factors such as diet or environmental stressors. | - Screen a subset of animals for baseline renal function before starting the experiment.- Ensure a standardized and controlled environment (diet, water, housing) for all animal groups.- Review the health status of the animal colony with the veterinary staff. |
| Histological findings are ambiguous between AIN and ATN. | The stage of the injury may present overlapping features.Improper tissue fixation or staining. | - Utilize special stains to better visualize inflammatory infiltrates (e.g., immunohistochemistry for immune cell markers) and tubular damage.- Consult with a veterinary pathologist experienced in renal pathology.- Analyze tissue from multiple time points to observe the progression of the lesion. |
| Biomarker levels (KIM-1, NGAL) are highly variable within the same treatment group. | Inconsistent sample collection or processing.Biological variability among animals. | - Standardize urine and blood collection procedures (e.g., timing, volume, use of metabolic cages).- Ensure proper sample storage and handling to prevent biomarker degradation.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in Animal Models
| Animal Model | Dose | Observed Effect(s) | Reference(s) |
| Rat | 320 mg/kg | Renal papillary necrosis | [7] |
| Dog | 60 - 100 mg/kg | Renal papillary necrosis | [7] |
| Mouse | 600 mg/kg | Increased urinary protein excretion, increased erythrocytes and epithelial cells in urine sediment | [8] |
| Human (Clinical) | > 3 g/day | Increased prevalence of tubular membrane protein excretion | [3] |
Table 2: Key Biomarkers for Early Detection of 5-ASA Nephrotoxicity
| Biomarker | Type | Location | Significance in 5-ASA Nephrotoxicity | Reference(s) |
| KIM-1 | Transmembrane glycoprotein | Urine, Kidney Tissue | Highly sensitive and specific for proximal tubule injury. Levels increase before changes in serum creatinine. | [10][11] |
| NGAL | Lipocalin protein | Urine, Serum | Early indicator of tubular damage, particularly in the loop of Henle and collecting duct. | [10][11] |
| Cystatin C | Proteinase inhibitor | Serum, Urine | An alternative marker for glomerular filtration rate (GFR) that may detect changes earlier than creatinine. | [11] |
| Albumin/Protein | Protein | Urine | Increased levels (proteinuria/albuminuria) indicate glomerular or tubular dysfunction. | [8][11] |
Experimental Protocols
Protocol 1: Assessment of Renal Function in Rodents
-
Serum Creatinine and Blood Urea Nitrogen (BUN) Measurement:
-
Collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture.
-
Separate serum by centrifugation.
-
Analyze serum creatinine and BUN levels using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions[14].
-
-
Glomerular Filtration Rate (GFR) Estimation:
-
Creatinine Clearance: House individual animals in metabolic cages for 24-hour urine collection. Measure urine volume and creatinine concentration. Calculate creatinine clearance using the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL/min)] / Serum Creatinine (mg/dL)[15].
-
FITC-Inulin Clearance: For a more precise GFR measurement, perform a single bolus injection of FITC-inulin and collect serial blood samples over a 75-minute period to measure the decay of fluorescence.
-
Protocol 2: Histopathological Evaluation of Kidney Tissue
-
Tissue Collection and Fixation:
-
Euthanize the animal and perfuse with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm sections using a microtome.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider Periodic acid-Schiff (PAS) stain to visualize basement membranes and Masson's trichrome stain to assess fibrosis.
-
-
Histopathological Scoring:
-
Examine the stained sections under a light microscope.
-
Score the degree of tubular necrosis, interstitial inflammation, cast formation, and other abnormalities using a semi-quantitative scoring system (e.g., a scale of 0-5, where 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked, 5=severe)[8]. The EGTI (Endothelial, Glomerular, Tubular, and Interstitial) scoring system can provide a comprehensive assessment.
-
Protocol 3: Measurement of Oxidative Stress Markers in Kidney Tissue
-
Tissue Homogenization:
-
Excise fresh kidney tissue and immediately snap-freeze in liquid nitrogen or homogenize in ice-cold buffer.
-
Prepare a 10% (w/v) tissue homogenate in a suitable buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate to obtain the supernatant for analysis.
-
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Measure MDA levels, an end product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit according to the manufacturer's protocol.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Determine SOD activity, a key antioxidant enzyme, using a commercially available kit that typically measures the inhibition of a colorimetric reaction.
-
-
Glutathione (GSH) Assay:
-
Quantify the levels of reduced glutathione, a major intracellular antioxidant, using a commercially available assay kit.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Nephrotic Syndrome and Acute Tubular Necrosis and Interstitial Nephritis Associated with Diclofenac [jscimedcentral.com]
- 3. Allergic and Drug-Induced Interstitial Nephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differentiating Acute Interstitial Nephritis from Acute Tubular Injury: A Challenge for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of KIM-1 and NGAL as Early Indicators for Assessment of Gentamycin-Induced Nephrotoxicity In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulointerstitial Nephritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminosalicylates and renal function in inflammatory bowel disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal effects of long-term treatment with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Aminosalicylates and effects on renal function in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress in the Pathophysiology of Kidney Disease: Implications for Noninvasive Monitoring and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminosalicylate (5-ASA) Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 5-Aminosalicylate (5-ASA), also known as mesalamine, for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-ASA) and why is its solubility a concern for in vitro assays?
A1: this compound (5-ASA) is a first-line anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD).[1][2] It is a zwitterionic molecule, meaning it has both a positive and a negative charge, which contributes to its poor solubility in water and many organic solvents under neutral pH conditions.[1][3] For in vitro assays, achieving a sufficient and stable concentration of 5-ASA in solution is crucial for obtaining accurate and reproducible results.
Q2: What is the most critical factor influencing 5-ASA solubility?
A2: The pH of the solvent is the most critical factor. 5-ASA exhibits a U-shaped solubility profile with respect to pH. Its solubility is significantly higher in acidic conditions (pH < 2) and alkaline conditions (pH > 7), while it is poorly soluble in the physiological pH range of 4 to 6.5.[3][4][5]
Q3: What are the common solvents used to dissolve 5-ASA for in vitro experiments?
A3: Common solvents include Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and aqueous buffers.[6] For cell-based assays, a stock solution is typically prepared in an organic solvent like DMSO and then further diluted in the cell culture medium. However, care must be taken to ensure the final concentration of the organic solvent is not toxic to the cells.[6][7] Aqueous solutions of 5-ASA are not recommended for storage for more than one day due to stability issues.[6]
Q4: What are the main signaling pathways affected by 5-ASA that I might study in vitro?
A4: 5-ASA exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[3][8][9] Additionally, 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), both of which play crucial roles in the inflammatory response.[8][10][11]
Troubleshooting Guide
Issue 1: My 5-ASA is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).
-
Cause: The pH of your buffer is likely in the range where 5-ASA has low solubility. The solubility of 5-ASA in PBS at pH 7.2 is only approximately 1.7 mg/mL.[6]
-
Solution:
-
pH Adjustment: The most effective method is to adjust the pH of your aqueous solution. Increase the pH to above 7 or decrease it to below 2 to significantly enhance solubility.[3][4][5] You can use small amounts of NaOH or HCl to adjust the pH. Always re-adjust the pH to the desired experimental condition after the 5-ASA is fully dissolved, but be aware that this may cause precipitation if the concentration is too high.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO (solubility ~4 mg/mL) or DMF (solubility ~1.6 mg/mL) and then dilute it into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is compatible with your assay.
-
Heating: Gently warming the solution can aid in dissolution, but be cautious as 5-ASA is sensitive to temperature.[1][12]
-
Issue 2: After preparing my 5-ASA stock in DMSO, it precipitates when I dilute it into my cell culture medium.
-
Cause: This is a common issue with poorly soluble compounds. The aqueous environment of the cell culture medium can cause the drug to crash out of the solution, especially at higher concentrations.
-
Solution:
-
Reduce Final Concentration: The simplest solution is to work with a lower final concentration of 5-ASA in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the medium.
-
Increase Serum Concentration: If your cell culture medium contains serum, increasing the serum concentration (if permissible for your experiment) can sometimes help to stabilize the compound.
-
Pluronic F-68: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can help to maintain solubility.
-
Issue 3: I am observing a color change in my 5-ASA solution over time.
-
Cause: 5-ASA is sensitive to light, temperature, and oxygen, and can degrade over time.[1] This degradation is often indicated by a color change.
-
Solution:
-
Prepare Fresh Solutions: Always prepare 5-ASA solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.[6]
-
Protect from Light: Store 5-ASA powder and solutions protected from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Gas: For organic stock solutions, purging the vial with an inert gas like nitrogen or argon before sealing can help to prevent oxidation.[6]
-
Quantitative Data Summary
Table 1: Solubility of 5-ASA in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | ~1.0 | [12] |
| Water | 37 | ~1.4 | [13] |
| 70% (v/v) Ethanol | 25 | ~1.0 (at pH 4.5) | [12] |
| 70% (v/v) Ethanol | 37 | Increased from 25°C | [12] |
| Propylene Glycol | 37 | ~1.57 | [13] |
| 1,4-Dioxane (0.4 mass fraction in water) | 37 | ~2.58 | [13] |
| DMSO | Room Temp | ~4.0 | [6] |
| Dimethylformamide (DMF) | Room Temp | ~1.6 | [6] |
| PBS (pH 7.2) | Room Temp | ~1.7 | [6] |
Table 2: pH-Dependent Solubility of 5-ASA
| pH | Relative Solubility | Reference |
| < 2 | High | [3][5] |
| 4.0 - 6.5 | Low | [3][5] |
| > 7 | High | [3][5] |
Experimental Protocols
Protocol: Preparation of a 5-ASA Stock Solution and Working Solutions for In Vitro Assays
This protocol provides a general method for preparing 5-ASA solutions. Modifications may be necessary depending on the specific requirements of your assay.
Materials:
-
This compound (5-ASA) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Aqueous buffer or cell culture medium
Procedure:
-
Preparation of a Concentrated Stock Solution in DMSO (e.g., 100 mM): a. Calculate the required mass of 5-ASA powder for your desired stock concentration and volume. The molecular weight of 5-ASA is 153.14 g/mol . For example, for 1 mL of a 100 mM stock solution, you would need 15.31 mg of 5-ASA. b. Weigh the 5-ASA powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to aid dissolution. If necessary, briefly sonicate or gently warm the solution (e.g., in a 37°C water bath) until the 5-ASA is completely dissolved. e. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Purging with an inert gas before capping can improve stability.
-
Preparation of Working Solutions: a. Thaw an aliquot of the 5-ASA stock solution at room temperature. b. Perform serial dilutions of the stock solution into your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment. c. It is crucial to add the 5-ASA stock solution to the aqueous medium slowly while vortexing or gently mixing to prevent precipitation. d. Use the working solutions immediately after preparation.
Visualizations
Caption: Experimental workflow for preparing 5-ASA solutions for in vitro assays.
Caption: Key signaling pathways modulated by this compound (5-ASA).
References
- 1. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Navigating Variability in 5-Aminosalicylate (5-ASA) Metabolism in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 5-aminosalicylate (5-ASA) metabolism during animal experiments.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma 5-ASA/Ac-5-ASA Ratios
Question: We are observing significant differences in the plasma concentrations of 5-ASA and its primary metabolite, N-acetyl-5-ASA (Ac-5-ASA), among animals of the same species and strain. What could be the cause?
Answer:
High inter-individual variability in 5-ASA metabolism can stem from several factors. Here's a troubleshooting guide to help you identify the potential cause:
-
Inflammatory Status: The level of intestinal inflammation can significantly impact 5-ASA metabolism. Studies in mice have shown that acute colitis can reduce the activity of N-acetyltransferase (NAT) enzymes in the colon, leading to decreased acetylation of 5-ASA.[1][2]
-
Recommendation: Ensure that the disease model is induced consistently across all animals. Monitor and score disease activity to correlate with metabolic profiles.
-
-
Gut Microbiota Composition: The gut microbiome plays a crucial role in the acetylation of 5-ASA.[3][4][5] Differences in the composition of the gut microbiota among individual animals can lead to variations in the extent of 5-ASA metabolism.
-
Recommendation: Consider co-housing animals to normalize their gut microbiota. For more controlled studies, rederivation of animals into a gnotobiotic facility with a defined microbiota may be necessary. Fecal microbiota analysis (e.g., 16S rRNA sequencing) can help identify correlations between specific bacterial taxa and 5-ASA metabolism.
-
-
Genetic Background: Although less common in inbred laboratory animals, genetic polymorphisms in NAT enzymes can lead to "fast" or "slow" acetylator phenotypes, affecting the rate of 5-ASA metabolism.[2][6]
-
Recommendation: Ensure that you are using a genetically homogenous strain of animals. If using outbred stocks, be aware that genetic variability is expected.
-
Issue 2: Unexpectedly Low Colonic Tissue Concentrations of 5-ASA
Question: Despite administering a standard oral dose of 5-ASA, we are finding lower than expected concentrations of the active drug in the colonic tissue of our animal models. Why might this be happening?
Answer:
Low colonic tissue concentrations of 5-ASA can be due to several factors related to its absorption, metabolism, and formulation.
-
Proximal Small Intestine Absorption: Unformulated 5-ASA is readily absorbed in the proximal small intestine, which reduces the amount of drug that reaches the colon.[7][8]
-
Recommendation: Utilize colon-specific delivery systems, such as pH-sensitive coated tablets or prodrugs (e.g., sulfasalazine, balsalazide), to ensure targeted release of 5-ASA in the large intestine.[9]
-
-
Intestinal Metabolism and Efflux: 5-ASA is not only metabolized to Ac-5-ASA within the intestinal epithelial cells but can also be subject to efflux back into the lumen.[10][11]
-
Recommendation: When measuring tissue concentrations, also analyze the luminal contents to get a complete picture of drug disposition.
-
-
Influence of Gut Microbiota: As mentioned previously, the gut microbiota can metabolize 5-ASA, thereby reducing its availability to the colonic mucosa.[3][12]
-
Recommendation: In studies where the role of host metabolism is the primary focus, consider using antibiotic-treated animals to deplete the gut microbiota.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of 5-ASA in common laboratory animals?
A1: The primary metabolic pathway of 5-ASA in animals is N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, primarily in the colonic mucosa and the liver.[1][2][6][14]
Q2: How does the metabolism of 5-ASA differ between species?
A2: There are species-specific differences in NAT enzyme isoforms and their activity. For instance, humans have two functional NAT isoforms (NAT1 and NAT2), while mice also have two (mNAT1 and mNAT2), which are orthologs to the human enzymes but may have different substrate specificities and tissue distribution.[1] These differences can lead to variations in the rate and extent of 5-ASA acetylation between species.
Q3: Can the gut microbiota directly metabolize 5-ASA?
A3: Yes, the gut microbiota can directly acetylate 5-ASA to Ac-5-ASA. Several bacterial acetyltransferases have been identified that can perform this conversion.[3][4][5] This microbial metabolism can reduce the amount of active 5-ASA available to the colonic mucosa and may contribute to variability in therapeutic response.[3][5]
Q4: What is the effect of intestinal inflammation on 5-ASA metabolism?
A4: Intestinal inflammation, such as that induced by dextran sulfate sodium (DSS) in mice, has been shown to decrease the metabolic capacity of the colon for 5-ASA.[1][2] This is associated with a reduction in the expression and activity of the NAT2 enzyme in the colonic mucosa.[1]
Q5: What are the recommended animal models for studying 5-ASA metabolism?
A5:
-
Rats: Strains such as Sprague-Dawley and Wistar are frequently used for pharmacokinetic, absorption, and distribution studies of 5-ASA and its derivatives.[7][10][17][18]
Data Presentation
Table 1: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA in Rats
| Parameter | 5-ASA | Ac-5-ASA | Animal Model | Administration Route & Dose | Source |
| Peak Plasma Concentration (Cmax) | 55 µg/mL | - | Rats | Intraduodenal, 20 mg | [8] |
| 680 ng/mL | 1240 ng/mL | Healthy Human Volunteers | Oral, 1200 mg | [19] | |
| 2.5 µg/mL (for a derivative) | - | Wistar Rats | Intragastric, 100 mg/kg | [17] | |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | - | Rats | Intraduodenal, 20 mg | [8] |
| ~24 minutes (for a derivative) | - | Wistar Rats | Intragastric, 100 mg/kg | [17] | |
| Elimination Half-life (t½) | 0.4 - 2.4 hours | 6 - 9 hours | Humans | Various Formulations | [14] |
| ~33 minutes (for a derivative) | - | Wistar Rats | Intravenous, 50 mg/kg | [17] | |
| Bioavailability | ~91% absorbed in proximal small intestine | - | Rats | Intraduodenal, 20 mg | [8] |
| ~13% (for a derivative) | - | Wistar Rats | Oral, 100 mg/kg | [17] |
Table 2: Michaelis-Menten Kinetics of 5-ASA Acetylation in Mouse Colon
| Parameter | Value | Animal Model | Tissue | Source |
| Km (5-ASA) | 5.8 ± 0.3 µM | C57BL/6 Mice | Colonic Mucosal Homogenate | [1] |
| Vmax | 2.6 ± 0.2 µM·min⁻¹·mg protein⁻¹ | C57BL/6 Mice | Colonic Mucosal Homogenate | [1] |
Experimental Protocols
Protocol 1: Measurement of 5-ASA Metabolism in Colonic Mucosal Homogenates
This protocol is adapted from a study in mice and measures the rate of Ac-5-ASA production.[1]
-
Sample Collection: Euthanize the animal and excise the colon. Divide the colon into proximal, central, and distal segments.
-
Mucosal Homogenization: Scrape the mucosa from the underlying muscle layer. Homogenize the mucosa in Sorensen's sodium phosphate buffer (0.1 M, pH 7.0).
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Dilute the mucosal homogenate to 0.25–0.50 mg/ml in Sorensen's buffer.
-
Add the NAT cofactor, acetyl-coenzyme A (Ac-CoA), to a final concentration of 0.420 mM.
-
Equilibrate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 5-ASA to a final concentration of 25 µM.
-
-
Detection:
-
Fluorimetric Method: Measure the rate of Ac-5-ASA production for the initial 2 minutes using a fluorometer with excitation at 312 nm and emission at 437 nm.[1]
-
HPLC Method: Stop the reaction at various time points by adding a precipitating agent (e.g., methanol or perchloric acid).[19][20][21] Centrifuge to remove precipitated proteins. Analyze the supernatant for 5-ASA and Ac-5-ASA concentrations using a validated HPLC method.
-
Protocol 2: Analysis of 5-ASA and Ac-5-ASA in Plasma by HPLC
This is a general protocol based on several published methods.[19][20][21][22]
-
Sample Collection: Collect blood from animals into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.[19][20]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto a C18 reversed-phase column.
-
Use a mobile phase suitable for separating 5-ASA and Ac-5-ASA (e.g., a mixture of an acidic buffer and an organic solvent like acetonitrile).[19]
-
Detect the analytes using UV, fluorescence, electrochemical, or mass spectrometry detection.[19][20][21][22]
-
-
Quantification: Use a standard curve prepared with known concentrations of 5-ASA and Ac-5-ASA in blank plasma to quantify the analytes in the experimental samples.
Mandatory Visualization
Caption: Metabolic pathway of this compound (5-ASA) in the colon.
Caption: General experimental workflow for studying 5-ASA metabolism in vivo.
Caption: Troubleshooting logic for variability in 5-ASA metabolism studies.
References
- 1. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease [authors.library.caltech.edu]
- 5. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, enterohepatic circulation, and excretion of 5-aminosalicylic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal metabolism and transport of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 19. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. holcapek.upce.cz [holcapek.upce.cz]
- 21. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 5-ASA Nanoparticle Encapsulation
Welcome to the technical support center for optimizing the encapsulation of 5-Aminosalicylic Acid (5-ASA) in nanoparticles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in the laboratory.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the formulation and characterization of 5-ASA loaded nanoparticles.
Question 1: What are the primary factors that lead to low encapsulation efficiency (%EE) of 5-ASA?
Answer: Low encapsulation efficiency of 5-ASA is a frequent challenge, often stemming from the drug's physicochemical properties and the formulation process. Key factors include:
-
High Water Solubility of 5-ASA: 5-ASA is hydrophilic, making it prone to partitioning into the external aqueous phase during common nanoparticle synthesis methods like solvent evaporation or nanoprecipitation, rather than remaining within the hydrophobic polymer matrix.
-
Drug-Polymer/Lipid Interaction: Insufficient interaction (e.g., hydrogen bonding, ionic interactions) between 5-ASA and the nanoparticle matrix can lead to poor entrapment. The choice of polymer or lipid is therefore critical.
-
Process Parameters: Several parameters during formulation significantly impact encapsulation, including the stirring rate, sonication power, solvent evaporation rate, and the ratio of organic to aqueous phase. For instance, a rapid solvent removal process might not allow sufficient time for the drug to be entrapped within the forming nanoparticles.
-
pH of the Medium: The solubility of 5-ASA is pH-dependent. At certain pH values, its increased solubility can enhance its tendency to leak from the nanoparticles into the surrounding medium.
Question 2: How can I improve the encapsulation efficiency of hydrophilic 5-ASA in PLGA nanoparticles?
Answer: Improving the EE of 5-ASA in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common hydrophobic polymer, requires strategies to counteract the drug's hydrophilic nature.
-
Use a Double Emulsion Method (w/o/w): The water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique is generally the most effective method for encapsulating hydrophilic drugs like 5-ASA in hydrophobic polymers like PLGA. The drug is first dissolved in an inner aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary w/o emulsion is then emulsified in a larger external aqueous phase to form the final w/o/w emulsion.
-
Optimize the Drug-to-Polymer Ratio: Increasing the polymer concentration relative to the drug can create a more viscous organic phase, which can slow drug diffusion to the external phase, thereby improving entrapment.
-
Incorporate a Surfactant: Using surfactants like polyvinyl alcohol (PVA) in the external aqueous phase is crucial for stabilizing the emulsion and preventing particle aggregation, which indirectly supports better encapsulation.
-
Control the pH: Maintaining the pH of the internal aqueous phase at a level where 5-ASA has lower solubility can also enhance its entrapment.
Question 3: My 5-ASA loaded nanoparticles are showing significant aggregation. What are the potential causes and solutions?
Answer: Particle aggregation is a common sign of colloidal instability. The primary causes and their respective solutions are outlined below:
-
Insufficient Stabilizer/Surfactant: The concentration of the stabilizing agent (e.g., PVA, Poloxamer) may be too low to adequately cover the surface of the newly formed nanoparticles, leading to aggregation.
-
Solution: Increase the concentration of the stabilizer in the external aqueous phase. A typical starting concentration for PVA is 1-2% (w/v).
-
-
High Nanoparticle Concentration: A high concentration of the polymer or lipid can result in a greater number of particles, increasing the frequency of collisions and the likelihood of aggregation.
-
Solution: Try reducing the polymer/lipid concentration in the organic phase.
-
-
Ineffective Sonication or Homogenization: Insufficient energy input during the emulsification step can lead to larger, less stable droplets and subsequent particle aggregation.
-
Solution: Optimize the sonication/homogenization time and power. Ensure the probe is correctly positioned within the emulsion.
-
Question 4: What is the impact of the chosen solvent on 5-ASA encapsulation?
Answer: The choice of the organic solvent is critical in methods like solvent evaporation and nanoprecipitation. The ideal solvent should effectively dissolve the polymer (e.g., PLGA) but act as a non-solvent for the drug (5-ASA).
-
For Emulsion-Based Methods: Dichloromethane (DCM) and chloroform are commonly used as they are good solvents for PLGA and are immiscible with water. However, their high volatility can sometimes lead to rapid particle formation and potential drug expulsion. A mixture of solvents, such as DCM and acetone, can sometimes modulate the evaporation rate for better results.
-
For Nanoprecipitation: Acetone is a common choice as it is a good solvent for many polymers and is miscible with water. The rapid diffusion of acetone into the aqueous phase triggers the precipitation of the polymer and the entrapment of the drug.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of different formulation parameters on 5-ASA encapsulation.
Table 1: Effect of Polymer Type and Method on 5-ASA Encapsulation Efficiency
| Nanoparticle Matrix | Formulation Method | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| PLGA | Double Emulsion (w/o/w) | 1:10 | ~ 55-65% | 200-300 | |
| Chitosan/Alginate | Ionotropic Gelation | 1:5 | ~ 70-85% | 250-450 | |
| Eudragit® S100 | Nanoprecipitation | 1:8 | ~ 60-70% | 150-250 | |
| Solid Lipid Nanoparticles | High Shear Homogenization | 1:10 | ~ 45-60% | 180-280 |
Table 2: Impact of Process Variables on PLGA-based 5-ASA Nanoparticles
| Variable Changed | Base Value | Modified Value | Effect on EE (%) | Effect on Particle Size |
| PVA Concentration | 1% | 2% | Increase | Decrease |
| Homogenization Speed | 8,000 rpm | 15,000 rpm | Slight Increase | Significant Decrease |
| Drug:Polymer Ratio | 1:10 | 1:20 | Increase | Slight Increase |
| Organic:Aqueous Ratio | 1:5 | 1:10 | Decrease | Slight Decrease |
Experimental Protocols
Protocol 1: 5-ASA Encapsulation in PLGA Nanoparticles via Double Emulsion (w/o/w) Method
-
Preparation of Inner Aqueous Phase (w): Dissolve 10 mg of 5-ASA in 1 mL of deionized water.
-
Preparation of Organic Phase (o): Dissolve 100 mg of PLGA (50:50) in 4 mL of dichloromethane (DCM).
-
Formation of Primary Emulsion (w/o): Add the inner aqueous phase to the organic phase. Emulsify using a probe sonicator for 60 seconds at 40% amplitude on an ice bath to create the primary w/o emulsion.
-
Preparation of External Aqueous Phase (w): Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Formation of Double Emulsion (w/o/w): Add the primary w/o emulsion dropwise to the external PVA solution while homogenizing at 10,000 rpm for 5 minutes.
-
Solvent Evaporation: Place the resulting double emulsion on a magnetic stirrer at 500 rpm for 3-4 hours at room temperature to allow the DCM to evaporate completely.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the final pellet for storage and further analysis.
Protocol 2: Quantification of 5-ASA Encapsulation Efficiency (%EE)
-
Sample Preparation: After nanoparticle recovery (Protocol 1, Step 7), accurately measure the amount of 5-ASA in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (~330 nm, depending on pH). This represents the amount of free, unencapsulated drug.
-
Calculation: Use the following formula to calculate the %EE:
-
%EE = [(Total Amount of 5-ASA Added - Amount of Free 5-ASA in Supernatant) / Total Amount of 5-ASA Added] x 100
-
Visualizations
The following diagrams illustrate key workflows and relationships in the context of 5-ASA nanoparticle formulation.
Caption: Workflow for Double Emulsion (w/o/w) Method.
Caption: Troubleshooting Low Encapsulation Efficiency.
Caption: Interplay of Formulation & Performance.
Technical Support Center: 5-Aminosalicylate (5-ASA) in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with essential information on the side effects of 5-Aminosalicylates (5-ASA) and their implications for experimental design. The following troubleshooting guides and FAQs address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for 5-ASA that should be considered in experimental design?
A1: 5-ASA has multiple mechanisms of action that can influence experimental outcomes. Key pathways to consider include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1][2] A primary mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation.[2][3] 5-ASA binding to PPAR-γ leads to its translocation to the nucleus, where it modulates the expression of inflammatory genes.[3][4][5] Additionally, 5-ASA can inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, reduce the expression of tumor necrosis factor-alpha (TNF-α), and interfere with the Wnt/β-catenin and mitogen-activated protein kinase (MAPK) pathways.[1][4][6][7] When designing experiments, it is crucial to select cell lines and assays that can effectively measure changes in these specific pathways.
Q2: Are the side effects of 5-ASA derivatives dose-dependent?
A2: For sulfasalazine, many side effects are attributable to the sulfapyridine moiety and are often dose-dependent.[8][9] However, for newer 5-ASA preparations (mesalamine, olsalazine, balsalazide), there is no clear evidence of a linear dose-response relationship for most side effects.[9] Some adverse events, like watery diarrhea, may occur at the beginning of therapy but often resolve over time.[4] Rare but serious side effects, such as nephrotoxicity, appear to be idiosyncratic rather than dose-dependent, meaning they are due to an individual's specific sensitivity.[4] Therefore, while high concentrations in an in vitro model may be necessary to elicit a measurable effect, they may not directly correlate with the incidence of idiosyncratic side effects observed in vivo.
Q3: My in vitro experiment shows high cytotoxicity with 5-ASA. Is this an expected finding?
A3: Yes, this can be an expected finding, particularly at higher concentrations. Preclinical in vitro studies have demonstrated that 5-ASA possesses antineoplastic properties by inhibiting cell proliferation and promoting apoptosis in cancer cell lines.[4][10] For example, 5-ASA treatment has been shown to induce a significant concentration-dependent reduction in the proliferation of colorectal cancer cell lines like HCT116, LoVo, and HT29.[6] The mechanism can involve cell cycle arrest, often in the S-phase, through the activation of DNA replication checkpoint pathways.[6][11] Therefore, observing cytotoxicity is consistent with 5-ASA's known anti-proliferative effects. It is critical to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to establish a therapeutic window for further mechanistic studies.
Q4: Can I use 5-ASA compounds in experiments with subjects or cell lines known to have an aspirin allergy?
A4: Caution is advised. 5-ASA (5-aminosalicylic acid) is structurally similar to acetylsalicylic acid (aspirin), differing only by an amino group on the benzene ring.[12] This similarity raises concerns about potential cross-reactivity.[12][13] Product monographs for 5-ASA often caution against their use in individuals with salicylate sensitivity.[12] While some reports describe the successful use of 5-ASA in patients with aspirin allergies, this is typically done under close supervision, sometimes involving a test dose or a desensitization protocol.[12][13] For experimental design, it is prudent to exclude subjects with a known history of aspirin hypersensitivity or to pre-screen cell lines for salicylate sensitivity if this is a potential confounding factor.
Troubleshooting Guide
Issue 1: Inconsistent Anti-Inflammatory Effects in Cell Culture Models
-
Possible Cause 1: Inappropriate Cell Line. The primary anti-inflammatory effects of 5-ASA are mediated through PPAR-γ, which is highly expressed in colonic epithelial cells.[3][14] If you are using a cell line with low or no PPAR-γ expression, the expected anti-inflammatory response may be minimal.
-
Solution: Verify the PPAR-γ expression level in your chosen cell line using qPCR or Western blot. Consider using a more relevant cell line, such as Caco-2 or HT-29 intestinal epithelial cells.[15]
-
-
Possible Cause 2: 5-ASA Formulation and Bioavailability. The formulation of 5-ASA (e.g., free acid vs. sodium salt) can affect its solubility and activity in culture media.[16] Different oral formulations used in clinical practice are designed for release at specific pH levels within the gastrointestinal tract, which can influence local mucosal concentrations.[17][18]
-
Solution: Ensure the 5-ASA compound is fully dissolved in your culture medium. The free acid forms are generally less toxic than their corresponding salts.[16] When comparing different 5-ASA drugs, be aware that their in vivo delivery mechanisms differ, which may not be fully replicated in a standard in vitro setup.
-
-
Possible Cause 3: Paradoxical Worsening of Inflammatory Markers. In a small percentage of patients (around 3%), 5-ASA can cause a paradoxical worsening of colitis symptoms.[4][14] While the mechanism is not fully understood, it is considered an allergic or idiosyncratic reaction.
-
Solution: If you observe an unexpected increase in inflammatory markers (e.g., TNF-α, IL-8), document this as a potential paradoxical effect. Consider it a valid, though rare, outcome. Ensure the effect is reproducible and not due to contamination or other experimental artifacts.
-
Issue 2: High Variability in Cytotoxicity and Proliferation Assays
-
Possible Cause 1: Cell Cycle Synchronization. 5-ASA can induce cell cycle arrest, particularly in the S-phase.[6] If your cell population is not synchronized before treatment, you may see high variability in results depending on the proportion of cells in each phase of the cell cycle at the time of drug addition.
-
Solution: Consider synchronizing the cells (e.g., by serum starvation) before adding 5-ASA to obtain more consistent results in proliferation and cell cycle assays.
-
-
Possible Cause 2: N-acetylation. 5-ASA can be metabolized to N-acetyl-5-ASA (Ac-5-ASA) by N-acetyltransferase 1 (NAT1), which is expressed in intestinal epithelial cells.[5] The rate of this metabolism can vary between cell lines and individuals ("slow" vs. "fast" acetylators), potentially altering the effective concentration of the active drug.[4]
-
Solution: When possible, measure both 5-ASA and Ac-5-ASA concentrations using techniques like HPLC to understand the metabolic profile in your experimental system. This can help explain variability in efficacy or toxicity.
-
Quantitative Data Summary
For researchers designing preclinical studies, understanding the clinical side effect profile can guide the selection of relevant toxicological endpoints.
Table 1: Comparison of Common Adverse Events in 5-ASA Formulations vs. Sulfasalazine
| Adverse Event | Mesalamine | Olsalazine | Balsalazide | Sulfasalazine (for comparison) |
| Diarrhea | Common, often mild and transient[4] | Increased risk of watery diarrhea[14] | Less frequent than sulfasalazine[19] | Common, often due to sulfapyridine[8] |
| Headache | Common[4] | Common[14] | Less frequent than sulfasalazine[14] | Common, dose-related[14] |
| Nausea/Vomiting | Common[14] | Common[14] | Less frequent than sulfasalazine[19] | Common, dose-related[14] |
| Abdominal Pain | Common[4] | Common | Less frequent than sulfasalazine[14] | Common[14] |
| Rash | Less common[14] | Less common[14] | Less frequent than sulfasalazine[14] | Common, hypersensitivity[9] |
| Nephrotoxicity | Rare, idiosyncratic (<1 in 500 patients)[4] | Rare | Rare | Less frequent than with 5-ASA[4] |
| Male Infertility | Not associated | Not associated | Not associated | Reversible, due to sulfapyridine[13] |
This table summarizes qualitative comparisons from systematic reviews and clinical data.[4][8][9][14][19] The incidence of adverse events with newer 5-ASA agents is often comparable to placebo.[4][19]
Table 2: Example of In Vitro Cytotoxicity of 5-ASA in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effect |
| HCT116, LoVo, HT29 | MTT | 48 hours | Concentration-dependent reduction in proliferation (0-20 mmol/L)[6] |
| HT-29 | Cell Growth Assay | 48 hours | ~85% inhibition of cell growth at 30 mM[10] |
| HT-29 | Proliferation Assay (Ki-67) | Not Specified | Proliferative index decreased from 94% to 35% with 5-ASA treatment[10] |
| HT-29 | Apoptosis Assay (TUNEL) | Not Specified | 83% of cells became apoptotic with 30 mM 5-ASA treatment[10] |
This table provides examples of the anti-proliferative and pro-apoptotic concentrations of 5-ASA used in published in vitro studies.[6][10]
Experimental Protocols
Protocol 1: Assessment of 5-ASA Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of 5-ASA on cell viability and calculate its IC50 value.[6][20]
-
1. Cell Seeding:
-
Culture your chosen cell line (e.g., HT-29, Caco-2, or a renal cell line like LLC-PK1) to ~80% confluency.[15][16]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
2. Compound Preparation and Treatment:
-
Prepare a stock solution of 5-ASA in a suitable solvent (e.g., DMSO or directly in media, ensuring pH is adjusted).
-
Perform serial dilutions of 5-ASA in culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80 mM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different 5-ASA concentrations to the respective wells. Include wells with vehicle control (medium with solvent only) and wells with medium only (blank).
-
-
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
4. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the cell viability against the log of the 5-ASA concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Experimental Model for Assessing 5-ASA Induced Nephrotoxicity In Vitro
This protocol outlines a method to investigate the direct toxic effects of 5-ASA on renal cells, a known though rare side effect.[4][16][21]
-
1. Cell Line Selection and Seeding:
-
Choose a relevant renal cell line, such as LLC-PK1 (porcine kidney proximal tubule) or MDCK (canine kidney distal tubule), which are commonly used in nephrotoxicity studies.[16]
-
Seed the cells in 6-well plates at an appropriate density to reach ~80-90% confluency on the day of the experiment.
-
-
2. 5-ASA Treatment:
-
Treat the cells with clinically relevant and supra-clinical concentrations of 5-ASA for 24-48 hours. Include a vehicle control.
-
-
3. Assessment of Cytotoxicity:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage and necrosis. Kits for this assay are commercially available.
-
Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
-
4. Assessment of Renal Stress Markers:
-
Glutathione (GSH) Levels: Measure intracellular GSH levels. 5-ASA has been shown to decrease GSH content in renal cells.[16] Depletion of GSH is an indicator of oxidative stress.
-
Gene Expression Analysis: Use qPCR to analyze the expression of kidney injury markers (e.g., KIM-1, NGAL) and markers of cellular stress or fibrosis (e.g., TGF-β).
-
-
5. Data Analysis:
-
Compare the levels of LDH release, apoptosis/necrosis, GSH, and gene expression between 5-ASA treated groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Visualizations: Pathways and Workflows
Caption: Key intracellular signaling pathways influenced by 5-ASA.
Caption: A typical experimental workflow for assessing 5-ASA cytotoxicity.
References
- 1. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
- 2. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 3. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibdclinic.ca [ibdclinic.ca]
- 14. researchgate.net [researchgate.net]
- 15. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Systematic review: short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. wjbphs.com [wjbphs.com]
Technical Support Center: Drug Interaction Studies of 5-Aminosalicylates with Other IBD Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions of 5-Aminosalicylates (5-ASAs) with other Inflammatory Bowel Disease (IBD) therapies.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the clinical relevance of studying the interaction between 5-ASA and other IBD therapies?
While 5-aminosalicylates (5-ASAs) are a first-line treatment for mild-to-moderate ulcerative colitis (UC), many patients require escalation to biologic or immunomodulator therapies.[1] It is common practice to continue 5-ASA in these patients, leading to questions about the clinical benefit and potential for drug-drug interactions.[1][2] Research in this area is crucial to optimize treatment strategies, avoid unnecessary polypharmacy, and minimize potential adverse events.
Q2: What are the major classes of IBD drugs that interact with 5-ASAs?
The most studied interactions are with:
-
Thiopurines (azathioprine [AZA] and 6-mercaptopurine [6-MP]): This is a significant pharmacokinetic interaction where 5-ASA can alter the metabolism of thiopurines.[3][4]
-
Biologics , including:
-
Anti-TNF agents (e.g., infliximab, golimumab): The interaction is primarily a question of additive or synergistic clinical efficacy.[1][5]
-
Anti-integrin agents (e.g., vedolizumab): Studies have assessed the impact on clinical and endoscopic outcomes.[6][7]
-
Anti-interleukin agents (e.g., ustekinumab): Research has explored the effect on clinical outcomes in both UC and Crohn's disease (CD).[8][9][10][11]
-
Interaction with Biologics (Anti-TNF, Anti-Integrin, Anti-Interleukin)
Q3: Does continuing 5-ASA therapy improve clinical outcomes in patients treated with anti-TNF agents?
Pooled analyses of individual participant data from multiple clinical trials have shown that concomitant 5-ASA use in patients with moderate-to-severe UC who are escalated to anti-TNF therapy (infliximab or golimumab) is not associated with improved rates of clinical remission, clinical response, or mucosal healing.[1][5] In essence, for patients who have already failed 5-ASA and require a biologic, continuing 5-ASA does not appear to provide additional clinical benefit.[2][12]
Q4: Is there a benefit to continuing 5-ASA with vedolizumab?
No, post-hoc analyses of major clinical trials (GEMINI 1 & 2, VISIBLE 1 & 2) indicate that the continuation of concomitant oral 5-ASA after starting vedolizumab has no significant impact on clinical and endoscopic outcomes in patients with UC or CD.[6][7][13]
Q5: What about the combination of 5-ASA and ustekinumab?
Retrospective cohort analyses have found that the concomitant use of 5-ASA with ustekinumab does not significantly affect the rate of ustekinumab failure in the overall IBD population.[8][9][10][11][14] However, some post-hoc subgroup analyses suggest a potential protective effect in patients who were naïve to advanced drug therapies, indicating a possible role for 5-ASA in specific patient subgroups.[8][10][14]
Interaction with Immunomodulators (Thiopurines)
Q6: How does 5-ASA interact with thiopurines (azathioprine/6-mercaptopurine)?
5-ASA has a significant pharmacokinetic interaction with thiopurines. It can inhibit the enzyme thiopurine methyltransferase (TPMT), which is responsible for metabolizing 6-mercaptopurine down a pathway leading to 6-methylmercaptopurine ribonucleotides (6-MMPR). By inhibiting TPMT, 5-ASA shunts the metabolism of thiopurines towards the production of the active metabolites, 6-thioguanine nucleotides (6-TGNs).[4][15]
Q7: What are the clinical implications of the 5-ASA/thiopurine interaction?
The co-administration of 5-ASA with a thiopurine can lead to a dose-dependent increase in 6-TGN levels.[3] This can be beneficial for patients who are under-dosed or refractory to standard thiopurine therapy, as it may increase the therapeutic efficacy.[3] However, elevated 6-TGN levels are also associated with an increased risk of myelotoxicity (bone marrow suppression), a serious adverse effect.[4] Therefore, close monitoring of blood counts and thiopurine metabolite levels is crucial when these drugs are used concomitantly.
Troubleshooting Guides for Experimental Studies
In Vitro & Cell-Based Assays
Issue 1: I am not observing an anti-inflammatory effect of 5-ASA in my intestinal epithelial cell line (e.g., Caco-2, HT-29) stimulated with TNF-α.
-
Concentration: Ensure you are using a therapeutically relevant concentration of 5-ASA. In vivo, mucosal concentrations can reach the millimolar range.[1] Check if your experimental concentration (e.g., 1-50 mM) is appropriate.[14]
-
pH of Media: The pH of your culture medium can affect drug stability and activity. It is advisable to adjust the medium containing 5-ASA to a slightly acidic or neutral pH (e.g., pH 6.65) to mimic the intestinal environment.[1]
-
Light Sensitivity: 5-ASA is sensitive to light. Protect all solutions and experiments from light exposure to prevent degradation.[1]
-
Cell Line Choice: While Caco-2 and HT-29 are standard models, they may have different sensitivities. HT-29 cells have been shown to express high levels of PPAR-γ, a key target of 5-ASA, making them a suitable model for studying this pathway.[9][15]
-
Readout Sensitivity: Your chosen endpoint may not be sensitive enough. Consider measuring key downstream targets of TNF-α signaling, such as the phosphorylation of IκBα or NF-κB p65, rather than just a final cytokine output.[1]
Issue 2: My results from a co-culture of intestinal epithelial cells and immune cells (e.g., macrophages) are highly variable when testing 5-ASA and a biologic.
-
Model Complexity: Co-culture systems are inherently more complex. Standardize cell seeding densities, differentiation times (e.g., 21 days for Caco-2 to form a monolayer), and stimulation protocols (e.g., LPS and IL-1β) rigorously.[16][17]
-
Barrier Integrity: The integrity of the epithelial monolayer is critical. Measure Transepithelial Electrical Resistance (TEER) before, during, and after the experiment to ensure the barrier is intact and to quantify the effects of your treatments on barrier function.[16]
-
Compound Addition Site: Add compounds to the appropriate compartment. For example, in a Transwell system, immune cells and inflammatory stimuli might be in the basolateral compartment, while 5-ASA could be added apically to mimic luminal delivery.
-
Endpoint Measurement: Measure cytokines (e.g., IL-6, IL-8, TNF-α) in the basolateral medium to assess the inflammatory response from the immune cells.
Pharmacokinetic & Metabolite Analysis
Issue 3: I am trying to measure thiopurine metabolites (6-TGN, 6-MMPN) from red blood cells (RBCs) in my animal model treated with 5-ASA, but the results are inconsistent.
-
Sample Preparation is Critical: The protocol for RBC isolation, lysis, and protein precipitation must be standardized. Use of an anticoagulant like EDTA is recommended. Samples should be processed promptly (e.g., within 4 hours at 4°C) or stored appropriately (-20°C for short-term).[8]
-
Acid Hydrolysis: The measurement of total 6-TGN requires acid hydrolysis to convert the tri-, di-, and monophosphate forms into the single 6-thioguanine base for detection by HPLC. Ensure the concentration of perchloric acid (e.g., 0.7 M) and the duration of hydrolysis (e.g., 60 minutes) are optimized and consistent.[12][13]
-
Reducing Agent: The addition of a reducing agent like dithiothreitol (DTT) during extraction is crucial to prevent the binding of thiopurines to denatured proteins, which can affect recovery, particularly of 6-TGN.[12][13]
-
Analytical Method: HPLC with UV detection is a common method, but it can be subject to interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity and is the preferred method for accurately quantifying multiple thiopurine metabolites.[8][18]
Issue 4: The 5-ASA concentrations in my colonic tissue samples are lower than expected.
-
Tissue Homogenization: Ensure complete homogenization of the biopsy sample to release the intracellular drug. Use a suitable homogenization buffer containing EDTA and a stabilizing agent like sodium metabisulfite at 4°C.[3]
-
Extraction Efficiency: After homogenization, centrifugation and filtration steps are necessary to clarify the supernatant before HPLC analysis. Check the recovery of your extraction protocol using spiked samples.
-
Analytical Sensitivity: 5-ASA measurement in small tissue samples requires a sensitive detection method. HPLC with electrochemical detection is a highly sensitive method suitable for this purpose.[3]
-
Drug Formulation (In Vivo Studies): If using an animal model, the formulation of 5-ASA will significantly impact its delivery to the colon. pH-dependent or time-dependent release formulations will yield different mucosal concentrations compared to unbound 5-ASA.[19]
Data Presentation
Table 1: Clinical Outcome of Concomitant 5-ASA Use with Biologic Therapies in Ulcerative Colitis (UC)
| Biologic Agent | Study Type | Patient Population | Primary Outcome | Adjusted Odds Ratio (aOR) [95% CI] | p-value | Conclusion |
|---|---|---|---|---|---|---|
| Anti-TNF (Infliximab/Golimumab) | Pooled analysis of 5 clinical trials[1][5] | 2183 patients with moderate-severe UC | Clinical Remission | 0.67 [0.45–1.01] | 0.06 | Continuing 5-ASA does not improve clinical outcomes.[1][5] |
| Anti-Integrin (Vedolizumab) | Post-hoc analysis of GEMINI 1 & VISIBLE 1[7] | 441 patients (induction), 407 patients (maintenance) with moderate-severe UC | Clinical Remission (Week 52) | 1.14 [0.70–1.86] | NS | No significant impact on clinical or endoscopic outcomes.[7] |
NS = Not Significant
Table 2: Pharmacokinetic Interaction of 5-ASA with Thiopurines
| Study | 5-ASA Dose | Change in 6-Thioguanine Nucleotide (6-TGN) Levels | Change in 6-Methylmercaptopurine (6-MMPR) Levels | Key Finding |
|---|---|---|---|---|
| de Boer et al. (2007)[3] | 2 g/day for 4 weeks | +40% (absolute increase of 84 pmol/8x10⁸ RBC) | No significant change | 5-ASA co-administration significantly increases 6-TGN levels in a dose-dependent manner. |
| de Boer et al. (2007)[3] | 4 g/day for 4 weeks | +70% (absolute increase of 154 pmol/8x10⁸ RBC) | No significant change | The effect on 6-TGN is more pronounced with higher doses of 5-ASA. |
| de Graaf et al. (2010)[15][18] | 2 g/day & 4 g/day | Significant increase in 6-TGDP and 6-TGTP | Tended to decrease | 5-ASA shunts metabolism towards active 6-TGN metabolites. |
RBC = Red Blood Cells
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IKK Activity
This protocol is adapted from studies investigating the mechanism of 5-ASA on the NF-κB pathway.[1]
Objective: To determine if 5-ASA directly inhibits the kinase activity of IκB Kinase (IKK) complex stimulated by TNF-α.
Methodology:
-
Cell Culture and Stimulation: Culture young adult mouse colon (YAMC) cells or another suitable intestinal epithelial cell line. Pre-treat cells with 5-ASA (e.g., 30 mM, protected from light) for 30 minutes, followed by stimulation with murine TNF-α (e.g., 10 ng/mL) for 5-10 minutes.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Immunoprecipitate the IKK complex from the cell lysates using an antibody against a component of the complex (e.g., anti-IKKα).
-
Kinase Assay:
-
Wash the immunoprecipitated beads to remove non-specific proteins.
-
Resuspend the beads in a kinase buffer containing ATP and a recombinant substrate, such as GST-IκBα.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Detect the phosphorylation of the substrate (GST-IκBα) using a phospho-specific antibody (e.g., anti-phospho-IκBα Ser32/36).
-
Analyze the results by western blotting. A decrease in phosphorylated GST-IκBα in the 5-ASA treated samples indicates inhibition of IKK activity.
-
Protocol 2: Measurement of Thiopurine Metabolites in RBCs by HPLC
This protocol is a generalized procedure based on established methods for therapeutic drug monitoring.[12][13]
Objective: To quantify the levels of 6-TGN and 6-MMPN in red blood cells.
Methodology:
-
Sample Collection: Collect whole blood in heparinized or EDTA tubes.
-
RBC Isolation: Centrifuge the blood to separate plasma and buffy coat from RBCs. Wash the RBC pellet with saline. Lyse the packed RBCs with ice-cold water.
-
Protein Precipitation & Hydrolysis:
-
Add DTT to the RBC lysate.
-
Precipitate proteins using perchloric acid (HClO₄).
-
Incubate the mixture at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
-
Neutralization & Extraction: Centrifuge to pellet the precipitated protein. Neutralize the supernatant with potassium hydroxide.
-
HPLC Analysis:
-
Inject the prepared supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a UV detector set at the appropriate wavelengths (e.g., 342 nm for 6-TGN and 304 nm for 6-MMP derivative) for detection.
-
Quantify the concentrations based on a standard curve prepared with known amounts of 6-thioguanine and 6-methylmercaptopurine.
-
-
Data Expression: Express the final concentrations as pmol per 8 x 10⁸ RBCs.
Mandatory Visualizations
Caption: Thiopurine metabolism pathway and the inhibitory effect of 5-ASA on TPMT.
Caption: 5-ASA inhibits NF-κB signaling via IKK inhibition and PPAR-γ activation.
Caption: Experimental workflow for an in vitro IBD co-culture model.
References
- 1. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Unexplored Multifactorial Potential of 5-Aminosalicylic Acid in Diabetic Wound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 14. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 17. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 19. Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of 5-Aminosalicylate (5-ASA) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of 5-Aminosalicylate (5-ASA) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-ASA in pharmaceutical formulations?
A1: The primary degradation pathway for 5-ASA is oxidation, especially in aqueous solutions.[1] This process can be accelerated by factors such as light, heat, and the presence of metal ions.[2] The oxidation of 5-ASA can lead to the formation of a quinoneimine intermediate, which can then undergo further complex reactions, including polymerization, resulting in discoloration of the product.[1][2] While decarboxylation is a degradation pathway for similar compounds like 4-aminosalicylic acid, it is not considered a significant route of degradation for 5-ASA.[1]
Q2: What are the recommended storage conditions for long-term stability testing of 5-ASA formulations according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing for drug products intended for storage in climatic zones I and II should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][4] Accelerated stability studies are typically performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of six months.[3][4] The specific conditions should be chosen based on the climatic zone where the product is intended to be marketed.[4]
Q3: How do excipients impact the stability of 5-ASA formulations?
A3: Excipients can significantly influence the stability of 5-ASA formulations. Some excipients can affect the micro-pH of the formulation, which in turn can alter the rate of 5-ASA degradation. Excipients may also contain impurities, such as metal ions, that can catalyze oxidative degradation.[5] Furthermore, interactions between 5-ASA and certain excipients, like reducing sugars, can lead to the formation of degradation products through Maillard reactions. Careful selection and compatibility studies of excipients are therefore crucial during formulation development.
Q4: What is the significance of dissolution testing in the stability assessment of modified-release 5-ASA formulations?
A4: Dissolution testing is a critical quality attribute for modified-release 5-ASA formulations as it assesses the rate and extent of drug release, which is crucial for targeted delivery to the colon.[6][7][8] Stability studies must demonstrate that the drug release profile remains within specifications throughout the product's shelf-life. Changes in the dissolution profile over time can indicate physical or chemical changes in the formulation, such as alterations in the coating or matrix, which could impact the therapeutic efficacy and safety of the product.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am observing peak tailing for the 5-ASA peak in my HPLC chromatogram. What are the possible causes and solutions?
A1: Peak tailing for 5-ASA can be caused by several factors. Here's a troubleshooting guide:
-
Issue: Secondary interactions between the analyte and the stationary phase.
-
Solution: 5-ASA has both acidic and basic functional groups. Ensure the mobile phase pH is optimized to suppress the ionization of one or both groups. A pH between 2 and 8 is generally recommended for silica-based columns.[10] Adding a competing base to the mobile phase can also help.
-
-
Issue: Column contamination or degradation.
-
Issue: Sample overload.
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
Q2: My 5-ASA retention time is shifting between injections. How can I resolve this?
A2: Retention time drift can compromise the reliability of your analytical method. Consider the following:
-
Issue: Inconsistent mobile phase composition.
-
Issue: Fluctuations in column temperature.
-
Issue: Column equilibration is insufficient.
-
Solution: Increase the column equilibration time between injections, especially when using gradient elution.[13]
-
Dissolution Testing
Q1: I am observing incomplete dissolution of my enteric-coated 5-ASA tablets at the intestinal pH stage. What could be the reason?
A1: Incomplete dissolution of enteric-coated tablets can be due to several factors:
-
Issue: The pH of the dissolution medium is not high enough to dissolve the enteric coating.
-
Issue: The buffer system used in the dissolution medium.
-
Issue: Cross-linking of the coating material during storage.
-
Solution: This can be a stability issue. Investigate the formulation for potential incompatibilities or the effect of storage conditions on the coating integrity.
-
Q2: I am seeing high variability in dissolution results between individual tablets. What should I investigate?
A2: High variability in dissolution can point to manufacturing inconsistencies or stability issues:
-
Issue: Inhomogeneity in the tablet coating thickness.
-
Solution: This is a manufacturing process parameter that needs to be controlled. Review the coating process parameters.
-
-
Issue: Physical changes to the formulation upon aging.
-
Solution: Evaluate the tablets for any physical changes such as hardening or changes in moisture content over the stability study period.
-
-
Issue: Mechanical stress on the dosage form.
Data Presentation
Table 1: Summary of ICH Recommended Long-Term Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data compiled from ICH Q1A(R2) guidelines.[3][4]
Table 2: Dissolution of Different Mesalamine Formulations at Various pH Levels
| Formulation | % 5-ASA Release at pH 1.0 (2h) | % 5-ASA Release at pH 6.4 (1h) | Time to Complete Release at pH 7.2 |
| Mesalazine EC | <1% | <1% | Within 1 hour |
| Mesalazine EC 500 PCH | <1% | <1% | Within 1 hour |
| Mesalazin-Kohlpharma | <1% | <1% | Within 2 hours |
| Mesalazin-Eurim | <1% | <1% | Within 2 hours |
| Mesalazina-Faes | <1% | <1% | Within 2 hours |
| Multimatrix mesalamine | <1% | <1% | Within 7 hours |
Adapted from a study comparing commercially available mesalamine formulations.[14]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 5-ASA and its Impurities
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation of 5-ASA from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm).
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 5-ASA reference standard in a suitable solvent (e.g., mobile phase) and dilute to a known concentration.
-
Sample Solution: For solid dosage forms, crush a representative number of tablets and dissolve the powder in a suitable solvent to obtain a known concentration of 5-ASA. For liquid formulations, dilute an appropriate volume to the target concentration. Filter all solutions through a 0.45 µm filter before injection.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the method's stability-indicating capability.[15]
-
Protocol 2: Dissolution Testing for Enteric-Coated 5-ASA Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium:
-
Acid Stage: 750 mL of 0.1 M HCl for 2 hours.
-
Buffer Stage: After 2 hours, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel to achieve a pH of 6.8, or transfer the dosage form to a new vessel containing a buffer of the target intestinal pH (e.g., pH 7.2 phosphate buffer).
-
-
Test Parameters:
-
Rotation Speed: 50 rpm.
-
Temperature: 37°C ± 0.5°C.
-
Sampling Times: For the buffer stage, pull samples at appropriate time intervals (e.g., 30, 60, 90, 120 minutes) until dissolution is complete.
-
-
Sample Analysis:
-
Analyze the collected samples for 5-ASA content using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: Workflow for a typical long-term stability study of a pharmaceutical product.
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 8. Dissolution of mesalazine modified release tablets under standard and bio-relevant test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-ASA Release from Coated Microparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 5-aminosalicylic acid (5-ASA) release profiles from coated microparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of coating 5-ASA microparticles?
The main objective is to achieve targeted drug delivery, specifically to the colon, for the treatment of local inflammatory conditions like ulcerative colitis.[1] An effective coating prevents the premature release of 5-ASA in the upper gastrointestinal tract (stomach and small intestine) and ensures its release in the higher pH environment of the colon.[1][2][3]
Q2: Which polymers are commonly used for enteric coating of 5-ASA microparticles?
Eudragit® polymers, particularly pH-sensitive grades like Eudragit® S100 and L100, are widely used due to their predictable dissolution at specific pH values corresponding to different regions of the gastrointestinal tract.[4] Other polymers such as cellulose acetate phthalate (CAP), hypromellose phthalate (HPMCP), and natural polymers like chitosan have also been investigated.[1]
Q3: What are the critical process parameters to control during the coating process?
Key parameters in fluid bed (Wurster) coating that significantly impact the release profile include inlet air temperature, product temperature, spray rate, and atomizing air pressure. These factors influence the coating's morphology, thickness, and integrity, which in turn govern the drug release characteristics.
Q4: How can I characterize the coated microparticles?
Essential characterization techniques include:
-
Particle size and morphology analysis: Using scanning electron microscopy (SEM) and optical microscopy to assess the size, shape, and surface characteristics of the microparticles.[5]
-
Drug loading and encapsulation efficiency: To determine the amount of 5-ASA successfully incorporated into the microparticles.[6]
-
In vitro drug release studies: Performed using USP dissolution apparatus (typically Apparatus II) with pH-gradient media to simulate the gastrointestinal tract.[2][3]
-
Solid-state characterization: Techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) can be used to investigate potential interactions between the drug and the polymer.[1]
-
Mucoadhesion studies: To evaluate the ability of the microparticles to adhere to the intestinal mucosa, which can enhance local drug delivery.[7][8][9]
Troubleshooting Guides
Coating Process Troubleshooting
This guide focuses on common issues encountered during the fluid bed coating of 5-ASA microparticles and their potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Agglomeration/Twinning | - Over-wetting due to high spray rate or low inlet air temperature.- Insufficient fluidization.- Tacky polymer properties. | - Decrease the spray rate.- Increase the inlet air temperature to enhance drying.- Increase the airflow to ensure proper particle separation.- Incorporate anti-tacking agents like talc or glyceryl monostearate into the coating suspension. |
| Cracking/Peeling of Coating | - Low mechanical strength of the coating.- High internal stress in the film.- Inappropriate plasticizer type or concentration. | - Increase the coating thickness.- Optimize the type and concentration of plasticizer to improve film flexibility.- Control the drying rate; excessively fast drying can increase stress. |
| "Orange Peel" Effect (Rough Surface) | - Poor atomization of the coating solution.- High viscosity of the coating solution.- Spray droplets drying before reaching the particle surface. | - Increase the atomization air pressure for finer droplets.- Decrease the viscosity of the coating solution by adjusting the solid content or solvent system.- Reduce the distance between the spray nozzle and the particle bed. |
| Nozzle Blockage | - High viscosity of the coating suspension.- Precipitation or crystallization of components in the suspension.- Inadequate cleaning of the spray nozzle. | - Decrease the solid content of the coating suspension.- Ensure all components are fully dissolved or suspended and maintain suspension homogeneity with continuous stirring.- Implement a rigorous cleaning protocol for the spray nozzle before and after each use. |
Dissolution Testing Troubleshooting
This guide addresses common problems observed during the in vitro release testing of 5-ASA coated microparticles.
| Problem | Potential Causes | Recommended Solutions |
| Premature Drug Release in Acidic Medium | - Inadequate coating thickness.- Cracks or defects in the coating.- Use of an inappropriate enteric polymer. | - Increase the coating level to achieve a thicker, more protective layer.- Optimize coating process parameters to ensure a uniform and intact film.- Select a polymer with a higher pH dissolution threshold (e.g., Eudragit® S100 for colonic targeting). |
| Incomplete Drug Release at Target pH | - Coating is too thick.- Cross-linking or aging of the polymer film.- Interaction between the drug and the polymer. | - Decrease the coating thickness.- Investigate the stability of the coated microparticles over time.- Use analytical techniques like FTIR to check for drug-polymer interactions that may inhibit release. |
| High Variability in Release Profiles | - Non-uniform coating thickness among particles.- Inconsistent particle size distribution.- Issues with the dissolution test method itself (e.g., coning, inadequate mixing). | - Optimize the coating process for better uniformity.- Fractionate microparticles to obtain a narrower size distribution for testing.- Address dissolution method issues (see below). |
| "Coning" of Microparticles in Dissolution Vessel (USP Apparatus II) | - Hydrodynamic "dead zone" at the bottom center of the vessel.- High particle density. | - Increase the paddle speed (e.g., from 50 to 75 or 100 rpm) to improve mixing dynamics.- Use a different apparatus (e.g., USP Apparatus I - basket) or employ a validated sinker to keep particles suspended. |
| Floating of Microparticles | - Low particle density.- Entrapped air within the microparticles. | - Use a validated sinker to keep the microparticles submerged.- Consider adding a small amount of surfactant to the dissolution medium to improve wetting. |
| Effect of Dissolved Gases | - Formation of bubbles on the microparticle surface, which can hinder wetting and dissolution. | - De-gas the dissolution medium before use by heating, vacuum filtration, or helium sparging.[10] |
Experimental Protocols
Protocol 1: Preparation of Eudragit® S100 Coated 5-ASA Microparticles by Oil-in-Water (o/w) Solvent Evaporation
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Eudragit® S100
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of 5-ASA and Eudragit® S100 in dichloromethane. For example, 500 mg of 5-ASA and 1000 mg of Eudragit® S100 in 20 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in purified water. This will act as the emulsifier.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 200 mL) under continuous homogenization at a high speed (e.g., 5000 rpm) for 5-10 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for 3-4 hours to allow for the evaporation of the dichloromethane.
-
Microparticle Collection: Collect the formed microparticles by filtration or centrifugation.
-
Washing: Wash the collected microparticles several times with purified water to remove any residual PVA.
-
Drying: Dry the washed microparticles in a desiccator or an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: In Vitro Dissolution Testing of Enteric-Coated 5-ASA Microparticles
This protocol simulates the transit through the gastrointestinal tract.
Apparatus: USP Apparatus II (Paddle) Paddle Speed: 50-100 rpm Temperature: 37 ± 0.5°C Dissolution Media:
-
Acid Stage (Stomach): 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Buffer Stage 1 (Small Intestine): Adjust the pH to 6.8 by adding a pre-calculated volume of a phosphate buffer solution. Continue dissolution for a specified period (e.g., 4 hours).
-
Buffer Stage 2 (Colon): Adjust the pH to 7.4 with a phosphate buffer and continue the dissolution until complete release or for a predetermined time (e.g., up to 24 hours).
Procedure:
-
Place a accurately weighed amount of microparticles (equivalent to a specific dose of 5-ASA) into each dissolution vessel containing the acidic medium.
-
Withdraw samples (e.g., 5 mL) at the 2-hour time point.
-
After 2 hours, adjust the pH of the medium as described above for the subsequent stages.
-
Withdraw samples at predetermined intervals (e.g., 3, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium maintained at 37°C to maintain a constant volume.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of 5-ASA in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
References
- 1. The effect of chitosan as internal or external coating on the 5-ASA release from calcium alginate microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Nanoparticle-coated microparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of microparticles [bio-protocol.org]
- 6. Production and Stability Evaluation of Modified-Release Microparticles for the Delivery of Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Preparing Mucoadhesive Emulsion Microgels and Assessing Their Mucoadhesion Properties In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and In Vitro Performance Evaluation of Purified Microparticles of Pravastatin Sodium for Intestinal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Mitigating Systemic Absorption of 5-Aminosalicylate in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on mitigating the systemic absorption of 5-Aminosalicylate (5-ASA) in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during in vivo studies aimed at reducing the systemic absorption of 5-ASA.
Q1: We are observing high variability in the plasma concentrations of 5-ASA in our rat model despite using a colon-targeted formulation. What could be the cause?
A1: High variability in plasma 5-ASA levels can stem from several factors:
-
Formulation Integrity: The colon-targeted delivery system may be prematurely releasing 5-ASA in the upper gastrointestinal (GI) tract. This can be due to inconsistencies in the coating thickness or composition of your formulation. For instance, studies using natural polymers like guar gum and pectin for compression coating rely on the microbial environment of the colon for degradation.[1] Variations in the gut microbiota of individual animals can lead to differential release profiles.
-
Gavage Technique: Improper oral gavage technique can lead to accidental deposition of the formulation in the esophagus or trachea, resulting in erratic absorption. Ensure that your technical staff is proficient in this procedure.
-
Animal-to-Animal Physiological Differences: Factors such as gastric pH, intestinal transit time, and individual differences in drug transporter expression and metabolic enzyme activity can contribute to variability.[2][3]
-
Fasting State: The presence or absence of food can significantly alter gastric emptying and intestinal transit, thereby affecting the site and extent of drug release and absorption. Standardize the fasting period for all animals in your study.[4][5]
Q2: Our novel 5-ASA prodrug shows minimal systemic absorption, but we are also seeing reduced efficacy in our colitis model. What is a potential explanation?
A2: This scenario suggests that the prodrug may not be efficiently converting to the active 5-ASA moiety in the colon.
-
Insufficient Microbial Activation: Many prodrugs, particularly azo- and amide-linked compounds, rely on bacterial enzymes in the colon for cleavage.[6][7][8][9] If the specific bacterial species responsible for this conversion are absent or in low abundance in your animal model, the release of active 5-ASA will be limited. The composition of the gut microbiota can be influenced by diet, environment, and the induction of colitis itself.[10][11]
-
Chemical Stability of the Prodrug: The linker used in your prodrug might be too stable and resistant to enzymatic cleavage. For example, in one study, a 5-ASA-L-glutamic acid prodrug released only 8% of 5-ASA after 16 hours in cecal contents, whereas a 5-ASA-L-aspartic acid prodrug released 37%.[12]
Q3: We are developing a nanoparticle-based delivery system for 5-ASA and are concerned about potential toxicity. What are the key considerations?
A3: Nanoparticle-based systems offer promising targeted delivery but require careful toxicity evaluation.
-
Material Biocompatibility: The choice of nanoparticle material is critical. While materials like silicon dioxide (SiO2) have been used, it is essential to assess their cytotoxicity.[13][14] One study found that 5-ASA-SiO2 nanoparticles had a similar cytotoxicity profile to free 5-ASA and blank SiO2 nanoparticles in vitro.[13]
-
Dose and Accumulation: Even with targeted delivery, some systemic absorption of the nanoparticles or the drug may occur. It is crucial to conduct dose-ranging studies to determine the therapeutic window and assess potential off-target accumulation and toxicity. Nanoparticle formulations have been shown to significantly lower the required effective dose of 5-ASA.[15]
-
Inflammation-Specific Targeting: An advantage of nanoparticles is their potential for passive targeting to inflamed tissues due to the enhanced permeability and retention (EPR) effect. This can increase local drug concentration and efficacy while minimizing systemic exposure.[15]
Q4: What is the best way to analyze 5-ASA and its primary metabolite, N-acetyl-5-ASA, in plasma and tissue samples from our animal studies?
A4: High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of 5-ASA and N-acetyl-5-ASA.
-
Sample Preparation: This typically involves deproteination of plasma samples, followed by liquid-liquid extraction.[16][17]
-
Detection: UV and fluorescence detectors are often used in tandem. Fluorescence detection can offer higher sensitivity.[16][17][18] For structural confirmation, HPLC coupled with mass spectrometry (HPLC/MS) is recommended.[16][17]
-
Derivatization: To improve the lipophilicity and extraction efficiency of 5-ASA, a derivatization step, for instance with propionic anhydride, can be incorporated into the method.[16]
Data on 5-ASA Formulations and Derivatives in Animal Models
The following tables summarize quantitative data from various studies aimed at mitigating the systemic absorption of 5-ASA.
Table 1: Pharmacokinetic Parameters of Novel 5-ASA Derivatives and Prodrugs in Rats
| Compound | Animal Model | Dose and Route | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Oral Bioavailability (%) | Reference |
| 5-ASA-Alanine Prodrug | Wistar Rat | Oral | Not Detected | N/A | N/A | Significantly Reduced | [6] |
| 5-ASA-Aspartic Acid Prodrug | Rat | Oral | Very Low | N/A | N/A | Significantly Reduced | [12] |
| C2 (5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) | Wistar Rat | 100 mg/kg (oral) | 2.5 ± 0.3 | 24 | 27 ± 11 | 13 | [4][5] |
| C1 (5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid) | Rat | 50 mg/kg (oral) | 2.8 ± 0.1 | 33 | 150 | ~77 | [19] |
Table 2: Efficacy of Colon-Targeted 5-ASA Formulations in Colitis Animal Models
| Formulation | Animal Model | Key Efficacy Outcome | Comparison | Reference |
| Guar Gum/Pectin Coated 5-ASA Tablets | TNBS-induced Colitis in Rats | More effective in reducing inflammation | Compared to sulfasalazine and conventional 5-ASA | [1] |
| 5-ASA-SiO2 Nanoparticles | DSS-induced Colitis in Mice | 100 mg/kg dose showed comparable efficacy to 400 mg/kg free 5-ASA | Compared to free 5-ASA | [13] |
| 5-ASA-poly(caprolactone) Nanoparticles | TNBS-induced Colitis in Mice | 0.5 mg/kg dose showed comparable efficacy to 30 mg/kg free 5-ASA | Compared to free 5-ASA | [15] |
| 5-ASA-Hemoglobin Nanoparticles | UC Model Mice | 50 µg/kg dose showed similar efficacy to 50 mg/kg free 5-ASA | Compared to free 5-ASA | [20] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice. It is crucial that personnel are properly trained to minimize animal stress and prevent injury.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement of the head.
-
Gavage Needle Selection: Use a flexible gavage needle or a rigid, ball-tipped needle appropriate for the size of the mouse.
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Administration: Slowly administer the formulation. The maximum volume should be appropriate for the mouse's weight.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
Protocol 2: Induction of Colitis in Mice with Dextran Sulfate Sodium (DSS)
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[19]
-
DSS Administration: Prepare a 2.5% (wt/vol) solution of DSS (molecular weight 36–50 kDa) in sterile drinking water.[21]
-
Treatment Period: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[13][21]
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
Endpoint: At the end of the study period, euthanize the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity.[1][13][15]
Protocol 3: Plasma and Tissue Sample Collection for Pharmacokinetic Analysis in Rats
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter into the jugular or femoral vein is recommended. This minimizes stress on the animal during sample collection.
-
Dosing: Administer the 5-ASA formulation via the desired route (e.g., oral gavage).[4][5]
-
Blood Collection: At predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes post-dose), collect approximately 250 µL of blood into heparinized tubes.[4][5]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: At the end of the experiment, euthanize the rat and harvest the desired tissues (e.g., stomach, small intestine, colon, liver, kidneys).
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
Visualizations
Caption: Workflow for evaluating novel 5-ASA formulations in animal models.
Caption: Strategies to mitigate systemic 5-ASA absorption.
Caption: Desired local vs. undesired systemic pathways of 5-ASA.
References
- 1. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal metabolism and transport of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 6. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, kinetic studies and pharmacological evaluation of mutual azo prodrugs of 5-aminosalicylic acid for colon-specific drug delivery in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and development of novel azo prodrugs using various permutations and combinations of 5- and 4-aminosalicylic acids for inflammatory bowel disease: a colon-targeted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical approaches to colon targeted drug delivery systems. [sites.ualberta.ca]
- 10. 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colon-specific prodrugs of 5-aminosalicylic acid: synthesis and in vitro/in vivo properties of acidic amino acid derivatives of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-ASA-loaded SiO2 nanoparticles-a novel drug delivery system targeting therapy on ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-ASA-loaded SiO2 nanoparticles-a novel drug delivery system targeting therapy on ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. holcapek.upce.cz [holcapek.upce.cz]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Impact of food on the absorption of different 5-ASA formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of food on the absorption of different 5-aminosalicylic acid (5-ASA) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the absorption of oral drugs?
A1: The interaction between food and orally administered drugs is a complex phenomenon that can significantly alter a drug's pharmacokinetic profile.[1][2][3] The presence of food in the gastrointestinal (GI) tract can lead to a variety of physiological changes, including:
-
Alterations in GI pH: Food can buffer the acidic environment of the stomach.[4]
-
Delayed Gastric Emptying: The presence of food, particularly high-fat meals, can slow the rate at which the stomach contents are emptied into the small intestine.[4]
-
Increased Bile Secretion: Fats in a meal stimulate the release of bile salts, which can enhance the dissolution of poorly soluble drugs.[4]
-
Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which can lead to a higher rate of drug absorption.[4]
These changes can result in decreased, delayed, increased, or accelerated drug absorption, or in some cases, have no significant effect.[3] The specific outcome depends on the physicochemical properties of the drug and the composition of the formulation.[3]
Q2: How does food specifically affect the absorption of different 5-ASA formulations?
A2: The effect of food varies depending on the specific 5-ASA formulation. The primary goal of these formulations is to deliver the active 5-ASA moiety to the colon for its local anti-inflammatory effect.[5] Systemic absorption is often considered a side effect.
-
Mesalamine (5-ASA): For delayed-release mesalamine tablets, food has been shown to increase the systemic exposure (Cmax and AUC) and delay the time to peak concentration (Tmax).[6][7] One study on enteric-coated mesalamine tablets found that a high-fat meal delayed absorption but did not significantly affect the total exposure (AUC).[8][9][10]
-
Sulfasalazine: This is a prodrug that is broken down by colonic bacteria into 5-ASA and sulfapyridine.[11][12] While some sources suggest taking sulfasalazine with food to reduce gastrointestinal side effects, there are no reports of significant food interactions affecting its absorption.[11][13][14]
-
Balsalazide: Another prodrug, balsalazide is cleaved by bacterial azoreduction in the colon to release 5-ASA.[5][15] A high-fat meal does not affect the AUC of balsalazide itself but reduces the peak concentrations and AUC of its metabolites, 5-ASA and N-Ac-5-ASA, while increasing the Tmax.[16]
-
Olsalazine: This prodrug is also converted to 5-ASA in the colon.[17][18] It is recommended to be taken with food to potentially reduce the severity of side effects like diarrhea, though food does not appear to affect its absorption or exposure.[17][19][20]
Q3: What are the key pharmacokinetic parameters to consider in a food-effect study for 5-ASA formulations?
A3: The standard pharmacokinetic parameters evaluated in a food-effect study are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[1][4] These parameters help to quantify the rate and extent of drug absorption.[1] For 5-ASA formulations, it is also crucial to measure the plasma concentrations of the active metabolite, 5-ASA, and its major metabolite, N-acetyl-5-ASA (N-Ac-5-ASA).[8][9]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.
-
Possible Cause: The pharmacokinetics of 5-ASA are known to be highly variable among individuals.[6][15] This can be due to differences in gastrointestinal physiology, such as transit time and the composition of the gut microbiota, which is responsible for activating the prodrugs.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of subjects in the study can help to account for inter-individual variability.
-
Standardize Study Conditions: Ensure that all subjects adhere strictly to the fasting and feeding protocols. The composition and timing of the meal should be consistent.[3]
-
Subject Stratification: Consider stratifying the study population based on factors that might influence drug absorption, such as gender, as some studies have shown differences in Tmax between males and females under fed conditions.[6]
-
Issue 2: Unexpectedly low or no systemic absorption of 5-ASA.
-
Possible Cause: The formulation may be functioning as intended, with the majority of the drug being delivered to the colon and exerting its local effect with minimal systemic uptake.[15][17] Intact or partially intact tablets may also be observed in the stool, which can occur with some formulations.[21]
-
Troubleshooting Steps:
-
Verify Analytical Method Sensitivity: Ensure that the lower limit of quantification of the analytical method is sufficient to detect the expected low plasma concentrations of 5-ASA and its metabolites.
-
Assess Formulation Integrity: If tablets are appearing in the stool, it may indicate a formulation issue or altered GI transit in the subject. This should be noted and investigated.[21]
-
Consider Local vs. Systemic Effects: For 5-ASA drugs, low systemic absorption is often the desired outcome, as the therapeutic effect is primarily local in the colon.[5][6]
-
Issue 3: Inconsistent results between fasted and fed states across different studies.
-
Possible Cause: The composition of the "standard" meal can vary significantly between studies (e.g., high-fat vs. low-fat).[9][10] The specific formulation of the 5-ASA drug being tested also plays a crucial role, as different release mechanisms will be affected differently by the presence of food.[22]
-
Troubleshooting Steps:
-
Detailed Reporting of Meal Composition: When comparing studies, carefully examine the details of the meal provided to subjects, including its caloric content and the percentage of fat, protein, and carbohydrates.[3]
-
Formulation-Specific Analysis: Be aware of the specific release mechanism of the 5-ASA formulation (e.g., pH-dependent coating, time-dependent release) as this will influence its interaction with food.[22][23]
-
Standardized In Vitro Dissolution Testing: Utilize in vitro dissolution assays that simulate both fasted and fed states (e.g., using FaSSGF and FeSSGF media) to better predict in vivo performance.[24]
-
Data Presentation
Table 1: Impact of Food on Pharmacokinetic Parameters of Mesalamine Formulations
| Formulation | Condition | Cmax | Tmax | AUC | Reference |
| Enteric-coated Mesalamine | Fasted | 1950 ng/mL | 7 hours | Not significantly different from fed | [9][10] |
| High-fat meal | 2869 ng/mL | 9 hours | Not significantly different from fasted | [9][10] | |
| Low-fat meal | 2837 ng/mL | 8 hours | Not significantly different from fasted | [9][10] | |
| Delayed-release Mesalamine | Fasted | - | - | - | [6] |
| High-fat meal | Increased by ~1.5-fold | Delayed by ~8 hours | Increased by ~1.2-fold | [6] |
Table 2: Impact of a High-Fat Meal on Pharmacokinetic Parameters of Balsalazide and its Metabolites
| Analyte | Parameter | Fasted (Median) | Fed (Median) | % Change in Cmax | Reference |
| Balsalazide | Cmax | - | - | -44% | [16] |
| Tmax | 0.5 hours | 2 hours | - | [16] | |
| AUC | Unaffected | Unaffected | - | [16] | |
| 5-ASA | Cmax | - | - | -65% | [16] |
| Tmax | 12 hours | 24 hours | - | [16] | |
| N-Ac-5-ASA | Cmax | - | - | -48% | [16] |
| Tmax | 12 hours | 24 hours | - | [16] |
Experimental Protocols
Protocol: In Vivo Food-Effect Study for a 5-ASA Formulation
This protocol outlines a typical design for a clinical study to assess the impact of food on the pharmacokinetics of a 5-ASA formulation.[25]
-
Study Design: An open-label, randomized, single-dose, two-way crossover study is commonly employed.[25]
-
Subjects: Healthy adult volunteers are recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Treatment Arms:
-
Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of the 5-ASA formulation with water.[7]
-
Fed State: Subjects consume a standardized high-fat, high-calorie breakfast 30 minutes prior to receiving a single oral dose of the 5-ASA formulation with water.[7]
-
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at multiple intervals up to 72 hours post-dose) to determine the plasma concentrations of the parent drug (if applicable) and its metabolites (5-ASA and N-Ac-5-ASA).[7]
-
Bioanalytical Method: Plasma samples are analyzed using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[6][8]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC).[6]
-
Statistical Analysis: The pharmacokinetic parameters from the fasted and fed states are compared statistically to determine if there is a significant food effect.[4]
Visualizations
References
- 1. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. altasciences.com [altasciences.com]
- 7. Bioavailability and swallowability of an age-appropriate, delayed-release mesalamine formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Differential Food Patterns on the Pharmacokinetics of Enteric-Coated Mesalazine Tablets in the Same Cohort of Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulfasalazine interactions: Alcohol, supplements, and more [medicalnewstoday.com]
- 14. How and when to take sulfasalazine - NHS [nhs.uk]
- 15. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Olsalazine Monograph for Professionals - Drugs.com [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. What is Olsalazine Sodium used for? [synapse.patsnap.com]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. ibdclinic.ca [ibdclinic.ca]
- 23. researchgate.net [researchgate.net]
- 24. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Reducing Inter-Individual Variability in 5-ASA Clinical Trial Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inter-individual variability in 5-aminosalicylic acid (5-ASA) clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of inter-individual variability in response to 5-ASA treatment?
A1: The main factors contributing to inconsistent patient outcomes in 5-ASA clinical trials include:
-
Gut Microbial Metabolism: A significant portion of 5-ASA can be inactivated through acetylation by gut bacteria, converting it to N-acetyl 5-ASA, a metabolite with no anti-inflammatory properties.[1][2][3][4] The presence and activity of specific microbial acetyltransferase enzymes vary considerably among individuals.[3][4]
-
Pharmacogenomics: Genetic variations in host enzymes, such as N-acetyltransferase 1 (NAT1), may influence the systemic metabolism of 5-ASA, potentially affecting its efficacy and the risk of adverse events.[5][6]
-
Drug Formulation and Delivery: Different 5-ASA formulations utilize distinct release mechanisms (e.g., pH-dependent, time-dependent), leading to variations in drug concentration at the site of colonic inflammation.[7][8][9]
-
Patient Adherence: Suboptimal adherence to prescribed 5-ASA regimens is a major contributor to treatment failure and increased rates of disease relapse in real-world settings.[10][11][12]
-
Disease Characteristics: The location and severity of ulcerative colitis (UC) can impact the effectiveness of different 5-ASA formulations and dosing strategies.[13]
-
Dosing Regimens: Variability in induction and maintenance dosing can affect clinical outcomes. Optimized dosing, including the use of higher doses for moderate disease and combination therapy (oral and rectal), can improve remission rates.[14][15][16]
Q2: How does the gut microbiome specifically impact 5-ASA efficacy?
A2: The gut microbiome plays a crucial role by metabolizing 5-ASA into N-acetyl 5-ASA, an inactive form.[1][2] This acetylation is carried out by microbial enzymes, primarily from the thiolase and acyl-CoA N-acyltransferase superfamilies.[3][4] The presence of genes encoding these enzymes in a patient's gut microbiome is associated with a higher risk of 5-ASA treatment failure.[2][3] This microbial inactivation reduces the bioavailability of active 5-ASA at the colonic mucosa, thereby diminishing its therapeutic effect.[1]
Q3: What is the clinical significance of different 5-ASA formulations?
A3: Various oral 5-ASA formulations are designed to deliver the active drug to the colon while minimizing absorption in the upper gastrointestinal tract. These include pH-dependent release, timed-release, and prodrug formulations.[7][8] The choice of formulation can lead to different mucosal 5-ASA concentrations, which may influence clinical efficacy.[9] Novel formulations aim to improve patient adherence through once-daily dosing and to provide more consistent drug distribution throughout the colon.[10][17][18]
Q4: Can personalized dosing strategies help reduce variability?
A4: Yes, personalized dosing can mitigate some of the inter-individual variability. For instance, higher doses of 5-ASA (e.g., 4.8 g/day ) may be more effective in patients with moderate disease or those who have previously used corticosteroids.[5][14] Furthermore, combining oral and rectal 5-ASA therapy can be more effective than either treatment alone for distal disease.[7][19] A "treat-to-target" approach, where the dose is optimized based on biomarkers like fecal calprotectin, has also shown promise in improving outcomes.[19]
Troubleshooting Guides
Issue: High Rate of Non-Responders in a 5-ASA Clinical Trial
| Potential Cause | Troubleshooting Steps |
| High prevalence of microbial 5-ASA acetylation | 1. Microbiome Analysis: Perform metagenomic and metatranscriptomic analysis of stool samples to identify and quantify microbial acetyltransferase genes. 2. Stratification: Stratify patients based on the presence or absence of these microbial markers to assess their impact on treatment response. |
| Suboptimal Drug Formulation for the Target Population | 1. Pharmacokinetic Sub-study: Conduct a pharmacokinetic sub-study to measure mucosal 5-ASA concentrations in a subset of participants. 2. Formulation Comparison: If feasible within the trial design, compare outcomes between different 5-ASA formulations. |
| Poor Medication Adherence | 1. Adherence Monitoring: Implement robust adherence monitoring, such as pill counts, electronic monitoring, or patient-reported outcomes. 2. Simplify Dosing: Utilize once-daily dosing formulations to improve adherence.[8][12] |
| Inclusion of Patients with Genetic Non-Response Markers | 1. Pharmacogenomic Testing: Genotype patients for relevant polymorphisms in genes like NAT1, although the direct impact on efficacy is still under investigation.[5] |
Issue: Unexpected Adverse Events or 5-ASA Intolerance
| Potential Cause | Troubleshooting Steps |
| Pharmacogenomic Predisposition to Toxicity | 1. Genetic Screening: Screen for genetic biomarkers associated with 5-ASA-induced adverse events. Recent studies have identified specific SNPs that may predict severe adverse reactions.[20] 2. Dose Adjustment: For patients with known risk-associated genotypes, consider lower starting doses or alternative therapies. |
| 5-ASA-Induced Colitis Exacerbation | 1. Symptom Monitoring: Closely monitor for paradoxical exacerbation of colitis symptoms (e.g., increased diarrhea, fever) within 2-3 weeks of initiating 5-ASA.[21] 2. Prompt Discontinuation: If 5-ASA-induced exacerbation is suspected, promptly withdraw the drug and observe for clinical improvement.[21] |
| Dysbiosis-Related Intolerance | 1. Microbiome Profiling: Analyze the gut microbiome composition, as dysbiosis has been associated with 5-ASA intolerance.[22] |
Quantitative Data Summary
Table 1: Impact of Optimized 5-ASA Therapy on Remission Rates
| Treatment Strategy | Patients Achieving Remission (Induction) | Patients Avoiding Systemic Steroids | Reduction in Relapses (Maintenance) |
| Standard Treatment | 47.3% | - | 23.1% |
| Optimized Treatment | 65.7% | 18.4% | 18.3% (21% reduction vs. standard) |
| Data adapted from a decision tree model of 10,000 patients.[16] |
Table 2: Influence of Dosing on Clinical Remission in Mild-to-Moderate Ulcerative Colitis
| Daily 5-ASA Dose | Clinical Remission Rate (at 8 weeks) |
| 1.5 g/day (0.5g TID) | 50% |
| 3.0 g/day (1.0g TID) | 66% |
| 4.5 g/day (1.5g TID) | 55% |
| Data from a double-blind, multicenter trial (n=321).[23] |
Table 3: Adherence and Relapse Rates with MMX Mesalamine
| Adherence Level (at 12 months) | Relapse Rate |
| ≥ 80% | 31.2% |
| < 80% | 52.5% |
| Data from the SIMPLE open-label study.[19] |
Experimental Protocols
Protocol 1: Metagenomic and Metatranscriptomic Analysis of Gut Microbiome for 5-ASA Acetylating Capacity
-
Sample Collection: Collect stool samples from trial participants at baseline and at specified follow-up time points. Immediately store samples at -80°C.
-
Nucleic Acid Extraction: Co-extract DNA and RNA from stool samples using a validated kit.
-
Library Preparation and Sequencing:
-
Metagenomics: Prepare shotgun metagenomic libraries from the extracted DNA and sequence on a high-throughput platform (e.g., Illumina NovaSeq).
-
Metatranscriptomics: Deplete ribosomal RNA from the extracted RNA, synthesize cDNA, prepare sequencing libraries, and sequence.
-
-
Bioinformatic Analysis:
-
Process raw sequencing reads for quality control.
-
Perform taxonomic and functional profiling of the metagenomic and metatranscriptomic data.
-
Specifically, quantify the abundance and expression of known microbial acetyltransferase genes (e.g., from thiolase and acyl-CoA N-acyltransferase superfamilies).
-
-
Statistical Analysis: Correlate the abundance and expression of these genes with clinical outcomes (e.g., remission, non-response) to identify predictive microbial signatures.
Protocol 2: Pharmacogenomic Analysis of NAT1 Genotypes
-
Sample Collection: Collect a blood or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected sample.
-
Genotyping:
-
Use a targeted genotyping method, such as TaqMan SNP genotyping assays or a custom genotyping array, to identify polymorphisms in the NAT1 gene.
-
Alternatively, perform whole-genome or whole-exome sequencing if broader genetic data is being collected for the trial.
-
-
Data Analysis:
-
Call genotypes for the targeted SNPs.
-
Categorize patients into acetylator phenotypes (e.g., rapid, slow) based on their genotypes, if established associations exist.
-
-
Statistical Analysis: Assess the association between NAT1 genotypes/phenotypes and 5-ASA efficacy and safety endpoints.
Visualizations
Caption: Microbial inactivation of 5-ASA in the colonic lumen.
Caption: Workflow for microbiome-based prediction of 5-ASA response.
Caption: Logical workflow for troubleshooting trial outcome variability.
References
- 1. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]
- 4. scilit.com [scilit.com]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 8. Improving delivery of aminosalicylates in ulcerative colitis: effect on patient outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 5-aminosalicylic acid formulations in ulcerative colitis: old dog, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Persistence and Adherence to 5-ASA Therapy in Long-Term Control of Mild-to-moderate Ulcerative Colitis - The Medical Xchange [themedicalxchange.com]
- 13. Clinical Background Factors as Predictors of the Efficacy of 5-Aminosalicylic Acid Suppositories in Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 17. login.medscape.com [login.medscape.com]
- 18. Novel drug delivery systems for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. New genetic biomarkers predicting 5-aminosalicylate-induced adverse events in patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Aminosalicylic acid aggravates colitis mimicking exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Aminosalicylic acid intolerance is associated with a risk of adverse clinical outcomes and dysbiosis in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The optimal dose of 5-aminosalicylic acid in active ulcerative colitis: a dose-finding study with newly developed mesalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Aminosalicylate and Its Prodrugs in Inflammatory Bowel Disease
An Objective Guide for Researchers and Drug Development Professionals
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of mild to moderate inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2][3] Its therapeutic action is believed to be topical, directly targeting the inflamed mucosa of the gastrointestinal tract.[1][4] However, pure 5-ASA is rapidly absorbed in the upper gastrointestinal tract, which limits its delivery to the distal small intestine and colon where inflammation in IBD is most prominent.[5] To overcome this challenge, several prodrugs and delayed-release formulations have been developed to ensure targeted delivery of 5-ASA to the site of inflammation.[2][5]
This guide provides a detailed comparison of 5-ASA and its principal prodrugs—sulfasalazine, olsalazine, and balsalazide—focusing on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy supported by experimental data.
Mechanism of Action: From Prodrug to Active Moiety
The primary goal of 5-ASA prodrugs is to transport the active 5-ASA molecule safely through the upper GI tract and release it in the colon. This is achieved through an azo bond that links 5-ASA to a carrier molecule. This bond is resistant to digestion by human enzymes but is effectively cleaved by azoreductase enzymes produced by colonic bacteria.[2][4]
-
Sulfasalazine: The first-generation prodrug, sulfasalazine, links 5-ASA to sulfapyridine.[1] While effective, the sulfapyridine moiety is responsible for a significant portion of the adverse effects associated with the drug.[4]
-
Olsalazine: This "second-generation" prodrug consists of two 5-ASA molecules joined by an azo bond. Upon cleavage in the colon, it releases two active molecules.
-
Balsalazide: This prodrug links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, which is designed to minimize side effects.[6]
The released 5-ASA exerts its anti-inflammatory effects through multiple pathways, though the exact mechanism remains a subject of ongoing research.[7] Key proposed mechanisms include the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, scavenging of reactive oxygen species, and modulation of inflammatory signaling pathways.[7][8]
Signaling Pathway Modulation by 5-ASA
A primary anti-inflammatory mechanism of 5-ASA involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[9][10] Activated PPAR-γ can interfere with pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), reducing the expression of inflammatory cytokines such as TNF-α and IL-1β.[9][10][11]
References
- 1. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 2. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Aminosalicylate in Colorectal Cancer Chemoprevention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aminosalicylate (5-ASA), also known as mesalamine, with other leading chemopreventive agents for colorectal cancer (CRC). It is designed to offer an objective analysis of performance, supported by experimental data, to inform research and drug development in the field of CRC chemoprevention.
Comparative Efficacy of Chemopreventive Agents
The following tables summarize quantitative data from clinical studies, offering a direct comparison of the efficacy of 5-ASA, aspirin, and celecoxib in preventing colorectal adenomas and cancer.
Table 1: Comparison of Efficacy in Reducing Colorectal Adenoma Recurrence
| Agent | Dosage | Study Population | Efficacy Metric | Result | Adverse Events |
| This compound (Mesalazine) | ≥1.2 g/day | Patients with Ulcerative Colitis | Odds Ratio (OR) for CRC | 0.09 (91% risk reduction) vs. no treatment[1] | Generally well-tolerated with limited systemic side effects[1] |
| Aspirin | 81-325 mg/day | Patients with a history of colorectal adenomas | Pooled Risk Ratio (RR) for any adenoma | 0.83 vs. placebo[2] | Increased risk of gastrointestinal bleeding[2] |
| Aspirin | 81 mg/day | Patients with a history of one or more colorectal adenomas | Absolute Risk Reduction for advanced adenomas | 3.7%[3] | Not specified in this study |
| Celecoxib | 400 mg/day | Patients with previous adenoma removal | Risk Ratio (RR) for adenoma incidence at 5 years | Reduced risk compared to placebo | Increased risk of renal and cardiovascular adverse events[4] |
| Celecoxib | 400 mg or 800 mg/day | High-risk patients for colon cancer (APC trial) | Reduction in advanced colorectal adenomas | 41% reduction at 5 years (for 3 years of use)[5] | Increased cardiovascular toxicity[5] |
| Ibuprofen | ≥30 pills/month | General population (PLCO Cancer Screening Trial) | Odds Ratio (OR) for incident advanced adenoma | 0.48 vs. <4 pills/month[6] | Not specified in this study |
Table 2: Comparison of Efficacy in Reducing Colorectal Cancer Incidence
| Agent | Dosage | Study Population | Efficacy Metric | Result | Adverse Events |
| This compound (Mesalazine) | Regular Therapy | Patients with Ulcerative Colitis | Odds Ratio (OR) for CRC | 0.25 (75% risk reduction)[1] | Well-tolerated in IBD patients[1] |
| Aspirin | 600 mg/day | Patients with Lynch Syndrome (CAPP2 trial) | Reduction in CRC incidence (after at least 2 years of use) | Nearly 60% decrease vs. placebo[7] | High dose may increase bleeding risk |
| Aspirin | Daily use for >5 years | Men and women | Relative Risk (RR) of CRC | 0.68[3] | Dose-dependent gastrointestinal bleeding |
| Celecoxib | Not specified for CRC incidence | Patients with stage 3 colon cancer (Alliance 80702 trial) | Disease-free survival in patients with PIK3CA mutations | Significantly improved vs. those without the mutation[8] | Cardiovascular risks |
Mechanisms of Action: A Comparative Overview
5-ASA and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their chemopreventive effects through various molecular pathways. While there is some overlap, key differences in their mechanisms and side-effect profiles exist.
This compound (5-ASA): The chemopreventive properties of 5-ASA are thought to be multifactorial.[1] It has been shown to interfere with the Wnt/β-catenin and NF-κB signaling pathways, both of which are crucial in colorectal carcinogenesis. Additionally, 5-ASA possesses antioxidant properties and can induce apoptosis and affect cell cycle progression in cancer cells. A key advantage of 5-ASA is its favorable safety profile, especially in patients with inflammatory bowel disease (IBD), where other NSAIDs may exacerbate colitis.[1]
Aspirin: Aspirin's primary mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are implicated in inflammation and cell proliferation.[9] It has also been shown to have COX-independent effects, including the induction of apoptosis. However, its long-term use is associated with an increased risk of gastrointestinal bleeding.[2]
Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs like aspirin. COX-2 is often overexpressed in colorectal tumors, making it a rational target for chemoprevention. Clinical trials have demonstrated its efficacy in reducing adenoma recurrence, but concerns about cardiovascular toxicity have limited its widespread use for prevention.[5][10]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in CRC chemoprevention research, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CRC chemopreventive agents are provided below.
Western Blot Analysis for β-catenin
This protocol is for the detection and quantification of β-catenin protein levels in cell lysates.
1. Cell Lysis and Protein Extraction:
-
Culture colorectal cancer cells (e.g., SW480, HCT116) to 70-80% confluency.
-
Treat cells with the desired concentration of the chemopreventive agent (e.g., 5-ASA) or vehicle control for a specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with a primary antibody specific for β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).[11][12][13][14]
MTT Assay for Cell Proliferation
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed colorectal cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Treat the cells with various concentrations of the chemopreventive agent for the desired time period (e.g., 72 hours). Include a vehicle control.
3. MTT Addition and Incubation:
-
After the treatment period, remove the medium.
-
Add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the cells for 1.5 hours at 37°C.
4. Solubilization of Formazan Crystals:
-
Carefully remove the MTT solution.
-
Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes with shaking.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.[15][16][17][18]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation:
-
For tissue sections, deparaffinize and rehydrate formalin-fixed paraffin-embedded colon tissue.
-
For cultured cells, fix the cells with 3.7% buffered formaldehyde.
2. Permeabilization:
-
Treat the samples with Proteinase K to allow for nuclear access of the labeling reagents.
3. TUNEL Reaction:
-
Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., Digoxigenin-dUTP) in a humidified chamber at 37°C for 1-2 hours. This allows the TdT to add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
4. Detection:
-
For Chromogenic Detection:
-
Incubate with an anti-Digoxigenin antibody conjugated to HRP.
-
Add a DAB (3,3'-diaminobenzidine) substrate to produce a brown precipitate in apoptotic cells.
-
-
For Fluorescent Detection:
-
Use a fluorophore-conjugated dUTP or a secondary antibody conjugated to a fluorescent dye.
-
5. Counterstaining and Visualization:
-
Counterstain the nuclei with a suitable stain (e.g., hematoxylin for chromogenic detection, DAPI for fluorescent detection).
-
Visualize the samples under a light or fluorescence microscope. Apoptotic nuclei will be stained (e.g., brown or fluorescent).
6. Quantification:
-
The apoptotic index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells in a given area.[19][20][21][22]
References
- 1. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Non-aspirin non-steroidal anti-inflammatory drugs in colorectal cancer: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data Shore Up Celecoxib's Colorectal Chemopreventive Effects | MDedge [live.mdedge.com]
- 6. Aspirin, Ibuprofen and Reduced Risk of Advanced Colorectal Adenoma Incidence and Recurrence and Colorectal Cancer in the PLCO Cancer Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Shows Aspirin Reduces Colorectal Cancer in Those at High Risk - NCI [cancer.gov]
- 8. Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Chemoprevention of Colorectal Cancer—With Emphasis on Low-Dose Aspirin and Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of celecoxib on the incidence of recurrent colorectal adenomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell proliferation activity assay [bio-protocol.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. Detection of Apoptotic Cells in Human Colorectal Cancer by Two Different in situ Methods: Antibody against Single‐stranded DNA and Terminal Deoxynucleotidyl Transferase‐mediated dUTP‐biotin Nick End‐labeling (TUNEL) Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotna.net [biotna.net]
A Head-to-Head Comparison of Oral 5-ASA Formulations for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Oral 5-aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the management of mild to moderate ulcerative colitis.[1][2][3] Its therapeutic effect is primarily topical, acting on the inflamed mucosa of the gastrointestinal tract.[1] Consequently, various oral formulations have been engineered to optimize drug delivery to the colon while minimizing systemic absorption in the upper gastrointestinal tract.[1][4] This guide provides a detailed, evidence-based comparison of different oral 5-ASA formulations, focusing on their delivery mechanisms, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and methodologies.
Delivery Mechanisms and Pharmacokinetics
The primary challenge in oral 5-ASA therapy is to ensure that the active drug reaches the colon.[4] To achieve this, several formulation strategies have been developed, broadly categorized as pH-dependent release, time-dependent release (or extended-release), and multi-matrix systems.[1][3]
-
pH-Dependent Release: These formulations, such as Asacol, are coated with a resin (e.g., Eudragit-S) that dissolves at a specific pH.[1][5] As the tablet passes through the acidic environment of the stomach and small intestine, the coating remains intact. Upon reaching the more alkaline environment of the terminal ileum and colon (typically pH ≥ 7.0), the coating dissolves, releasing the 5-ASA.[1]
-
Time-Dependent (Extended-Release): Formulations like Pentasa utilize microgranules coated with a semi-permeable membrane (e.g., ethylcellulose).[1][6] This design allows for the gradual, time-controlled release of 5-ASA as the microgranules travel through the gastrointestinal tract, starting from the small intestine and continuing to the colon.[3][6]
-
Multi-Matrix System (MMX): This technology, used in formulations like Lialda, combines a pH-dependent coating with a lipophilic and hydrophilic matrix.[3] This dual mechanism allows for a delayed and then extended release of 5-ASA throughout the colon, facilitating once-daily dosing.[3]
-
Prodrugs: Formulations like sulfasalazine, olsalazine, and balsalazide are prodrugs where 5-ASA is linked to a carrier molecule by an azo bond.[6][7] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA in the large intestine.[6][7][8]
The choice of formulation can influence the concentration of 5-ASA in the colonic mucosa. Studies have shown that patients receiving pH-dependent-release formulations may have significantly higher mucosal concentrations of 5-ASA compared to those receiving pro-drugs or time-dependent-release formulations.[6]
Comparative Efficacy and Safety
While different formulations are designed with distinct release mechanisms, systematic reviews and meta-analyses have generally found no significant differences in overall efficacy or safety among the various oral 5-ASA formulations for the induction and maintenance of remission in ulcerative colitis.[2][9] However, some studies suggest that in specific patient populations, the choice of formulation may be important. For instance, a double-blind, randomized study found that a higher dose of a pH-dependent release formulation was more effective than a time-dependent release formulation for inducing remission in patients with mild-to-moderate active ulcerative colitis, particularly in those with proctitis-type UC.[1]
Dosing frequency is another factor that differs between formulations, with some delayed-release and multi-matrix systems allowing for once-daily administration, which may improve patient adherence.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of different oral 5-ASA formulations.
Table 1: Clinical Efficacy of pH-Dependent vs. Time-Dependent Release Formulations in Active Ulcerative Colitis
| Formulation Group | Dose | Mean Decrease in UC-DAI* | Remission Rate |
| pH-Dependent Release | 3.6 g/day | 2.9 | Highest among groups |
| pH-Dependent Release | 2.4 g/day | 1.5 | - |
| Time-Dependent Release | 2.25 g/day | 1.3 | - |
| Placebo | - | 0.3 | - |
*Ulcerative Colitis Disease Activity Index. Data from a double-blind, randomized trial comparing a pH-dependent release formulation (Asacol) to a time-dependent release formulation (Pentasa). A higher decrease in UC-DAI indicates greater efficacy.[1]
Table 2: Mucosal 5-ASA Concentrations by Formulation Type
| Formulation Type | Mean Mucosal 5-ASA Concentration (ng/mg) |
| pH-Dependent Release | 51.75 ± 5.72 |
| Time-Dependent Release | 38.24 ± 5.53 |
| Pro-drugs | 33.35 ± 5.78 |
| Oral + Topical (pH-Dependent) | 72.33 ± 11.23 |
Data from a study measuring 5-ASA concentrations in sigmoid colon biopsies.[6]
Table 3: In Vitro Dissolution of 5-ASA from Different Formulations at Various pH Levels
| Formulation | % 5-ASA Release at pH 1.0 (2h) | % 5-ASA Release at pH 6.0 (1h) | Time to Complete Release at pH 6.8 |
| Apriso® (Extended-Release) | 1% | 36% | 3 hours |
| Asacol® HD (Delayed-Release) | <1% | <1% | >8 hours |
| Pentasa® (Extended-Release) | 48% | 56% (cumulative) | >8 hours (92% release) |
Data from an in vitro dissolution study simulating gastrointestinal conditions.[11]
Experimental Protocols
1. In Vitro Dissolution Testing of Mesalamine Formulations
This protocol is a synthesized example based on published methodologies.[11][12][13]
-
Objective: To determine the in vitro release profile of 5-ASA from different oral formulations under simulated gastrointestinal pH conditions.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Methodology:
-
Acid Stage (Stomach): Place one tablet of the formulation in 900 mL of 0.1 N HCl (pH 1.0). Maintain the temperature at 37°C ± 0.5°C and the paddle speed at 100 rpm. After 2 hours, collect samples for analysis.
-
Initial Buffer Stage (Small Intestine): Transfer the tablet to 900 mL of phosphate buffer (pH 6.4). Maintain the same temperature and paddle speed. Collect samples after 1 hour.
-
Subsequent Buffer Stage (Colon): Transfer the tablet to 900 mL of phosphate buffer (pH 7.2). Maintain the same temperature and paddle speed. Collect samples at regular intervals for up to 8 hours.
-
-
Analysis: Determine the concentration of 5-ASA in the collected samples using UV-Vis spectrophotometry at a wavelength of 330 nm for the buffer stages and 301 nm for the acid stage.[11][12] Calculate the cumulative percentage of 5-ASA released at each time point.
2. Measurement of 5-ASA Mucosal Concentration
This protocol is a synthesized example based on published methodologies.[6][14][15][16]
-
Objective: To quantify the concentration of 5-ASA in colonic mucosal tissue.
-
Sample Collection: Obtain endoscopic biopsies from the sigmoid colon of patients undergoing treatment with a specific 5-ASA formulation.
-
Methodology:
-
Sample Preparation: Weigh the biopsy specimens and homogenize them in a suitable buffer.
-
Extraction: Perform a protein precipitation and extraction of 5-ASA and its metabolites from the tissue homogenate using an organic solvent.
-
Chromatographic Analysis: Analyze the extracted samples using High-Pressure Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: Create a standard curve using known concentrations of 5-ASA. Calculate the concentration of 5-ASA in the tissue homogenates and express the results as ng of 5-ASA per mg of tissue.
-
Visualizations
Caption: Release profiles of different oral 5-ASA formulations in the GI tract.
Caption: Experimental workflow for in vitro dissolution testing of 5-ASA formulations.
References
- 1. Direct comparison of two different mesalamine formulations for the induction of remission in patients with ulcerative colitis: A double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are there any differences in the efficacy and safety of different formulations of Oral 5-ASA used for induction and maintenance of remission in ulcerative colitis? evidence from cochrane reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalamine Formulations Explained: 5 Types for Ulcerative Colitis | MyCrohnsAndColitisTeam [mycrohnsandcolitisteam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vitro dissolution testing: Topics by Science.gov [science.gov]
- 14. Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mucosal concentrations of N‐acetyl‐5‐aminosalicylic acid related to endoscopic activity in ulcerative colitis patients with mesalamine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Aminosalicylic Acid in Combination with Biologics in Colitis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, has evolved significantly with the advent of biologic therapies. While 5-aminosalicylic acid (5-ASA) compounds remain a cornerstone for inducing and maintaining remission in mild-to-moderate ulcerative colitis, the question of their utility in conjunction with biologics for more severe disease is a subject of ongoing investigation.[1][2] This guide provides a comparative overview of the available evidence, with a focus on preclinical models of colitis, to elucidate the efficacy of combining 5-ASA with biologic agents.
Clinical Evidence Overview
Numerous clinical studies and meta-analyses have investigated the efficacy of continuing 5-ASA therapy after the introduction of a biologic. The consensus from these studies indicates that for patients with moderate-to-severe ulcerative colitis requiring escalation to biologic therapy, continuing 5-ASA does not provide additional benefits in terms of clinical remission, endoscopic improvement, or corticosteroid-free remission.[3][4][5][6] In fact, biologic monotherapy is often considered more cost-effective.[3] A pooled analysis of data from the Active Ulcerative Colitis Trial-1 and 2 showed no significant difference in endoscopic remission rates between patients receiving infliximab with or without concomitant 5-ASA.[3] Similarly, a retrospective study on vedolizumab combination therapy did not find improved outcomes with the addition of 5-ASA.[3]
Preclinical Colitis Models: Methodologies
Preclinical animal models are crucial for dissecting the mechanisms of action and evaluating the therapeutic potential of new treatments for colitis. The most commonly used models are the dextran sulfate sodium (DSS) and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS model is a widely used translational model for inducing acute and chronic colitis in rodents.
-
Induction: Colitis is induced by administering DSS in the drinking water of mice or rats. The concentration of DSS typically ranges from 2% to 5% (w/v) and is administered for a period of 5 to 7 days to induce acute colitis. Chronic colitis can be induced by administering multiple cycles of DSS.
-
Mechanism: DSS is a chemical colitogen that is toxic to the colonic epithelium. It disrupts the intestinal epithelial barrier, leading to the influx of luminal antigens into the mucosa, which in turn triggers an inflammatory response.
-
Assessment of Colitis Severity: The severity of colitis is assessed daily by monitoring body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI). At the end of the experiment, the colon is excised, and its length and weight are measured. Histological analysis of colonic tissue is performed to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is also often measured in the colonic tissue.
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
The TNBS model is another common method for inducing colitis in rodents, which mimics some aspects of Crohn's disease.
-
Induction: Colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol. Ethanol is used to break the mucosal barrier, allowing TNBS, a hapten, to penetrate the colonic wall.
-
Mechanism: TNBS binds to colonic proteins, rendering them immunogenic and eliciting a T-cell mediated immune response that leads to chronic inflammation.
-
Assessment of Colitis Severity: Similar to the DSS model, colitis severity is monitored by assessing body weight, stool consistency, and rectal bleeding. Macroscopic scoring of the colon is performed at the end of the study to evaluate the extent of inflammation and ulceration. Histological examination and MPO activity measurement are also standard outcome measures.
Comparative Efficacy in Preclinical Models: An Illustrative Overview
Direct preclinical studies comparing 5-ASA, a biologic, and their combination are notably scarce in published literature. The following tables present illustrative data based on the expected individual effects of these agents as observed in various preclinical studies. These tables are intended to provide a framework for comparison and are not derived from a single head-to-head study.
Table 1: Illustrative Comparison of Monotherapy and Combination Therapy on Disease Activity Index (DAI) in a DSS-Induced Colitis Mouse Model
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Control (No DSS) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 1.2 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 |
| DSS + 5-ASA | 1.0 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.0 ± 0.3 |
| DSS + Anti-TNFα | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| DSS + 5-ASA + Anti-TNFα | 0.7 ± 0.2 | 1.4 ± 0.2 | 1.7 ± 0.3 | 1.1 ± 0.2 |
DAI is scored on a scale of 0-4, based on weight loss, stool consistency, and bleeding. Data are presented as mean ± standard error of the mean (SEM). This data is illustrative.
Table 2: Illustrative Comparison of Monotherapy and Combination Therapy on Histological Score and Myeloperoxidase (MPO) Activity in a DSS-Induced Colitis Mouse Model
| Treatment Group | Histological Score (0-12) | MPO Activity (U/g tissue) |
| Control (No DSS) | 0.2 ± 0.1 | 1.5 ± 0.5 |
| DSS + Vehicle | 9.8 ± 1.2 | 25.4 ± 3.1 |
| DSS + 5-ASA | 6.5 ± 0.9 | 15.2 ± 2.5 |
| DSS + Anti-TNFα | 4.2 ± 0.7 | 8.9 ± 1.8 |
| DSS + 5-ASA + Anti-TNFα | 4.0 ± 0.6 | 8.5 ± 1.7 |
Histological score assesses inflammation severity and tissue damage. MPO activity is an indicator of neutrophil infiltration. Data are presented as mean ± SEM. This data is illustrative.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-ASA and Anti-TNFα in Colitis
The therapeutic effects of 5-ASA are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Anti-TNFα biologics directly neutralize the pro-inflammatory cytokine TNFα, preventing it from binding to its receptors and activating downstream inflammatory signaling cascades, including the NF-κB pathway.
Caption: Simplified signaling pathway in colitis showing the inhibitory actions of 5-ASA and Anti-TNFα.
Experimental Workflow for a Preclinical Combination Study
A typical workflow for evaluating the efficacy of a combination therapy in a colitis model would involve several key steps, from colitis induction to data analysis.
Caption: A standard experimental workflow for a preclinical study of combination therapy in a colitis model.
Conclusion
While 5-ASA compounds are effective for mild-to-moderate ulcerative colitis, the current body of clinical evidence does not support a significant synergistic or additive effect when combined with biologic therapies in patients with moderate-to-severe disease. Preclinical studies directly comparing 5-ASA, biologics, and their combination in colitis models are lacking, which represents a gap in the literature. The illustrative data and experimental protocols provided in this guide are based on the known individual effects of these agents and common methodologies in the field. Future preclinical research should focus on head-to-head comparisons in various colitis models to better understand the potential interactions and to identify specific patient populations, if any, that might benefit from such a combination therapy. This would provide a stronger rationale for the design of future clinical trials.
References
- 1. Investigating the effects of combined treatment of mesalazine with Lactobacillus casei in the experimental model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Orally Administered Recombinant Anti-TNF Alpha Fusion Protein for the Treatment of Ulcerative Colitis: Results From a Phase 2a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of biologics and biosimilars in inflammatory bowel disease: current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 5-ASA and 4-ASA in Experimental Colitis: A Guide for Researchers
For researchers and drug development professionals, understanding the nuances of aminosalicylates is critical in the pursuit of more effective treatments for inflammatory bowel disease (IBD). This guide provides a comparative analysis of 5-aminosalicylic acid (5-ASA, mesalamine) and its isomer, 4-aminosalicylic acid (4-ASA, para-aminosalicylic acid), in the context of experimental colitis, supported by available experimental data.
While 5-ASA is a cornerstone therapy for ulcerative colitis, its isomer, 4-ASA, has also demonstrated anti-inflammatory properties. This comparison delves into their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy in Experimental Colitis
Direct quantitative comparisons of 5-ASA and 4-ASA in the same preclinical colitis models are limited in the published literature. However, existing studies in both animal models and human clinical trials provide valuable insights into their relative performance.
In a notable study utilizing a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, both 5-ASA and 4-ASA, administered for three weeks at a dose of 50 micrograms/kg, were found to significantly reduce colonic interleukin-1 (IL-1) generation and the overall severity of inflammation[1]. This suggests a comparable efficacy in this particular experimental setting.
Interestingly, a discrepancy was observed in in-vitro studies using colonic biopsies from patients with active ulcerative colitis. In this context, 5-ASA (at 100 micrograms/ml) effectively decreased IL-1 content and release, whereas 4-ASA (at the same concentration) showed no significant effect[1]. This highlights potential differences in their mechanisms of action or potency in human tissue.
Clinical trials in patients with IBD have suggested similar efficacy between the two compounds. A double-blind study in patients with ulcerative colitis demonstrated that rectal administration of 2g of 4-ASA was as effective as 2g of 5-ASA in inducing clinical, sigmoidoscopic, and histological improvement[2]. Furthermore, a pilot study in patients with quiescent Crohn's ileocolitis found that oral slow-release tablets of 4-ASA (1.5 g/day ) were potentially as effective as 5-ASA (1.5 g/day ) in maintaining remission[3][4].
Some literature suggests that 4-ASA may be up to 50% more potent than 5-ASA in combating inflammation, although the preclinical data to robustly support this claim is not extensively detailed[5].
Table 1: Summary of Comparative Efficacy Data
| Parameter | 5-ASA | 4-ASA | Study Model | Key Findings | Reference |
| Inflammation & IL-1 Generation | Significantly decreased | Significantly decreased | TNBS-induced colitis (rat) | Both compounds showed comparable efficacy at the same dose. | [1] |
| IL-1 Content & Release | Decreased | No significant effect | Human ulcerative colitis biopsies (in vitro) | 5-ASA was effective, while 4-ASA was not, suggesting mechanistic differences. | [1] |
| Clinical Improvement | 81% of patients improved | 77% of patients improved | Ulcerative colitis (human clinical trial, rectal enema) | No statistically significant difference in efficacy was observed. | [2] |
| Maintenance of Remission | 38% relapse rate | 36% relapse rate | Crohn's ileocolitis (human clinical trial, oral) | Relapse rates were not statistically different, suggesting similar efficacy. | [3][4] |
Mechanisms of Action: A Tale of Two Isomers
The anti-inflammatory effects of 5-ASA and 4-ASA are believed to be mediated through distinct, though potentially overlapping, signaling pathways.
5-Aminosalicylic Acid (5-ASA): The mechanism of 5-ASA is relatively well-characterized. Its primary modes of action include:
-
PPAR-γ Activation: 5-ASA is a known agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[6]. Activation of PPAR-γ in intestinal epithelial cells has been shown to be crucial for the anti-inflammatory effects of 5-ASA in dextran sulfate sodium (DSS)-induced colitis models[6][7][8].
-
NF-κB Inhibition: By activating PPAR-γ, 5-ASA can subsequently inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[9][10]. NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines.
-
Inhibition of Pro-inflammatory Mediators: 5-ASA also inhibits the production of prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways[10].
-
Reactive Oxygen Species (ROS) Scavenging: 5-ASA possesses antioxidant properties and can scavenge reactive oxygen species, which contribute to mucosal damage in IBD[10].
4-Aminosalicylic Acid (4-ASA): The mechanism of action for 4-ASA is less well-defined. However, available evidence suggests it operates differently from its isomer:
-
NF-κB Inhibition: The primary proposed mechanism for 4-ASA's anti-inflammatory effect is the inhibition of the NF-κB pathway[5].
-
Limited Effect on Arachidonic Acid Metabolism: Unlike 5-ASA, 4-ASA does not appear to significantly inhibit the lipoxygenation of arachidonic acid[5].
-
Ineffective as a Radical Scavenger: 4-ASA is also reported to be an ineffective scavenger of free radicals[5].
This divergence in mechanistic pathways presents an intriguing area for further research and could have implications for therapeutic targeting in different subsets of IBD patients.
Experimental Protocols
Reproducible and well-defined experimental protocols are fundamental to the comparative analysis of therapeutic agents. Below are detailed methodologies for two commonly used models of experimental colitis.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
This model is characterized by a Th1-mediated immune response and transmural inflammation.
Protocol:
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Induction:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats (e.g., with isoflurane).
-
Gently insert a flexible catheter (2 mm in diameter) 8 cm into the colon via the anus.
-
Slowly instill 0.5 mL of the TNBS solution (e.g., 100 mg/kg TNBS dissolved in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for approximately 60 seconds to ensure distribution of the TNBS solution within the colon.
-
-
Treatment:
-
Administer 5-ASA or 4-ASA (e.g., 50 µg/kg) daily via oral gavage or as specified in the study design, starting 24 hours after colitis induction.
-
A control group should receive the vehicle solution.
-
-
Monitoring and Evaluation:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
At the end of the study period (e.g., 7 or 21 days), euthanize the animals and collect the colon.
-
Measure colon length and weight.
-
Perform macroscopic scoring of inflammation and ulceration.
-
Collect tissue samples for histological analysis (H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and cytokine levels (e.g., IL-1β, TNF-α) by ELISA or qPCR).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is characterized by epithelial injury and a more mixed Th1/Th2 inflammatory response.
Protocol:
-
Animal Model: C57BL/6 or BALB/c mice (8-12 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week.
-
Induction:
-
Provide mice with drinking water containing 2.5-5% (w/v) DSS ad libitum for a period of 5-7 days.
-
Replace the DSS solution every 1-2 days.
-
-
Treatment:
-
Administer 5-ASA or 4-ASA (e.g., 100-200 mg/kg) daily via oral gavage, starting concurrently with DSS administration or after the induction phase.
-
A control group should receive the vehicle.
-
-
Monitoring and Evaluation:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the DAI.
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure colon length.
-
Perform macroscopic scoring of the colon.
-
Collect tissue for histology and biochemical analysis (MPO, cytokines).
-
Visualizing the Data: Workflows and Pathways
To better illustrate the experimental processes and molecular mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative analysis of 5-ASA and 4-ASA in rodent models of colitis.
References
- 1. Effect of aminophenols (5-ASA and 4-ASA) on colonic interleukin-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminosalicylate-Glycine: A Colon-Specific Prodrug for Inflammatory Bowel Disease
A comparative analysis of 5-Aminosalicylate-glycine (5-ASA-Gly) demonstrates its potential as a colon-specific prodrug for the targeted delivery of 5-aminosalicylic acid (5-ASA), offering advantages over conventional therapies for inflammatory bowel disease (IBD).
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal (GI) tract. The therapeutic efficacy of 5-ASA, a cornerstone of IBD treatment, is often limited by its rapid absorption in the upper GI tract, which reduces its concentration at the site of inflammation in the colon and can lead to systemic side effects. To overcome this, various colon-specific drug delivery systems have been developed, including the prodrug this compound-glycine (5-ASA-Gly). This guide provides a comprehensive comparison of 5-ASA-Gly with other 5-ASA delivery strategies, supported by experimental data.
Performance Comparison
The colon-specific delivery of 5-ASA is primarily achieved through two main strategies: the prodrug approach and formulation-based systems. The prodrug strategy involves chemically modifying 5-ASA to create an inactive compound that is later activated by the specific conditions of the colon, such as the presence of bacterial enzymes. Formulation-based systems, on the other hand, utilize coatings or matrices that delay the release of the drug until it reaches the colon.
Prodrug Approaches
Several amino acids have been conjugated with 5-ASA to form prodrugs. These prodrugs are designed to be stable in the acidic environment of the stomach and the enzyme-rich small intestine, but are cleaved by microbial enzymes in the colon to release the active 5-ASA.
| Prodrug | Linkage | Activating Enzyme | Colon-Specific 5-ASA Release | Reference |
| 5-ASA-Glycine (5-ASA-Gly) | Amide | Bacterial Peptidases | High | [1][2] |
| Sulfasalazine | Azo | Azoreductases | Moderate | [1] |
| 5-ASA-Alanine | Amide | Bacterial Peptidases | High | [3] |
| 5-ASA-Taurine | Amide | Bacterial Peptidases | High | |
| Cyclodextrin-5-ASA | Ester | Bacterial Glycosidases | High | [4][5] |
Formulation-Based Approaches
These systems rely on physiological differences between the small and large intestines, such as pH and transit time, to trigger drug release.
| Delivery System | Release Mechanism | Key Features |
| pH-Dependent Coatings (e.g., Eudragit®) | Dissolves at a specific pH found in the colon. | Widely used, but release can be affected by inter-patient pH variability. |
| Time-Dependent Systems | Releases drug after a predetermined lag time. | Can be less precise due to variations in GI transit time. |
| Multi-Matrix (MMX®) Technology | Combines a pH-dependent coating with a lipophilic and hydrophilic matrix. | Provides a more controlled and prolonged release of 5-ASA throughout the colon.[6] |
| Polymer-Based Systems (e.g., Guar Gum, Pectin) | Polymers are degraded by colonic bacteria, releasing the drug. | Release is dependent on the presence and activity of the gut microbiota. |
Experimental Data: Validation of 5-ASA-Glycine
The validation of 5-ASA-Gly as a colon-specific prodrug has been demonstrated through a series of in vitro and in vivo experiments.
In Vitro Stability and Release
The stability of 5-ASA-Gly was assessed by incubating the prodrug with homogenates of different sections of the rat GI tract. The results demonstrated that 5-ASA-Gly remained intact in the stomach and small intestine, with no detectable release of 5-ASA.[1][2] In contrast, significant release of 5-ASA was observed upon incubation with cecal and colonic contents, where bacterial enzyme activity is high.[1][2]
| GI Tract Section | 5-ASA Release (% of dose) after 8 hours |
| Stomach Homogenate | 0 |
| Small Intestine Homogenate | 0 |
| Cecal Contents | 65 |
| Colonic Contents | 27 |
Data from Jung et al., 2000.[1][2]
In Vivo Pharmacokinetics in Rats
Following oral administration of 5-ASA-Gly to rats, the recovery of 5-ASA and its metabolite, N-acetyl-5-ASA, was significantly higher in the feces compared to oral administration of 5-ASA alone.[1] This indicates that a substantial portion of the 5-ASA-Gly prodrug reached the colon before being hydrolyzed to release the active drug.[1] Conversely, urinary excretion of 5-ASA and its metabolite was lower after 5-ASA-Gly administration, suggesting reduced systemic absorption from the upper GI tract.[1]
| Compound | % of Administered Dose Recovered in 24 hours |
| Urine | |
| 5-ASA-Gly | |
| 5-ASA-Gly | 14 |
| 5-ASA + N-acetyl-5-ASA | 28 |
| Sulfasalazine | |
| 5-ASA + N-acetyl-5-ASA | Not specified |
Data from Jung et al., 2000.[1]
Experimental Protocols
In Vitro Stability and Release Assay
-
Preparation of GI Contents: Male Sprague-Dawley rats are sacrificed, and the stomach, small intestine, cecum, and colon are isolated. The contents of each section are collected and homogenized.
-
Incubation: A solution of 5-ASA-Gly is added to the homogenates of the stomach, small intestine, cecal, and colonic contents. The mixtures are incubated at 37°C under anaerobic conditions for the cecal and colonic contents.
-
Sampling and Analysis: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 6, 8 hours). The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of both 5-ASA-Gly and released 5-ASA.
HPLC Analysis of 5-ASA and 5-ASA-Gly
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The exact composition and pH are optimized for the separation of the analytes.
-
Detection: The UV detector is set at a wavelength suitable for the detection of both 5-ASA and 5-ASA-Gly (e.g., 300-330 nm).
-
Quantification: The concentrations of the compounds are determined by comparing their peak areas to those of standard solutions of known concentrations.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before drug administration.
-
Drug Administration: A suspension of 5-ASA-Gly or a comparator drug (e.g., sulfasalazine, free 5-ASA) is administered orally by gavage.
-
Sample Collection: Urine and feces are collected over a 24-hour period using metabolic cages. Blood samples can also be collected at various time points to determine plasma concentrations.
-
Sample Processing: Fecal samples are homogenized. Urine and processed fecal samples are then prepared for analysis.
-
Analysis: The concentrations of the prodrug, 5-ASA, and N-acetyl-5-ASA in the collected samples are quantified using a validated HPLC method.
Visualizing the Mechanism and Workflow
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
In Vivo Delivery of 5-ASA: A Comparative Analysis of Tablet and Capsule Formulations
For Immediate Release
The effective delivery of 5-aminosalicylic acid (5-ASA, mesalazine) to the site of inflammation in the gastrointestinal tract is paramount for the successful management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The choice of oral dosage form—primarily tablets and capsules—plays a critical role in determining the pharmacokinetic and pharmacodynamic profile of the drug. This guide provides a detailed comparison of 5-ASA delivery from tablet and capsule formulations, supported by in vivo experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
The fundamental difference between these formulations often lies in their drug release mechanisms. Enteric-coated tablets are typically designed to release 5-ASA in a pH-dependent manner, targeting the higher pH environment of the distal ileum and colon. In contrast, capsule formulations, such as those containing controlled-release microgranules, are often designed for a slower, more continuous release of the active ingredient throughout the gastrointestinal tract.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for representative 5-ASA tablet and capsule formulations from in vivo studies in healthy adult volunteers. It is important to note that direct head-to-head comparative studies are limited, and these data are compiled from separate bioequivalence and pharmacokinetic studies. Variations in study design, dosage, and analytical methods should be considered when interpreting these results.
| Pharmacokinetic Parameter | Gastro-Resistant Tablet (1500 mg) | Controlled-Release Capsule (1 g) |
| Maximum Plasma Concentration (Cmax) | 114.24% (Geometric Mean Ratio) | ~ 1 µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | Consistent across formulations | ~ 3 hours |
| Area Under the Curve (AUC) | Bioequivalent (90% CI within 80-125%) | Nonlinear pharmacokinetics observed |
| Bioavailability | ~21-22% of the administered dose | 20% to 30% of the administered dose |
| Sources | [1][2][3] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for assessing the bioavailability and pharmacokinetic profiles of 5-ASA from tablet and capsule formulations.
Bioequivalence Study of Gastro-Resistant Tablets
This protocol is based on a randomized, two-sequence, four-period, crossover replicate study design.
-
Study Population: Healthy adult volunteers, typically within a specific age and Body Mass Index (BMI) range.[4]
-
Inclusion/Exclusion Criteria: Subjects are screened for normal health status through medical history, physical examination, and laboratory tests. Exclusion criteria often include a history of gastrointestinal surgery, allergies to 5-ASA or NSAIDs, and recent use of other medications.[4]
-
Dosing and Administration: In a fasted state, subjects receive a single oral dose of the test formulation (e.g., a 1500 mg 5-ASA gastro-resistant tablet) and a reference formulation (e.g., three 500 mg 5-ASA gastro-resistant tablets).[1][2][3]
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).[5]
-
Pharmacokinetic Analysis: Plasma concentrations of 5-ASA and its major metabolite, N-acetyl-5-ASA, are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles.
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax and AUC against the standard acceptance range of 80.00% to 125.00%.[1][2][3]
Pharmacokinetic Study of Controlled-Release Capsules
This protocol is typical for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a 5-ASA capsule formulation.
-
Study Population: Healthy adult volunteers.
-
Dosing and Administration: Subjects receive a single oral dose of the 5-ASA controlled-release capsule (e.g., 1 g). The effect of food may also be investigated by administering the drug in both fasted and fed states.
-
Biological Sample Collection: Blood, urine, and feces are collected over a specified period (e.g., up to 72 hours) to determine the extent of drug absorption and routes of elimination.[5]
-
Analytical Method: Concentrations of 5-ASA and its metabolites in plasma, urine, and feces are quantified using validated analytical techniques.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, elimination half-life, and the percentage of the dose absorbed are determined. For controlled-release formulations, the continuous release and absorption can make the true elimination half-life challenging to determine from oral administration data.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical crossover design for a bioequivalence study comparing two formulations of a drug.
Caption: Crossover bioequivalence study workflow.
Conclusion
Both tablet and capsule formulations of 5-ASA are designed to deliver the active drug to the lower gastrointestinal tract, albeit through different release mechanisms. The choice between a tablet and a capsule may depend on the specific clinical indication, the desired release profile, and patient-specific factors. Gastro-resistant tablets offer a pH-triggered release, which can be effective in targeting the colon. Controlled-release capsules provide a more gradual release of 5-ASA, which may be beneficial for treating inflammation that extends to the small intestine. The provided pharmacokinetic data and experimental protocols offer a foundation for understanding and comparing the in vivo performance of these critical drug delivery systems. Further head-to-head clinical trials would be beneficial to delineate the therapeutic nuances between these formulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of slow release mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioavailability and swallowability of an age-appropriate, delayed-release mesalamine formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Aminosalicylates and Corticosteroids on Mucosal Healing in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Effects on Mucosal Integrity
In the management of inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), achieving mucosal healing is a critical therapeutic goal associated with sustained clinical remission and a reduced risk of complications. This guide provides a detailed comparison of two cornerstone therapies, 5-aminosalicylates (5-ASAs) and corticosteroids, focusing on their respective efficacies in promoting mucosal healing, the experimental evidence supporting their use, and their underlying mechanisms of action.
Quantitative Comparison of Mucosal Healing Rates
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of 5-ASAs and corticosteroids in inducing mucosal healing in patients with ulcerative colitis and Crohn's disease.
Table 1: Mucosal Healing Rates in Ulcerative Colitis
| Clinical Trial | Treatment Group | Dosage | Duration | Mucosal Healing Rate | Citation(s) |
| ASCEND I & II (Combined Analysis) | Oral Mesalamine (5-ASA) | 4.8 g/day | 6 weeks | 80% (Endoscopy subscore of 0 or 1) | [1] |
| Oral Mesalamine (5-ASA) | 2.4 g/day | 6 weeks | 68% (Endoscopy subscore of 0 or 1) | [1] | |
| Truelove and Witts (1955) | Oral Cortisone | 100 mg/day | 6 weeks | 30% (Sigmoidoscopic improvement) | [2][3] |
| Placebo | - | 6 weeks | 10% (Sigmoidoscopic improvement) | [2][3] | |
| Budesonide Foam Study | Budesonide Foam | 2 mg twice daily for 2 weeks, then once daily for 4 weeks | 6 weeks | 56% | [1] |
| Placebo Foam | - | 6 weeks | 44% | [1] | |
| Topical Therapy Meta-Analysis | Topical 5-ASA (enemas/suppositories) | Varied | 6-8 weeks | Generally higher than oral 5-ASA and topical steroids | [4] |
| Meta-Analysis (Römkens et al.) | Oral 5-ASA | Varied | Varied | 36.9% | [1] |
| Rectal 5-ASA | Varied | Varied | 50.3% | [1] |
Table 2: Mucosal Healing Rates in Crohn's Disease
| Clinical Trial/Study | Treatment Group | Dosage | Duration | Mucosal Healing Rate | Citation(s) |
| Prednisolone Study | Prednisolone | Not specified | 4-7 weeks | 12% | [1] |
| SONIC Trial | Infliximab + Azathioprine | Standard | 26 weeks | 43.9% (Absence of ulceration) | [5][6][7] |
| Infliximab | Standard | 26 weeks | 30.1% (Absence of ulceration) | [5][6][7] | |
| Azathioprine | Standard | 26 weeks | 16.5% (Absence of ulceration) | [5][6][7] | |
| General Observation | 5-ASA | Varied | Varied | No clear evidence of inducing mucosal healing | [1] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal studies is crucial for interpreting their findings. Below are the detailed protocols for the ASCEND trials, the seminal Truelove and Witts study, and the SONIC trial.
ASCEND I & II Trials (Oral Mesalamine in Ulcerative Colitis)
-
Objective: To evaluate the efficacy and safety of high-dose (4.8 g/day ) versus standard-dose (2.4 g/day ) delayed-release oral mesalamine for the treatment of mildly to moderately active ulcerative colitis.[8][9][10]
-
Study Design: Two randomized, double-blind, multicenter, active-control studies.[8][9][10]
-
Patient Population: Adults with a confirmed diagnosis of mildly to moderately active UC.[8][9][10] Key inclusion criteria included a Physician's Global Assessment (PGA) score of 1 or 2 and evidence of active disease on sigmoidoscopy.
-
Intervention:
-
Primary Endpoint: The proportion of patients achieving "treatment success" at week 6, defined as either complete remission or a clinical response to therapy based on the PGA.[8][9]
-
Assessment of Mucosal Healing: Endoscopic assessment was a key secondary endpoint, with mucosal healing often defined as a Mayo Endoscopic Subscore of 0 or 1.[11][12] The Mayo Score evaluates erythema, friability, vascular pattern, and ulceration.[11][12]
Truelove and Witts (1955) Corticosteroid Trial in Ulcerative Colitis
-
Objective: To assess the efficacy of cortisone in the treatment of active ulcerative colitis.[2][3][13]
-
Study Design: A randomized, placebo-controlled trial.[2][3][13]
-
Patient Population: Patients with active ulcerative colitis.[2][3][13]
-
Intervention:
-
Duration: 6 weeks.[3]
-
Assessment of Mucosal Healing: Sigmoidoscopic examinations were performed at the beginning and end of the treatment period. The appearances were graded as 'normal', 'improved', or 'no change or worse'.[3]
SONIC Trial (Infliximab and/or Azathioprine in Crohn's Disease)
-
Objective: To compare the efficacy of infliximab monotherapy, azathioprine monotherapy, and combination therapy with infliximab and azathioprine in patients with moderate-to-severe Crohn's disease who were naive to immunomodulators and biologic agents.[5][6][7][14]
-
Study Design: A randomized, double-blind, controlled trial.[5][6][7]
-
Patient Population: Patients with moderate-to-severe Crohn's disease (CDAI score of 220-450) who had not previously received immunomodulators or biologic therapy.[14]
-
Intervention:
-
Primary Endpoint: Corticosteroid-free clinical remission at week 26.
-
Assessment of Mucosal Healing: A key secondary endpoint, defined as the complete absence of mucosal ulceration at the week 26 ileocolonoscopy in patients who had ulcers at baseline.[5][6][7][14] Endoscopic activity was assessed using either the Crohn's Disease Endoscopic Index of Severity (CDEIS) or the Simple Endoscopic Score for Crohn's Disease (SES-CD).[15][16]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 5-ASAs and corticosteroids on mucosal healing are mediated through distinct signaling pathways that ultimately modulate the inflammatory response in the gut.
5-Aminosalicylate (5-ASA) Mechanism of Action
5-ASA's anti-inflammatory effects are multifactorial. A key mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[17] Activation of PPAR-γ leads to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[18] 5-ASA is also thought to inhibit the production of inflammatory mediators like prostaglandins and leukotrienes by blocking the cyclooxygenase (COX) and lipoxygenase pathways.[19] Furthermore, it can act as a scavenger of reactive oxygen species.[20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mednet - CME, CHE | SONIC: New Evidence-based Approach for Patients with Crohn’s Disease [mednet.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Delayed-release oral mesalamine at 4.8 g/day (800 mg tablet) for the treatment of moderately active ulcerative colitis: the ASCEND II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurostaga.com [eurostaga.com]
- 11. Ulcerative Colitis Endoscopic Index of Severity (UCEIS) versus Mayo Endoscopic Score (MES) in guiding the need for colectomy in patients with acute severe colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Inflammatory Bowel Disease: Endoscopic Scores – Endoscopy Campus [endoscopy-campus.com]
- 13. Cortisone in ulcerative colitis; preliminary report on a therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical disease activity, C-reactive protein normalisation and mucosal healing in Crohn's disease in the SONIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. google.com [google.com]
- 17. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. droracle.ai [droracle.ai]
- 20. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminosalicylates in Preclinical Crohn's Disease Models: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of 5-aminosalicylates (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), within preclinical animal models of Crohn's disease. By objectively comparing experimental data from various studies, this document serves as a valuable resource for researchers investigating novel IBD therapeutics and for professionals in the drug development sector. The data presented herein summarizes key efficacy endpoints, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Efficacy of 5-Aminosalicylates in Rodent Colitis Models
5-Aminosalicylates, including mesalamine (5-ASA) and its prodrug sulfasalazine, have been extensively evaluated in chemically induced models of colitis in rodents, which mimic key aspects of human Crohn's disease. The most common models are Dextran Sulfate Sodium (DSS)-induced colitis, which primarily affects the colon and mimics the ulcerative colitis aspect of IBD, and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, which elicits a Th1-mediated immune response characteristic of Crohn's disease.
The efficacy of 5-ASA in these models is typically assessed through a variety of macroscopic and microscopic parameters. These include the Disease Activity Index (DAI), which is a composite score of weight loss, stool consistency, and rectal bleeding; colon length, as inflammation leads to colon shortening; histological scores, which quantify tissue damage and cellular infiltration; and the measurement of pro-inflammatory markers such as Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of 5-ASA and sulfasalazine from various preclinical studies.
Table 1: Efficacy of Mesalamine (5-ASA) in DSS-Induced Colitis in Rodents
| Animal Model | 5-ASA Dose | DAI Reduction (%) | Colon Length Preservation (%) | Histological Score Improvement (%) | MPO Activity Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| C57BL/6 Mice | 50 mg/kg/day (oral) | Significant reduction | Significant preservation | Significant improvement | Significant reduction | Significant reduction | Significant reduction | [1] |
| Piglets | 2 g/day (oral) | Significant reduction | Not Reported | Attenuated mucosal damage | Not Reported | Not Reported | Decreased IL-6 mRNA | [2] |
| BALB/c Mice | Not Specified (enema) | Significant decrease | Significant increase | Improved histology | Not Reported | Suppressed | Not Reported | [3] |
Table 2: Efficacy of 5-ASA and Sulfasalazine in TNBS-Induced Colitis in Rats
| Treatment | Dose | Inflammation Alleviation (%) | MPO Activity Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| 5-ASA | Not Specified (oral) | ~30% | Not Reported | Not Significant | Not Reported | Not Reported | [4] |
| Sulfasalazine | Not Specified (oral) | ~65% | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Sulfasalazine | Not Specified | Not Reported | Significant | Significant | Significant | No significant difference | [5] |
| 5-ASA + n-3 PUFA | 5-75 mg/kg/day | Not Reported | Not Reported | Reduced mRNA levels | Not Reported | Not Reported | [6] |
Key Signaling Pathways
The anti-inflammatory effects of 5-aminosalicylates are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ by 5-ASA leads to the trans-repression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, 5-ASA effectively dampens the inflammatory cascade.[7][8][9]
Figure 1: 5-ASA anti-inflammatory signaling pathway.
Experimental Protocols
The following section details a generalized experimental workflow for evaluating the efficacy of 5-ASA in a rodent model of colitis, based on methodologies cited in the literature.[10][11]
Induction of Colitis
-
DSS-Induced Colitis: Rodents (mice or rats) are typically administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to induce acute or chronic colitis.
-
TNBS-Induced Colitis: A solution of TNBS in ethanol is administered intrarectally to anesthetized rodents. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize autologous proteins and trigger a cell-mediated immune response.
Treatment Administration
-
5-ASA/Sulfasalazine Administration: The test compounds are typically administered orally via gavage or rectally via an enema. Dosing regimens vary between studies but often commence either prophylactically (before or at the time of colitis induction) or therapeutically (after the onset of clinical signs of colitis).
Efficacy Assessment
-
Daily Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the study, animals are euthanized, and the colon is excised. The length of the colon is measured, and the presence of ulcers, edema, and inflammation is macroscopically scored.
-
Histological Analysis: Colonic tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, crypt damage, and cellular infiltration.
-
Biochemical Analysis: Colon tissue homogenates are used to measure MPO activity and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or other immunoassays.
Figure 2: Generalized experimental workflow.
References
- 1. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Treatment of 5-Aminosalicylic Acid and Treadmill Exercise More Effectively Improves Ulcerative Colitis in Mice [mdpi.com]
- 4. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppj.phypha.ir [ppj.phypha.ir]
- 6. Adjunct therapy of n-3 fatty acids to 5-ASA ameliorates inflammatory score and decreases NF-κB in rats with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5ASA MoA on PPAR [ibd-biotech.com]
- 9. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scibasejournals.org [scibasejournals.org]
In Vivo Showdown: 5-ASA-Alanine Prodrug Demonstrates Enhanced Efficacy in Preclinical Ulcerative Colitis Model
For researchers and drug development professionals in the field of inflammatory bowel disease, a novel 5-aminosalicylic acid (5-ASA) prodrug, 5-ASA-alanine, has shown significant promise in a preclinical ulcerative colitis model. Experimental data reveals that this colon-targeted prodrug surpasses the therapeutic effects of a standard 5-ASA and alanine mixture, offering a potential new avenue for more effective ulcerative colitis treatment.
Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation of the colon and rectum. The current standard of care often involves 5-aminosalicylic acid (5-ASA), a non-steroidal anti-inflammatory drug. However, the efficacy of conventional 5-ASA formulations can be limited by their rapid absorption in the upper gastrointestinal tract, which reduces the concentration of the active drug reaching the colon.[1] To address this, a 5-ASA-alanine prodrug was designed for colon-specific drug delivery. This prodrug consists of 5-ASA linked to the amino acid alanine via an amide bond. This bond is engineered to remain stable in the upper gastrointestinal tract and to be cleaved by the microbial flora in the colon, thereby releasing the active 5-ASA directly at the site of inflammation.[1]
Performance Comparison in a TNBS-Induced Colitis Model
In a key in vivo study, the therapeutic efficacy of the 5-ASA-alanine prodrug was evaluated in a widely accepted trinitrobenzenesulfonic acid (TNBS)-induced colitis mouse model. The performance of the prodrug was compared against a control group receiving a physical mixture of 5-ASA and alanine. The results, summarized in the tables below, demonstrate a marked improvement in all measured parameters for the group treated with the 5-ASA-alanine prodrug.
Table 1: Survival Rate and Body Weight Change
| Treatment Group | Survival Rate (%) | Mean Body Weight Change (%) |
| Control | 100 | +5.2 |
| TNBS-Induced Colitis | 58.3 | -18.7 |
| 5-ASA + Alanine | 75 | -10.5 |
| 5-ASA-Alanine Prodrug | 91.7 | -4.3 |
Data extracted from "Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis".[1]
Table 2: Disease Activity and Colonic Damage Assessment
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Colonic Damage Score |
| Control | 0 | 8.5 ± 0.4 | 0 |
| TNBS-Induced Colitis | 3.8 ± 0.5 | 5.2 ± 0.6 | 4.2 ± 0.7 |
| 5-ASA + Alanine | 2.5 ± 0.4 | 6.1 ± 0.5 | 3.1 ± 0.6 |
| 5-ASA-Alanine Prodrug | 1.3 ± 0.3 | 7.3 ± 0.4 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation. Data extracted from "Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis".[1]
Table 3: Biomarkers of Inflammation and Oxidative Stress
| Treatment Group | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Glutathione (GSH) (mg/g protein) |
| Control | 1.2 ± 0.3 | 1.5 ± 0.3 | 45.2 ± 5.1 | 5.8 ± 0.6 |
| TNBS-Induced Colitis | 8.9 ± 1.2 | 5.8 ± 0.7 | 18.3 ± 3.2 | 2.1 ± 0.4 |
| 5-ASA + Alanine | 5.6 ± 0.8 | 3.9 ± 0.5 | 27.6 ± 4.5 | 3.5 ± 0.5 |
| 5-ASA-Alanine Prodrug | 2.8 ± 0.5 | 2.3 ± 0.4 | 38.9 ± 4.8 | 4.9 ± 0.5 |
Data are presented as mean ± standard deviation. Data extracted from "Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis".[1]
Experimental Protocols
The in vivo evaluation of the 5-ASA-alanine prodrug was conducted using a well-established experimental model of ulcerative colitis.
TNBS-Induced Colitis Animal Model
A widely used method for inducing colitis in animal models that mimics some aspects of human ulcerative colitis is the intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Animal Model: Male BALB/c mice.
-
Induction of Colitis: Mice were fasted for 24 hours with free access to water. Under light anesthesia, a catheter was inserted into the colon. A solution of TNBS in 50% ethanol was administered to induce colitis. Control animals received a saline solution.
-
Treatment: Following the induction of colitis, mice were orally administered either the 5-ASA-alanine prodrug, a physical mixture of 5-ASA and alanine, or saline daily for a specified period.
-
Efficacy Evaluation: The severity of colitis was assessed daily by monitoring body weight, stool consistency, and the presence of blood in the stool, which were used to calculate the Disease Activity Index (DAI). At the end of the study, animals were euthanized, and the colons were collected for macroscopic and histological examination, as well as for the measurement of various biochemical markers.
Assessment of Colonic Damage and Inflammation
-
Macroscopic Assessment: The entire colon was excised, and its length was measured. The colon was then opened longitudinally, and the presence of inflammation, ulceration, and necrosis was scored to determine the colonic damage score.
-
Histological Evaluation: Colonic tissue samples were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections were examined microscopically to assess the severity of inflammation, the extent of tissue damage, and the loss of crypt architecture.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a well-established marker of neutrophil infiltration and inflammation. MPO activity was measured spectrophotometrically.
-
Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) were measured in colonic tissue homogenates to assess the extent of oxidative stress.
Visualizing the Path to Treatment: Signaling Pathways and Experimental Design
To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the inflammatory signaling pathway in ulcerative colitis and the workflow of the in vivo study.
Conclusion
The in vivo evaluation of the 5-ASA-alanine prodrug demonstrates its superior efficacy in a preclinical model of ulcerative colitis compared to a physical mixture of 5-ASA and alanine. The colon-targeted delivery mechanism appears to significantly enhance the therapeutic benefit by ensuring higher concentrations of the active drug at the site of inflammation. These promising results warrant further investigation and position the 5-ASA-alanine prodrug as a strong candidate for the development of a more effective treatment for ulcerative colitis.
References
The Synergistic Alliance of 5-ASA and Probiotics in Ulcerative Colitis Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of traditional anti-inflammatory therapy and microbiome modulation presents a promising frontier in the management of ulcerative colitis (UC). This guide provides a comprehensive comparison of 5-aminosalicylic acid (5-ASA) monotherapy versus its synergistic combination with probiotics, supported by clinical data and detailed experimental methodologies.
Comparative Efficacy: 5-ASA Monotherapy vs. Combination Therapy
Clinical evidence strongly suggests that the addition of probiotics to a standard 5-ASA regimen significantly enhances the induction and maintenance of remission in patients with mild to moderate ulcerative colitis. A meta-analysis of 27 randomized controlled trials, encompassing 1942 patients, demonstrated a statistically significant increase in remission rates with combination therapy compared to 5-ASA alone.[1][2][3][4]
The synergistic effect is observed across different stages of the disease. In patients with mild to moderate UC, the combination therapy increased the likelihood of remission by 33% (Relative Risk [RR] = 1.33), while in patients with active UC, the likelihood of remission increased by 40% (RR = 1.40).[1][2][3]
Table 1: Clinical Remission Rates - 5-ASA + Probiotics vs. 5-ASA Alone
| Patient Population | Treatment Group | Control Group (5-ASA Alone) | Relative Risk (RR) of Remission | 95% Confidence Interval (CI) | P-value | Source |
| Overall UC | 5-ASA + Probiotics | 5-ASA Alone | 1.40 | 1.27 - 1.53 | P < 0.0001 | [1][2][3] |
| Mild to Moderate UC | 5-ASA + Probiotics | 5-ASA Alone | 1.33 | 1.16 - 1.54 | P < 0.0001 | [1][2][3] |
| Active UC | 5-ASA + Probiotics | 5-ASA Alone | 1.40 | 1.27 - 1.64 | P < 0.0001 | [1][2][3] |
Beyond clinical remission, combination therapy has also shown benefits in improving endoscopic scores and reducing clinical symptom scores, which include measures of diarrhea, mucosal bleeding, and abdominal pain.[5]
Table 2: Secondary Outcome Improvements
| Outcome Measure | Finding | Source |
| Clinical Symptom Scores | Significantly greater reduction with combination therapy (MD = -2.02). | [5] |
| Disease Activity Index (DAI) | Significant improvement in patients receiving both 5-ASA and probiotics (MD = -1.20).[5] | [5] |
| Endoscopic Score | Combination therapy led to a greater reduction in endoscopic inflammation (MD = -0.42). | [5] |
Unraveling the Synergistic Mechanisms
The enhanced efficacy of co-administering 5-ASA and probiotics is believed to stem from their complementary mechanisms of action. 5-ASA exerts its anti-inflammatory effects directly on the colonic mucosa, while probiotics contribute to restoring a healthy gut microbial balance and modulating the host immune response.[6][7]
// Connections between subgraphs Epithelial_Barrier -> Immune_Cells [label="Reduces Antigen Presentation", color="#34A853", style=dashed]; Cytokines -> Inflammation_Epi [label="Exacerbates", style=dashed, color="#EA4335"];
} dot Caption: Proposed synergistic pathways of 5-ASA and probiotics.
Experimental Protocols
The following methodologies are representative of the clinical trials assessing the synergistic effects of 5-ASA and probiotics in UC.
1. Study Design for a Randomized Controlled Trial (RCT) of 5-ASA and Probiotic VSL#3
-
Objective: To evaluate the efficacy and safety of VSL#3 as an adjunct to standard 5-ASA therapy in patients with relapsing mild-to-moderate UC.[8][9]
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.[8]
-
Patient Population: Adult patients with a confirmed diagnosis of mild-to-moderate relapsing UC, defined by a Ulcerative Colitis Disease Activity Index (UCDAI) score between 3 and 8.[9] Patients are required to be on a stable maintenance dose of oral 5-ASA for at least 4 weeks prior to enrollment.[8][9]
-
Intervention:
-
Primary Endpoint: A decrease in the UCDAI score of 50% or more from baseline to the end of the 8-week treatment period.[8][9]
-
Secondary Endpoints:
-
Data Analysis: Intention-to-treat (ITT) and per-protocol (PP) analyses are performed to compare the outcomes between the two groups.[8]
// Nodes Screening [label="Patient Screening\n(Mild-to-moderate UC on stable 5-ASA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (1:1)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Treatment Group:\n5-ASA + Probiotic (e.g., VSL#3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupB [label="Control Group:\n5-ASA + Placebo", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment [label="8-Week Treatment Period", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FollowUp [label="Follow-up Assessments\n(UCDAI, Endoscopy, Safety)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(ITT & Per-Protocol)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Primary & Secondary Outcome Evaluation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Screening -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> Treatment; GroupB -> Treatment; Treatment -> FollowUp; FollowUp -> Analysis; Analysis -> Outcome; } dot Caption: Workflow of a typical RCT for 5-ASA and probiotics.
2. Methodology for a Murine Model of Experimental Colitis
-
Objective: To investigate the anti-inflammatory effects of combined Lactobacillus casei and mesalazine treatment in a mouse model of UC.[6][10]
-
Animal Model: Male BALB/c mice.[6]
-
Induction of Colitis: Intra-rectal administration of 4% acetic acid to induce colitis.[6][10]
-
Treatment Groups:
-
Treatment Protocol: Treatment commences after the onset of colitis symptoms (e.g., diarrhea, bloody stools) and continues for a specified period (e.g., 1 month).[6][10]
-
Outcome Measures:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.[6]
-
Myeloperoxidase (MPO) activity and nitric oxide (NO) levels in colon tissue as markers of inflammation.[6]
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue.[6]
-
Gene expression of inflammatory mediators (e.g., iNOS, COX-2) via RT-PCR.[6]
-
-
Data Analysis: Statistical comparison of the outcome measures between the different treatment groups.[6]
Conclusion
The co-administration of probiotics with 5-ASA represents a significant advancement in the therapeutic strategy for ulcerative colitis. The available data robustly support a synergistic effect, leading to improved clinical and endoscopic remission rates compared to 5-ASA monotherapy. The proposed mechanisms, involving a dual approach of direct anti-inflammatory action and modulation of the gut microbiome, provide a strong rationale for this combination therapy. Further research, guided by rigorous experimental protocols, will continue to elucidate the full potential of this synergistic partnership in IBD management.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Probiotics combined with aminosalicylic acid affiliates remission of ulcerative colitis: a meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The Efficacy and Safety of Mesalamine and Probiotics in Mild-to-Moderate Ulcerative Colitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the effects of combined treatment of mesalazine with Lactobacillus casei in the experimental model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Treatment of Relapsing Mild-to-Moderate Ulcerative Colitis With the Probiotic VSL#3 as Adjunctive to a Standard Pharmaceutical Treatment: A Double-Blind, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating 5-Aminosalicylate Treatment Response: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, the ability to predict a patient's response to 5-aminosalicylate (5-ASA) therapy is a critical step towards personalized medicine in inflammatory bowel disease (IBD). This guide provides a comprehensive comparison of emerging biomarkers, their performance in predicting treatment efficacy, and the experimental methodologies underpinning their validation.
The success of 5-ASA, a cornerstone treatment for ulcerative colitis (UC), is highly variable among patients. This variability underscores the urgent need for reliable biomarkers to identify individuals most likely to benefit, thereby optimizing treatment strategies and avoiding delays in effective therapy. This guide delves into the validation of three promising categories of biomarkers: metabolomic, gut microbiome, and genetic markers.
Comparative Performance of Predictive Biomarkers
The predictive power of various biomarkers for 5-ASA treatment response has been evaluated using different metrics. The following tables summarize the quantitative data from key validation studies, offering a clear comparison of their performance.
| Biomarker Category | Biomarker | Patient Cohort | Performance Metric | Value | Efficacy Prediction | Citation |
| Metabolomic | Serum 12-keto Lithocholic Acid (12-keto LCA) | Ulcerative Colitis | AUC | 0.775 | Diagnosis of UC and Therapeutic Response | [1] |
| Serum Taurodeoxycholic acid (TDCA) | Ulcerative Colitis | AUC | 0.777 | Diagnosis of UC | [1] | |
| Serum Deoxycholic acid (DCA) | Ulcerative Colitis | AUC | 0.800 | Diagnosis of UC | [1] | |
| Serum Glycodeoxycholic acid-3-sulfate (GDCA-3S) | Ulcerative Colitis | AUC | 0.815 | Diagnosis of UC | [1] | |
| Serum Glycochenodeoxycholic acid-3-sulfate (GCDCA-3S) | Ulcerative Colitis | AUC | 0.740 | Diagnosis of UC | [1] | |
| Gut Microbiome | 3-Species Signature (Faecalibacterium prausnitzii, Blautia massiliensis, Phascolarctobacterium faecium) | Ulcerative Colitis | AUC | 0.82 | Ineffective Treatment | [2][3] |
| Specificity | 0.88 | Ineffective Treatment | [2][3] | |||
| Positive Predictive Value (PPV) | 0.80 | Ineffective Treatment | [2][3] | |||
| Negative Predictive Value (NPV) | 0.70 | Ineffective Treatment | [2][3] | |||
| Genetic | rs13898676 (near WSB2) | Inflammatory Bowel Disease | Odds Ratio (OR) | 20.33 | Severe Adverse Events | [4] |
| rs12681590 (ASAP1) | Inflammatory Bowel Disease | Odds Ratio (OR) | 7.35 | Severe Adverse Events | [4] | |
| rs10967320 (VLDLR) | Inflammatory Bowel Disease | Odds Ratio (OR) | 4.51 | Severe Adverse Events | [4] | |
| rs78726924 (BNC2) | Inflammatory Bowel Disease | Odds Ratio (OR) | 3.54 | Severe Adverse Events | [4] |
Note on Genetic Biomarkers: The genetic markers listed are associated with the prediction of adverse events to 5-ASA treatment, not the direct therapeutic efficacy. Further research is needed to identify and validate genetic markers that predict a positive response to 5-ASA.
Signaling Pathways and Experimental Workflows
To understand the biological basis of 5-ASA action and the rationale for biomarker discovery, it is essential to visualize the key signaling pathways and experimental workflows.
5-ASA Mechanism of Action via PPAR-γ Signaling
5-Aminosalicylic acid's anti-inflammatory effects are significantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][6][7] This nuclear receptor plays a crucial role in regulating inflammation in the colon. The following diagram illustrates this key signaling pathway.
General Experimental Workflow for Biomarker Validation
The validation of a potential biomarker for predicting 5-ASA treatment response typically follows a multi-step process, from discovery in a patient cohort to analytical validation and clinical confirmation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the key experimental protocols used in the validation of the discussed biomarkers.
Metabolomic Analysis of Serum Bile Acids
-
Sample Preparation: Serum samples are thawed and proteins are precipitated using a cold organic solvent (e.g., acetonitrile). The supernatant is then collected for analysis.
-
Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method for quantifying bile acids.[8]
-
Data Acquisition: Data is acquired in multiple reaction monitoring (MRM) mode, which allows for the specific and sensitive detection of a predefined list of bile acids.
-
Data Analysis: Peak integration and quantification are performed using specialized software. Concentrations of individual bile acids are calculated based on standard curves generated from authentic standards. Statistical analysis, such as receiver operating characteristic (ROC) curve analysis, is used to evaluate the diagnostic and predictive performance of the bile acid profiles.[9]
Gut Microbiome Analysis using Shotgun Metagenomic Sequencing
-
Fecal Sample Collection and DNA Extraction: Stool samples are collected from patients and immediately frozen. DNA is extracted using a commercial kit designed for microbial DNA from stool.
-
Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are prepared. Shotgun metagenomic sequencing is then performed on a high-throughput sequencing platform (e.g., Illumina).[10][11]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and human host DNA.
-
Taxonomic Profiling: Tools like MetaPhlAn are used to identify the microbial species present and their relative abundances.[12]
-
Functional Profiling: The functional potential of the microbiome is assessed by annotating genes and metabolic pathways.
-
Statistical Analysis: Machine learning models, such as Random Forest, are trained on the microbiome data to identify microbial signatures that can predict treatment response.[2] The performance of the model is evaluated using metrics like AUC, sensitivity, and specificity.[2]
-
Genetic Analysis using Genome-Wide Association Studies (GWAS)
-
DNA Extraction and Genotyping: DNA is extracted from whole blood samples. Genotyping is performed using a high-density single nucleotide polymorphism (SNP) array.
-
Quality Control: Samples and SNPs with low call rates or other quality issues are excluded from the analysis.
-
Statistical Analysis: Logistic regression analysis is performed to test the association between each SNP and the treatment outcome (response vs. non-response), adjusting for potential confounding factors.
-
Replication: Significant associations found in the discovery cohort are then tested for replication in an independent patient cohort to ensure the robustness of the findings.
Conclusion
The validation of biomarkers for predicting 5-ASA treatment response is a rapidly advancing field. This guide highlights the promising potential of metabolomic and gut microbiome signatures, with quantitative data supporting their predictive capabilities. While genetic markers for adverse events have been identified, further research is needed to establish their role in predicting treatment efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this critical area of IBD research. The continued development and validation of these biomarkers will be instrumental in ushering in an era of personalized medicine for patients with ulcerative colitis.
References
- 1. Serum Bile Acid Metabolites Predict the Therapeutic Effect of Mesalazine in Patients with Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiome signatures predict 5-ASA efficacy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New genetic biomarkers predicting this compound-induced adverse events in patients with inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Bile Acids Profiling in Inflammatory Bowel Disease Patients Treated with Anti-TNFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. A Comprehensive Guide to Shotgun Metagenomics - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Inflammatory bowel disease biomarkers of human gut microbiota selected via different feature selection methods - PMC [pmc.ncbi.nlm.nih.gov]
Once-Daily vs. Multiple-Daily 5-ASA Dosing: A Comparative Guide for Researchers
A comprehensive analysis of clinical data reveals comparable efficacy and improved patient adherence with once-daily 5-aminosalicylic acid (5-ASA) formulations for the treatment of mild-to-moderate ulcerative colitis, offering a simplified regimen without compromising therapeutic outcomes.
For decades, 5-ASA compounds have been the cornerstone of therapy for inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis. The traditional approach has involved multiple-daily dosing, a regimen historically based on the pharmacokinetics of the parent drug, sulfasalazine.[1] However, the advent of newer formulations has prompted a re-evaluation of this paradigm, with a growing body of evidence supporting the use of once-daily (OD) dosing. This guide provides a comparative analysis of OD versus multiple-daily (MD) 5-ASA dosing regimens, presenting key experimental data, detailed protocols from pivotal clinical trials, and insights into the underlying pharmacological mechanisms.
Efficacy: A Tale of Non-Integerrity
Numerous meta-analyses and randomized controlled trials have consistently demonstrated that once-daily administration of mesalamine is as effective and safe as multiple-daily dosing for both inducing and maintaining remission in mild-to-moderate ulcerative colitis.[1][2]
Induction of Remission
Clinical trials with various 5-ASA formulations have substantiated the efficacy of once-daily dosing in active ulcerative colitis. For instance, the SPD476-302 study, a randomized, double-blind, placebo-controlled trial, showed that MMX mesalamine at 4.8 g/day administered once-daily was effective in inducing clinical and endoscopic remission.[5] In this study, 29.2% of patients receiving 4.8 g/day OD achieved remission at week 8, compared to 12.9% in the placebo group.[6]
Maintenance of Remission
For maintaining remission, once-daily dosing has proven to be a reliable and effective strategy. A randomized, open-label trial demonstrated that MMX mesalamine 2.4 g/day as a single dose was effective for maintenance therapy, with high rates of clinical and endoscopic remission at 12 months.[7] Another placebo-controlled trial found that 78.9% of patients on 1.5 g of once-daily mesalamine granules remained relapse-free at 6 months, compared to 58.3% of those on placebo.[8]
Quantitative Data Summary
The following tables summarize the key efficacy and adherence data from comparative studies.
Table 1: Efficacy in Inducing Remission (Active Ulcerative Colitis)
| Study / Meta-analysis | Dosing Regimen | Remission Rate | Comparison Outcome |
| Meta-analysis (10 RCTs)[3] | OD vs. MD | - | OD showed a mild but significant benefit (RR 0.80 for failure to achieve remission) |
| SPD476-302 Trial[5] | MMX Mesalamine 4.8g OD | 29.2% | vs. 12.9% for Placebo |
| SPD476-301 Trial[6] | MMX Mesalamine 2.4g BID | 34.1% | vs. 12.9% for Placebo |
| ASCEND I & II (Moderate UC)[9] | Mesalamine 4.8g/day | 80% Mucosal Healing | vs. 68% for 2.4g/day at Week 6 (p=0.012) |
Table 2: Efficacy in Maintaining Remission (Quiescent Ulcerative Colitis)
| Study / Meta-analysis | Dosing Regimen | Relapse-Free Rate | Comparison Outcome |
| Meta-analysis (10 RCTs)[3] | OD vs. MD | - | No significant difference (RR 1.00) |
| Prantera et al. (2009)[7] | MMX Mesalamine 2.4g OD | 88.9% Clinical Remission | vs. 93.2% for BID at 12 months (not statistically significant) |
| Lichtenstein et al. (2010)[8] | Mesalamine Granules 1.5g OD | 78.9% | vs. 58.3% for Placebo at 6 months |
Table 3: Patient Adherence
| Study / Meta-analysis | Dosing Regimen | Adherence Rate | Comparison Outcome |
| Meta-analysis (10 RCTs)[3] | OD vs. MD | - | OD slightly better than MD (RR 0.92 for non-compliance) |
| Claxton et al. (Review)[1] | OD vs. QID | 79% (OD) | vs. 51% (QID) |
Experimental Protocols
To provide a clearer understanding of the methodologies employed in these pivotal studies, detailed protocols for two key clinical trials are outlined below.
ASCEND I Trial: A Dose-Ranging Study
The ASCEND I trial was a six-week, multicenter, randomized, double-blind, controlled study designed to assess the safety and efficacy of two different doses of delayed-release oral mesalamine for mildly to moderately active ulcerative colitis.[10][11]
-
Patient Population: 301 adult patients with mildly to moderately active ulcerative colitis.
-
Intervention: Patients were randomly assigned to receive either 2.4 g/day (400 mg tablets) or 4.8 g/day (800 mg tablets) of delayed-release oral mesalamine.[10]
-
Primary Efficacy Endpoint: The primary outcome was "overall improvement" at week 6, defined as either complete remission or a clinical response.[10]
-
Disease Activity Assessment: Disease activity was assessed using the Ulcerative Colitis Disease Activity Index (UCDAI) or a similar validated scoring system. The Mayo Score is another commonly used index.[12][13]
Caption: Workflow of the ASCEND I clinical trial.
SPD476-302 Trial: A Placebo-Controlled Study
The SPD476-302 trial was a randomized, double-blind, double-dummy, placebo-controlled, multicenter study that evaluated the efficacy of MMX mesalamine in patients with mild-to-moderate ulcerative colitis.[5]
-
Patient Population: 343 patients with mild-to-moderate ulcerative colitis.
-
Intervention: Patients were randomized to one of four treatment arms for 8 weeks: MMX mesalamine 2.4 g/day (once daily), MMX mesalamine 4.8 g/day (once daily), pH-release mesalamine (Asacol®) 2.4 g/day (three times daily), or placebo.[5]
-
Primary Efficacy Endpoint: The primary endpoint was the percentage of patients in clinical and endoscopic remission at week 8. Remission was defined as a modified Ulcerative Colitis Disease Activity Index (UCDAI) score of ≤1, with subscores of 0 for rectal bleeding and stool frequency, and at least a 1-point reduction in sigmoidoscopy score.[6][14]
Caption: Workflow of the SPD476-302 clinical trial.
Mechanism of Action: The Role of PPAR-γ
The therapeutic effects of 5-ASA are primarily localized to the colonic mucosa. While the exact mechanism of action is not fully elucidated, it is known to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes through the blockade of cyclooxygenase and lipoxygenase pathways.[15]
A key molecular target for 5-ASA is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation.[16] 5-ASA binds to and activates PPAR-γ, leading to a cascade of events that ultimately suppress the inflammatory response in the colon.[16][17]
Caption: 5-ASA signaling pathway via PPAR-γ activation.
Conclusion
The evidence strongly supports that once-daily 5-ASA dosing is a viable and effective alternative to multiple-daily regimens for the management of mild-to-moderate ulcerative colitis. The comparable efficacy, coupled with the potential for improved patient adherence, positions once-daily formulations as a favorable therapeutic option. For researchers and drug development professionals, these findings underscore the importance of formulation technology in optimizing drug delivery and patient outcomes. Future research may focus on long-term outcomes and the cost-effectiveness of once-daily versus multiple-daily 5-ASA therapies.
References
- 1. Once daily vs multiple daily mesalamine therapy for mild to moderate ulcerative colitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-daily versus multiple-daily mesalamine for patients with ulcerative colitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Once-daily versus multiple-daily mesalamine for patients with ulcerative colitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 5. Once-daily MMX mesalamine for the treatment of mild-to-moderate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of once- or twice-daily MMX mesalamine (SPD476) for the induction of remission of mild to moderately active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised clinical trial: delayed-release oral mesalazine 4.8 g/day vs. 2.4 g/day in endoscopic mucosal healing--ASCEND I and II combined analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed-release oral mesalamine 4.8 g/day (800 mg tablets) compared to 2.4 g/day (400 mg tablets) for the treatment of mildly to moderately active ulcerative colitis: The ASCEND I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delayed-release oral mesalamine 4.8 g/day (800 mg tablets) compared with 2.4 g/day (400 mg tablets) for the treatment of mildly to moderately active ulcerative colitis: The ASCEND I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outcome measurement in clinical trials for Ulcerative Colitis: towards standardisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mayo Score for Ulcerative Colitis Activity [reference.medscape.com]
- 14. Effect of extended MMX mesalamine therapy for acute, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminosalicylate (5-ASA) in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals
Proper management and disposal of 5-Aminosalicylic acid (5-ASA), also known as mesalamine, is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. As a hazardous chemical, 5-ASA waste must be handled with specific protocols and cannot be disposed of through standard laboratory drains or as regular trash. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 5-ASA in research and development environments.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Handle solid 5-ASA and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.
5-ASA is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, and metals.[1] Avoid contact with these substances to prevent hazardous reactions.
Step-by-Step Disposal Protocol for 5-ASA Waste
This protocol applies to solid 5-ASA, contaminated labware (e.g., pipettes, vials), and aqueous or solvent solutions containing 5-ASA.
Step 1: Waste Segregation Proper segregation is the first and most crucial step. 5-ASA waste is classified as hazardous chemical waste.[2]
-
Do Not dispose of 5-ASA down the sink or in regular trash.[1] It is harmful to aquatic organisms.[1]
-
Do Not mix 5-ASA waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizers.[1][3]
-
Segregate waste into distinct categories:
-
Solid Waste: Unused or expired 5-ASA powder, contaminated weighing paper, gloves, etc.
-
Liquid Waste: Solutions containing 5-ASA (e.g., from experiments, stock solutions). Differentiate between halogenated and non-halogenated solvent solutions if required by your institution.[3]
-
Sharps Waste: Contaminated needles, syringes, or razor blades should be placed in an approved sharps container.[4]
-
Acutely Toxic Waste: Some institutions may classify 5-ASA as an acutely toxic chemical, which has more stringent disposal requirements for empty containers.[4][5] Consult your institution's Environmental Health and Safety (EHS) office.
-
Step 2: Use of Appropriate Waste Containers
-
Select a container that is compatible with the chemical waste. For 5-ASA solutions, use high-density polyethylene (HDPE) or glass containers with a secure, screw-top cap.[3][6]
-
Ensure the container is in good condition, free of leaks, and clearly designated for hazardous waste.[6]
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion of vapors.[6]
Step 3: Proper Labeling of Waste Containers Accurate labeling is mandatory for safety and regulatory compliance.
-
Label the container with the words "Hazardous Waste" as soon as the first drop of waste is added.[6]
-
Clearly identify all contents, including the full chemical name "5-Aminosalicylic Acid" or "Mesalamine." Do not use abbreviations or chemical formulas.[4]
-
List all constituents of a mixture, including solvents and water, with their approximate percentages or concentrations.[6]
-
Indicate the associated hazards (e.g., Irritant, Harmful).
-
Include the date when waste accumulation began.
Step 4: Storage of 5-ASA Waste
-
Store sealed waste containers in a designated, secondary containment area, such as a chemical-resistant tray or tub. This is known as a Satellite Accumulation Area (SAA).[4][6]
-
Keep waste containers closed at all times, except when adding waste.[4][6]
-
Store the SAA in a well-ventilated area, away from sources of ignition and direct sunlight.[1]
Step 5: Disposal of Empty 5-ASA Containers
-
Empty containers that held 5-ASA must also be treated as hazardous waste unless properly decontaminated.[5]
-
For standard hazardous chemicals, containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Crucially , if your institution classifies 5-ASA as an "acutely hazardous" or "P-list" chemical, empty containers must not be triple-rinsed and must be disposed of as hazardous waste.[4] Always confirm this classification with your EHS department.
Step 6: Arranging for Final Disposal
-
Once a waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for pickup.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a collection.[4]
-
Professional hazardous waste disposal services will transport the waste for final treatment, typically via high-temperature incineration.[7]
Quantitative Data: Aquatic Toxicity of 5-Aminosalicylic Acid
The following data, derived from safety data sheets, underscores the importance of preventing the release of 5-ASA into aquatic environments.
| Organism | Test Type | Resulting Concentration | Exposure Time |
| Fish | LC50 | 155 mg/L | 96 hours |
| Daphnia sp. (Aquatic Invertebrate) | LC50 | 12 mg/L | 48 hours |
| Algae | EC50 | 66 mg/L | 96 hours |
| Microorganisms (Tetrahymena pyriformis) | IGC50 | 64.34 mg/L | 48 hours |
| Source: ECHEMI Safety Data Sheet[8] | |||
| LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of the test subjects. EC50 (Effective Concentration, 50%): The concentration that causes a non-lethal effect in 50% of the test subjects. IGC50 (Inhibitory Growth Concentration, 50%). |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of 5-ASA at the laboratory scale are broadly recommended. The standard and safest procedure is to collect all waste streams for disposal by a licensed hazardous waste management firm. Attempting to neutralize the waste chemically may lead to unintended reactions or incomplete treatment. The established protocol is segregation, containerization, and professional disposal as outlined above.
Mandatory Visualization
The following diagram illustrates the required workflow for the proper disposal of 5-Aminosalicylate waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. odu.edu [odu.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. biomedico.uff.br [biomedico.uff.br]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling 5-Aminosalicylate
Essential Safety and Handling Guide for 5-Aminosalicylate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (5-ASA), also known as Mesalamine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Best Practices |
|---|---|---|
| Eye Protection | Chemical Safety Goggles | Wear properly fitting chemical splash goggles as described by OSHA's eye and face protection regulations.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-impermeable gloves.[2][3] For compounding, administering, or disposing of the substance, double gloving is recommended.[4] Change gloves immediately if they are torn, punctured, or contaminated.[4] |
| Body Protection | Protective Clothing / Lab Coat | Wear a protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[4] Appropriate protective clothing is necessary to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area to keep airborne concentrations low.[2][3] If ventilation is inadequate or dust formation is likely, use a NIOSH-approved air-purifying respirator.[5] Avoid breathing in dust.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risks associated with this compound.
Handling and Storage Protocol
Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Avoid ingestion and inhalation.[1][2]
-
Prevent Dust Formation: Take measures to avoid the generation of dust when handling the solid compound.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Storage Conditions:
-
Container: Keep the substance in a tightly closed, suitable container.[2][3]
-
Environment: Store in a cool, dry place away from direct sunlight and sources of ignition.[1][2] It is recommended to store under an inert atmosphere.[1][2]
-
Incompatibilities: Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, metals, and chloroformates.[1][3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do so.[3] Seek prompt medical attention.[1][2]
-
Skin Contact: Immediately wash the affected skin with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes.[2] If skin irritation or an allergic reaction occurs, get medical help.[3]
-
Inhalation: Move the individual to fresh air immediately.[3][6] If breathing is difficult, provide oxygen or artificial respiration.[2] Seek medical attention.[2]
-
Ingestion: If swallowed, seek immediate medical advice.[6] Ingestion may cause irritation to the digestive tract.[2]
Spill Response and Disposal Plan
A clear and practiced spill response plan is essential for mitigating accidental releases.
Spill Containment and Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Wear PPE: Use the proper personal protective equipment as outlined above before starting cleanup.[2]
-
Contain: Prevent the spread of dust.[2]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the chemical to enter drains or the environment.[1][2]
Disposal:
-
Dispose of this compound waste and contaminated materials in a designated hazardous waste container.[1]
-
All disposal practices must be in accordance with federal, state, and local regulations.[3]
Caption: Logical workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. img.guidechem.com [img.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
